molecular formula C8H14 B147605 Vinylcyclohexane CAS No. 695-12-5

Vinylcyclohexane

Katalognummer: B147605
CAS-Nummer: 695-12-5
Molekulargewicht: 110.2 g/mol
InChI-Schlüssel: LDLDYFCCDKENPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vinylcyclohexane is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73939. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethenylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDYFCCDKENPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25498-06-0, 26951-20-2
Record name Poly(vinylcyclohexane)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25498-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethenyl-, homopolymer, isotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26951-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90219725
Record name Vinylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-12-5
Record name Vinylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vinylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYLCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q49PJ3TT00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Vinylcyclohexane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclohexane, also known as ethenylcyclohexane or cyclohexylethylene, is a cyclic olefin of significant interest in organic synthesis and polymer chemistry. Its unique structure, combining a saturated cyclohexane (B81311) ring with a reactive vinyl group, makes it a versatile building block for the synthesis of a variety of organic compounds and polymers. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key reactions, complete with detailed experimental protocols and structural visualizations.

Chemical Structure and Identification

The fundamental structure of this compound consists of a vinyl group (–CH=CH₂) attached to a cyclohexane ring.

Structure of this compound:

Caption: Chemical structure of this compound.

Identifiers:

Identifier Value
IUPAC Name Ethenylcyclohexane[1]
Synonyms This compound, Cyclohexylethylene, Cyclohexylethene[1][2]
CAS Number 695-12-5[1][2]
Molecular Formula C₈H₁₄[1][2]
InChI InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2[1]
InChIKey LDLDYFCCDKENPD-UHFFFAOYSA-N[1]

| SMILES | C1CCC(CC1)C=C |

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic mild, sweet odor.[3] It is insoluble in water but soluble in many organic solvents.[3][4]

Table of Physical Properties:

Property Value Source
Molecular Weight 110.20 g/mol [1]
Boiling Point 128 °C [5][6]
Melting Point -101 °C (-150°F) [7]
Density 0.805 g/mL at 25 °C [5][6]
Vapor Pressure 15 mmHg at 25 °C (77°F) [7]
Vapor Density 3.76 (Air = 1) [7]
Flash Point 15.6 °C (60°F) [7]

| Refractive Index (n20/D) | 1.446 |[5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table of Spectroscopic Data:

Technique Key Peaks / Signals (Solvent: CDCl₃)
¹H NMR δ 5.78 (m, 1H), 4.91 (dd, J=18.9, 10.8 Hz, 2H), 1.95 (m, 1H), 1.75-1.64 (m, 5H), 1.29-1.06 (m, 5H)[8]
¹³C NMR Signals expected for 2 sp² carbons (vinyl group) and 6 sp³ carbons (cyclohexane ring)
Infrared (IR) Key absorptions for C=C stretch, =C-H stretch, and C-H stretch.
Mass Spec. (MS) Molecular Ion (M⁺) peak at m/z = 110. Prominent fragment ions at m/z = 81 and 67.[9]

Reactivity and Key Reactions

The vinyl group in this compound is the primary site of its reactivity, undergoing typical alkene reactions. It is also used as a monomer in polymerization.[4]

Hydration Reactions

The addition of water across the double bond of this compound can be achieved through several methods, yielding different regioisomers.

Reaction Pathways for the Hydration of this compound:

G cluster_0 Hydration of this compound cluster_1 Markovnikov Addition cluster_2 Anti-Markovnikov Addition This compound This compound Oxymercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄ This compound->Oxymercuration AcidCatalyzed H₂SO₄, H₂O This compound->AcidCatalyzed Hydroboration 1. BH₃·THF 2. H₂O₂, NaOH This compound->Hydroboration Product_Markovnikov 1-Cyclohexylethanol (B74718) Oxymercuration->Product_Markovnikov AcidCatalyzed->Product_Markovnikov Product_AntiMarkovnikov 2-Cyclohexylethanol Hydroboration->Product_AntiMarkovnikov

Caption: Hydration reaction pathways of this compound.

  • Oxymercuration-Demercuration: This two-step process results in the Markovnikov addition of water to the double bond, forming 1-cyclohexylethanol. A key advantage of this method is that it avoids carbocation rearrangements.[10] The reaction proceeds through a mercurinium ion intermediate.[5]

  • Acid-Catalyzed Hydration: Treatment with a strong acid, such as sulfuric acid, in the presence of water also yields the Markovnikov product, 1-cyclohexylethanol. This reaction proceeds through a carbocation intermediate, which can be susceptible to rearrangements in other systems.[11][12]

  • Hydroboration-Oxidation: This reaction provides the anti-Markovnikov product, 2-cyclohexylethanol. Borane (BH₃) adds to the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[2][3]

Experimental Protocols

General Spectroscopic Analysis Workflow

The characterization of this compound and its reaction products typically follows a standard spectroscopic workflow.

Workflow for Spectroscopic Analysis:

G Sample Sample Preparation (e.g., dissolve in CDCl₃) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Structure Elucidation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Protocol for Oxymercuration-Demercuration

This protocol is a generalized procedure for the oxymercuration-demercuration of an alkene like this compound.

  • Oxymercuration: In a round-bottom flask, dissolve this compound in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add mercuric acetate (B1210297) (Hg(OAc)₂) to the solution and stir at room temperature for 30-60 minutes. The disappearance of the alkene can be monitored by TLC.

  • Demercuration: Cool the reaction mixture in an ice bath.

  • Add an aqueous solution of sodium hydroxide, followed by the slow, portion-wise addition of sodium borohydride (B1222165) (NaBH₄).

  • Stir the mixture for 1-2 hours. The formation of elemental mercury as a grey precipitate will be observed.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 1-cyclohexylethanol by column chromatography or distillation.

Protocol for Acid-Catalyzed Hydration

This is a general procedure for the acid-catalyzed hydration of an alkene.

  • To a solution of this compound in a suitable solvent (e.g., diethyl ether or THF), add a dilute aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).[13]

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by GC or TLC.

  • Once the reaction is complete, neutralize the acid with a weak base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude 1-cyclohexylethanol, which can be purified further.

Protocol for Hydroboration-Oxidation

The following is a generalized protocol for the hydroboration-oxidation of an alkene.

  • Hydroboration: In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath and slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF).[7]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the mixture again in an ice bath and slowly add an aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).[7]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and remove the solvent to yield the crude 2-cyclohexylethanol, which can then be purified.

Safety and Hazards

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may be fatal if swallowed and enters the airways.[1]

Conclusion

This compound is a valuable compound in organic chemistry with well-defined physical, chemical, and spectroscopic properties. Its reactivity, particularly at the vinyl moiety, allows for the stereoselective and regioselective synthesis of various cyclohexyl-substituted compounds, making it a cornerstone for further chemical transformations and polymer synthesis. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this versatile molecule.

References

Synthesis of Vinylcyclohexane via Dehydration of Cyclohexylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of vinylcyclohexane through the dehydration of cyclohexylethanol. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and polymers. This document details the underlying chemical principles, reaction mechanisms, experimental protocols, and quantitative data associated with this transformation. A key focus is placed on both traditional acid-catalyzed methods and more selective catalytic approaches.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes. The conversion of cyclohexylethanol to this compound represents a key step in various synthetic pathways, offering access to a versatile intermediate. This guide explores the synthesis of this compound, a compound with significant potential in medicinal chemistry and materials science. The reaction involves the elimination of a water molecule from either 1-cyclohexylethanol (B74718) or 2-cyclohexylethanol (B1346017), leading to the formation of a carbon-carbon double bond. The regioselectivity of this elimination is a critical aspect, with the formation of this compound being the desired outcome.

Reaction Mechanisms

The dehydration of cyclohexylethanol typically proceeds via an elimination reaction, with the specific mechanism (E1 or E2) being dependent on the structure of the alcohol substrate and the reaction conditions.

  • E1 (Elimination, Unimolecular): Secondary alcohols, such as 1-cyclohexylethanol, predominantly undergo dehydration through an E1 mechanism in the presence of a strong acid catalyst.[1][2] The reaction proceeds in three key steps:

    • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[3]

    • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate. This is the rate-determining step of the reaction.[4]

    • Deprotonation: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of the alkene and regeneration of the acid catalyst.[5]

  • E2 (Elimination, Bimolecular): Primary alcohols are more likely to dehydrate via an E2 mechanism, which is a concerted, one-step process.[1][2] In the context of cyclohexylethanol, if 2-cyclohexylethanol were the starting material, an E2 mechanism could be favored under specific conditions.

Signaling Pathway Diagram: E1 Dehydration of 1-Cyclohexylethanol

E1_Dehydration Start 1-Cyclohexylethanol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H+ (fast) Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O (slow, rate-determining) H2O_out H2O Product This compound Carbocation->Product - H+ (fast) Base Base (e.g., H2O) H_plus_out H+ H_plus_in H+

E1 Dehydration Mechanism of 1-Cyclohexylethanol.

Experimental Protocols

Two primary approaches for the dehydration of cyclohexylethanol are presented: a traditional acid-catalyzed method and a more selective heterogeneous catalytic method.

Acid-Catalyzed Dehydration of 1-Cyclohexylethanol (General Procedure)

This protocol is based on established procedures for the dehydration of similar secondary alcohols, such as 2-methylcyclohexanol.[6][7][8]

Materials:

  • 1-Cyclohexylethanol

  • Concentrated phosphoric acid (85%) or sulfuric acid (9 M)[9]

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or calcium chloride[10]

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)[11]

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-cyclohexylethanol and a catalytic amount of concentrated phosphoric acid or sulfuric acid. Add a few boiling chips to ensure smooth boiling.

  • Dehydration and Distillation: Assemble a distillation apparatus and heat the reaction mixture using a heating mantle. The lower-boiling product, this compound, will distill as it is formed, shifting the equilibrium towards the product side.[7] Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or calcium chloride.[10]

  • Purification: Decant or filter the dried organic layer into a clean, dry flask and purify by simple or fractional distillation to obtain pure this compound.

Zirconium Oxide-Catalyzed Dehydration of 1-Cyclohexylethanol

This method offers high selectivity for this compound.[12]

Materials:

  • 1-Cyclohexylethanol

  • Zirconium oxide catalyst[12]

  • Tubular reactor

  • Inert gas (e.g., nitrogen)

  • Condenser

  • Collection flask

Procedure:

  • Catalyst Preparation: The zirconium oxide catalyst can be prepared by calcining a zirconium compound at temperatures between 300-1500 °C.[12]

  • Reaction Setup: Pack a tubular reactor with the zirconium oxide catalyst.

  • Dehydration: Heat the catalyst bed to the reaction temperature (e.g., 376-398 °C).[13] Feed a solution of 1-cyclohexylethanol into the reactor, typically with an inert carrier gas.

  • Product Collection: The product stream exiting the reactor is cooled and condensed to collect the liquid products.

  • Analysis: The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for this compound.

Quantitative Data

The efficiency of the synthesis is evaluated based on conversion, selectivity, and yield.

ParameterZirconium Oxide-Catalyzed Dehydration of 1-Cyclohexylethanol
Starting Material 1-Cyclohexylethanol
Catalyst Zirconium (IV) oxide
Temperature 376 - 398 °C
Conversion of 1-Cyclohexylethanol 45%[13]
Selectivity for this compound 84%[13]
Selectivity for Ethylidenecyclohexane (by-product) 6%[13]

Note: Data is sourced from a specific patent and may vary with precise experimental conditions.[13]

Spectroscopic Data for Characterization

Confirmation of the starting material and the final product can be achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1-Cyclohexylethanol 0.9-1.9 (m, 11H, cyclohexyl-H), 1.2 (d, 3H, CH3), 3.6 (m, 1H, CHOH)14.2, 25.9, 26.0, 26.4, 28.5, 45.9, 72.3
2-Cyclohexylethanol 0.8-1.8 (m, 11H, cyclohexyl-H), 1.4 (q, 2H, CH2-CH2OH), 3.7 (t, 2H, CH2OH)26.2, 26.5, 33.2, 34.9, 37.8, 61.1
This compound 1.0-1.8 (m, 11H, cyclohexyl-H), 4.8-5.0 (m, 2H, =CH2), 5.7-5.9 (m, 1H, -CH=)26.3, 32.5, 42.8, 111.9, 143.8

Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used.[14][15][16][17][18][19]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via acid-catalyzed dehydration.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents 1. Mix 1-Cyclohexylethanol, Acid Catalyst, & Boiling Chips distillation 2. Heat and Distill Product reagents->distillation wash_h2o 3. Wash with Water distillation->wash_h2o wash_bicarb 4. Wash with NaHCO3 Solution wash_h2o->wash_bicarb drying 5. Dry with Anhydrous Agent wash_bicarb->drying purify 6. Purify by Distillation drying->purify analyze 7. Characterize Product (NMR, GC) purify->analyze

General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from cyclohexylethanol is a robust and adaptable transformation. While traditional acid-catalyzed dehydration provides a straightforward route, modern catalytic methods, such as those employing zirconium oxide, offer improved selectivity and milder reaction conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the foundational knowledge for researchers to successfully implement and optimize this important synthetic procedure in their work.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions of vinylcyclohexane. The reactions discussed are fundamental in organic synthesis and offer pathways to a variety of functionalized cyclohexane (B81311) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction to Electrophilic Addition Reactions of Alkenes

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double or triple bonds. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. The regioselectivity and stereochemistry of these reactions are governed by the stability of the carbocation intermediate (Markovnikov's rule) and the mechanism of the addition (syn- or anti-addition).

This compound presents an interesting substrate for such reactions due to the potential for carbocation rearrangements, leading to products that may not be immediately obvious from a simple application of Markovnikov's rule. This guide will delve into the specifics of several key electrophilic addition reactions as they apply to this compound.

Hydrohalogenation: Addition of HBr

The reaction of this compound with hydrogen bromide (HBr) is a classic example of an electrophilic addition that proceeds with a carbocation rearrangement.

Reaction Mechanism and Product Outcome

The reaction is initiated by the electrophilic attack of the vinyl group's π electrons on the hydrogen of HBr. This follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, leading to the formation of a secondary carbocation.

However, this secondary carbocation is adjacent to a tertiary carbon on the cyclohexane ring. A 1,2-hydride shift occurs, where a hydride ion migrates from the cyclohexane ring to the secondary carbocation center. This rearrangement results in the formation of a more stable tertiary carbocation. The bromide ion then acts as a nucleophile, attacking the tertiary carbocation to yield the major product, 1-bromo-1-ethylcyclohexane.[1][2][3][4][5][6]

The direct attack of the bromide ion on the initially formed secondary carbocation, which would lead to (1-bromoethyl)cyclohexane, is a minor pathway.

Reaction Scheme:

  • Starting Material: this compound

  • Reagent: Hydrogen Bromide (HBr)

  • Major Product: 1-Bromo-1-ethylcyclohexane[1][2][3][4][5][6]

  • Minor Product: (1-Bromoethyl)cyclohexane

Signaling Pathway Diagram for Hydrobromination of this compound

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Products A This compound C Secondary Carbocation A->C Protonation B HBr D Tertiary Carbocation (more stable) C->D 1,2-Hydride Shift (Rearrangement) F (1-Bromoethyl)cyclohexane (Minor Product) C->F Nucleophilic Attack by Br⁻ (Minor Pathway) E 1-Bromo-1-ethylcyclohexane (Major Product) D->E Nucleophilic Attack by Br⁻ G cluster_start Starting Material cluster_methods Hydration Methods cluster_products Products Start This compound Acid Acid-Catalyzed Hydration (H₂O, H⁺) Start->Acid Oxy Oxymercuration- Demercuration (1. Hg(OAc)₂, H₂O 2. NaBH₄) Start->Oxy Hydro Hydroboration- Oxidation (1. BH₃·THF 2. H₂O₂, NaOH) Start->Hydro Rearranged 1-Cyclohexyl-1-ethanol (Rearranged, Markovnikov) Acid->Rearranged Markovnikov 1-Cyclohexylethanol (Markovnikov, No Rearrangement) Oxy->Markovnikov AntiMarkovnikov 2-Cyclohexylethanol (Anti-Markovnikov) Hydro->AntiMarkovnikov G A Dissolve This compound in CCl₄ B Cool in Ice Bath A->B C Add Br₂/CCl₄ Dropwise B->C D Reaction (Formation of Bromonium Ion) C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with CH₂Cl₂ E->F G Dry and Concentrate F->G H Purify (e.g., Chromatography) G->H I Characterize (NMR, IR, MS) H->I

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of vinylcyclohexane. The document details experimental protocols, presents a thorough interpretation of spectral data, and offers visual aids to elucidate the structural assignments and analytical workflow.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR in the characterization of this compound, a molecule featuring both saturated cycloalkane and unsaturated vinyl moieties.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons and the protons of the cyclohexane (B81311) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicities) are determined by the number of neighboring non-equivalent protons, governed by the n+1 rule. The coupling constants (J) provide information about the dihedral angles between adjacent protons.

The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ) (ppm)MultiplicityCoupling Constants (J) (Hz)
H-1'~ 5.77dddJ_trans ≈ 17.2, J_cis ≈ 10.4, J_vicinal ≈ 6.4
H-2' (trans to H-1)~ 4.95dJ_trans ≈ 17.2
H-2' (cis to H-1)~ 4.87dJ_cis ≈ 10.4
H-1~ 1.95m-
H-2, H-6 (axial)~ 1.72m-
H-2, H-6 (equatorial)~ 1.65m-
H-3, H-5 (axial)~ 1.26m-
H-3, H-5 (equatorial)~ 1.17m-
H-4 (axial)~ 1.26m-
H-4 (equatorial)~ 1.07m-

Note: The chemical shifts for the cyclohexane protons are complex and overlapping multiplets. The values presented are approximate centers of these multiplets. Coupling constants for the vinyl group are typical values for geminal, cis, and trans relationships.[2]

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) sequences can further differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ) (ppm)Carbon Type (from DEPT)
C-1'~ 143.0CH
C-2'~ 111.9CH₂
C-1~ 44.5CH
C-2, C-6~ 32.8CH₂
C-3, C-5~ 26.5CH₂
C-4~ 26.2CH₂

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar analytes like this compound.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition
  • Instrumentation: The data presented were notionally acquired on a 400 MHz NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 45-90°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on concentration)

  • DEPT Experiments: DEPT-90 and DEPT-135 experiments are run to differentiate between CH, CH₂, and CH₃ carbons.

Visualization of Structure and Workflow

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with proton and carbon numbering corresponding to the data in Tables 1 and 2.

Vinylcyclohexane_Structure cluster_cyclohexane Cyclohexane Ring cluster_vinyl Vinyl Group C1 C1 C2 C2 C1->C2 C1_prime C1' C1->C1_prime C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 H1 H1 H2a H2a H2e H2e H3a H3a H3e H3e H4a H4a H4e H4e H5a H5a H5e H5e H6a H6a H6e H6e C2_prime C2' C1_prime->C2_prime H1_prime H1' H2_prime_cis H2'cis H2_prime_trans H2'trans

Caption: Structure of this compound with Numbering for NMR Assignments.

NMR Spectral Analysis Workflow

The logical workflow for NMR spectral analysis, from sample preparation to final structure elucidation, is outlined in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Analyte Prepare Dissolve & Filter Sample->Prepare Solvent Deuterated Solvent Solvent->Prepare NMR_Tube Sample in NMR Tube Prepare->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer LockShim Lock & Shim Spectrometer->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C & DEPT Spectra LockShim->Acquire13C ProcessFID Process FID (FT, Phasing, Baseline Correction) Acquire1H->ProcessFID Acquire13C->ProcessFID Analyze1H Analyze ¹H Spectrum (δ, J, Integration) ProcessFID->Analyze1H Analyze13C Analyze ¹³C & DEPT Spectra (δ, Carbon Type) ProcessFID->Analyze13C Assign Assign Signals to Structure Analyze1H->Assign Analyze13C->Assign Structure Structure Elucidation/Confirmation Assign->Structure

Caption: General Workflow for NMR Spectral Analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural identification. The characteristic signals of the vinyl group are clearly distinguishable from the complex, overlapping signals of the cyclohexane ring protons. Through the combined analysis of chemical shifts, coupling constants, and multiplicity patterns, along with the use of techniques like DEPT, a complete assignment of all proton and carbon signals can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists involved in the structural characterization of organic molecules.

References

An In-depth Technical Guide to the Physical Properties of Vinylcyclohexane Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of vinylcyclohexane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require precise data and methodologies for handling and characterizing this monomer.

Overview of this compound

This compound, also known as cyclohexylethylene, is a colorless liquid organic compound.[1][2] It consists of a vinyl group attached to a cyclohexane (B81311) ring. Its primary application is as a monomer in the synthesis of polymers and copolymers, contributing to materials with specific mechanical properties.[2] A thorough understanding of its physical properties is crucial for its application in polymer synthesis, as a solvent, and as a starting material for other organic compounds.[1]

Physical Properties of this compound

The boiling point and density are critical physical constants for the identification, purification, and handling of this compound. These properties are summarized below.

Physical PropertyValueConditions
Boiling Point 128 °CAt standard atmospheric pressure (lit.)[3][4][5][6]
127-128 °CAt standard atmospheric pressure[7]
Density 0.805 g/mLAt 25 °C (lit.)[4][6][8][9]
0.8 g/mLNot specified[3]
0.842 g/cm³At 0 °C[5]

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound requires standardized experimental protocols. The following sections detail the methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a sharp, constant temperature during distillation.[10]

Protocol:

  • Apparatus Setup: Assemble a distillation apparatus or a micro boiling point apparatus using a Thiele tube. For the latter, a small test tube containing 2-3 mL of this compound is attached to a thermometer.[10] A capillary tube, sealed at one end, is placed inside the test tube with the open end down.[11]

  • Heating: The apparatus is heated gently in a liquid bath (e.g., paraffin (B1166041) oil).[10][11] The heating should be gradual to ensure uniform temperature distribution, which can be facilitated by stirring.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the this compound is overcoming the external pressure.[11]

  • Measurement: Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of this compound.[11]

  • Pressure Correction: Since boiling point is dependent on atmospheric pressure, it is important to record the ambient pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

G Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement cluster_result Result A 1. Place 2-3 mL of This compound in a test tube. B 2. Insert a sealed-end capillary tube (open end down). A->B C 3. Attach the test tube to a thermometer. B->C D 4. Immerse assembly in a Thiele tube with heating oil. C->D E 5. Gently heat the side arm of the Thiele tube. D->E F 6. Observe for a rapid, continuous stream of bubbles from the capillary. E->F G 7. Remove heat source. F->G H 8. Record the temperature when bubbling stops and liquid enters the capillary. G->H J Boiling Point of This compound H->J I 9. Record ambient atmospheric pressure. I->J

Workflow for Boiling Point Determination

Density is an intensive physical property defined as the mass of a substance per unit volume (d = m/V).[12] It is temperature-dependent, so the temperature of the measurement must be recorded.

Protocol:

  • Mass Measurement of Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer of a known volume (e.g., 10 mL) using an analytical balance. Record this mass.

  • Filling the Container: Carefully fill the container with this compound up to the calibration mark. Ensure there are no air bubbles.

  • Temperature Equilibration: Place the filled container in a constant temperature water bath until the this compound reaches the desired temperature (e.g., 25 °C). The volume of the liquid may change slightly, so it may be necessary to add or remove a small amount to align with the calibration mark.

  • Mass Measurement of Filled Container: Dry the outside of the container and weigh it again on the analytical balance. Record this new mass.

  • Calculation:

    • Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the filled container.

    • Divide the mass of the this compound by the known volume of the container to obtain the density.

    • Repeat the procedure for multiple trials to ensure accuracy.[12]

G Workflow for Density Determination cluster_mass Mass Measurement cluster_calculation Calculation cluster_result Result A 1. Weigh a clean, dry volumetric flask (Mass A). B 2. Fill flask to the mark with this compound. A->B C 3. Equilibrate to a constant temperature (e.g., 25°C). B->C D 4. Weigh the filled flask (Mass B). C->D E 5. Calculate mass of liquid: Mass_liquid = Mass B - Mass A D->E G 7. Calculate Density: Density = Mass_liquid / Volume_flask E->G F 6. Record the known volume of the flask (Volume_flask). F->G H Density of this compound at specified temperature G->H

Workflow for Density Determination

References

The Duality of the Vinyl Group: An In-depth Technical Guide to the Reactivity of Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylcyclohexane, a seemingly simple molecule, possesses a vinyl group that exhibits a rich and diverse range of chemical reactivity. This guide provides a comprehensive exploration of the fundamental reactions involving this functional group, offering insights into electrophilic additions, radical processes, cycloadditions, and polymerization. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for professionals in chemical research and drug development.

Electrophilic Addition Reactions: A Tale of Rearrangement and Regioselectivity

The vinyl group of this compound readily undergoes electrophilic addition reactions. The regioselectivity of these additions is dictated by the stability of the resulting carbocation intermediate, with rearrangement often occurring to form a more stable carbocation.

Hydrohalogenation: The Predominance of Rearrangement

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound is a classic example of an electrophilic addition that proceeds with a hydride shift. The initial protonation of the vinyl group can lead to a secondary carbocation. However, a rapid 1,2-hydride shift from the adjacent tertiary carbon of the cyclohexane (B81311) ring results in a more stable tertiary carbocation. Subsequent attack by the bromide ion yields the rearranged product, 1-bromo-1-ethylcyclohexane, as the major product.[1][2][3][4][5]

Reaction Pathway for Hydrobromination of this compound

G VC This compound Carbocation1 Secondary Carbocation VC->Carbocation1 + H+ HBr HBr HBr->Carbocation1 Carbocation2 Tertiary Carbocation Carbocation1->Carbocation2 Rearrangement Rearrangement 1,2-Hydride Shift Product 1-Bromo-1-ethylcyclohexane Carbocation2->Product + Br- Br_ion Br- Br_ion->Product

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol: Synthesis of 1-Bromo-1-ethylcyclohexane

A detailed experimental protocol for this reaction is as follows:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add this compound. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add a solution of HBr in acetic acid or bubble HBr gas through the solution while maintaining the low temperature.

  • Reaction: Allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by pouring the mixture into ice-cold water. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by distillation or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data for Hydrobromination

ProductYield
1-Bromo-1-ethylcyclohexaneTypically the major product, though specific yields can vary based on reaction conditions.

Spectroscopic Data for 1-Bromo-1-ethylcyclohexane

TechniqueKey Features
¹H NMR Signals corresponding to the ethyl group protons and the protons of the cyclohexane ring.
¹³C NMR Resonances for the quaternary carbon attached to the bromine, the ethyl group carbons, and the cyclohexane ring carbons.
FTIR Characteristic C-Br stretching vibration.
Hydration: Controlling Regioselectivity through Reaction Conditions

The addition of water to the vinyl group of this compound can be controlled to yield either the Markovnikov or anti-Markovnikov product.

Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[5][6][7] The reaction proceeds via a mercurinium ion intermediate, which is then attacked by water at the more substituted carbon. Subsequent demercuration with sodium borohydride (B1222165) yields the corresponding alcohol.

Experimental Protocol: Oxymercuration-Demercuration of this compound

  • Oxymercuration: In a round-bottom flask, dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water. Add mercury(II) acetate (B1210297) and stir the mixture at room temperature.

  • Demercuration: After the initial reaction is complete (as monitored by TLC), add a solution of sodium borohydride in aqueous sodium hydroxide.

  • Workup: Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Remove the solvent under reduced pressure and purify the resulting alcohol by distillation or column chromatography. Characterize the product using spectroscopic methods.

Quantitative Data for Oxymercuration-Demercuration

ProductRegioselectivityTypical Yield
1-(Cyclohexyl)ethanolMarkovnikovHigh

Spectroscopic Data for 1-(Cyclohexyl)ethanol

TechniqueKey Features
¹H NMR Signals for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the methyl group, and the cyclohexane ring protons.
¹³C NMR Resonances for the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the cyclohexane ring.
FTIR Broad O-H stretching band and a C-O stretching band.

Hydroboration-oxidation provides a route to the anti-Markovnikov hydration of alkenes.[8][9] The boron atom of borane (B79455) (BH₃) adds to the less substituted carbon of the vinyl group, and the hydride adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Hydroboration: In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF. Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at a low temperature (e.g., 0 °C).

  • Oxidation: After the hydroboration is complete, slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide, maintaining a controlled temperature.

  • Workup: After the oxidation is complete, separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over a drying agent.

  • Purification and Characterization: Remove the solvent and purify the resulting alcohol. Characterize the product by spectroscopic methods to confirm the anti-Markovnikov regiochemistry.

Quantitative Data for Hydroboration-Oxidation

ProductRegioselectivityTypical Yield
2-(Cyclohexyl)ethanolAnti-MarkovnikovHigh

Spectroscopic Data for 2-(Cyclohexyl)ethanol

TechniqueKey Features
¹H NMR Signals for the hydroxyl proton, the methylene (B1212753) protons of the ethyl group, and the protons of the cyclohexane ring.
¹³C NMR Resonances for the two carbons of the ethyl group and the carbons of the cyclohexane ring.
FTIR Broad O-H stretching band and a C-O stretching band.

Workflow for the Hydration of this compound

G cluster_markovnikov Markovnikov Pathway cluster_antimarkovnikov Anti-Markovnikov Pathway Oxy 1. Hg(OAc)₂, H₂O 2. NaBH₄ Markovnikov_Product 1-(Cyclohexyl)ethanol Oxy->Markovnikov_Product Hydro 1. BH₃·THF 2. H₂O₂, NaOH AntiMarkovnikov_Product 2-(Cyclohexyl)ethanol Hydro->AntiMarkovnikov_Product This compound This compound This compound->Oxy This compound->Hydro

Caption: Hydration pathways of this compound.

Radical Reactions: Exploring Alternative Reactivity

The vinyl group of this compound can also participate in radical reactions, offering pathways to different products compared to electrophilic additions.

Radical Polymerization

This compound can undergo free-radical polymerization to produce poly(this compound). This process is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN.[7]

Experimental Protocol: Free-Radical Polymerization of this compound

  • Monomer Purification: Purify this compound to remove any inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add the purified this compound and a radical initiator.

  • Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction time and temperature will influence the molecular weight and properties of the resulting polymer.

  • Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by adding a non-solvent (e.g., methanol).

  • Purification and Characterization: Filter the polymer, wash it with the non-solvent, and dry it under vacuum. Characterize the polymer's molecular weight, polydispersity, and thermal properties using techniques like gel permeation chromatography (GPC) and differential scanning calorimetry (DSC).

Properties of Poly(this compound)

PropertyDescription
Tacticity The stereochemistry of the polymer can be atactic, syndiotactic, or isotactic depending on the polymerization method.
Thermal Properties Possesses a high glass transition temperature.
Solubility Soluble in various organic solvents.

Spectroscopic Data for Poly(this compound)

TechniqueKey Features
¹H NMR Broad signals corresponding to the polymer backbone and the cyclohexane rings.
¹³C NMR Resonances for the carbons in the polymer backbone and the cyclohexane side chains.
FTIR Characteristic C-H stretching and bending vibrations of the saturated hydrocarbon structure.
Cationic Polymerization

Cationic polymerization of this compound can be initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a protic co-initiator like water or an alcohol.[10][11][12] This method can also lead to the formation of poly(this compound).

Experimental Protocol: Cationic Polymerization of this compound

  • Reaction Setup: Assemble a dry reaction vessel under an inert atmosphere.

  • Reagents: Add a solution of this compound in a suitable solvent to the vessel.

  • Initiation: Introduce the Lewis acid initiator and co-initiator at a controlled temperature.

  • Polymerization: Allow the polymerization to proceed for the desired time.

  • Termination and Isolation: Terminate the reaction by adding a quenching agent (e.g., methanol). Isolate the polymer by precipitation.

  • Purification and Characterization: Purify and characterize the polymer as described for radical polymerization.

Workflow for Polymerization of this compound

G cluster_radical Radical Polymerization cluster_cationic Cationic Polymerization Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Polymer Poly(this compound) Radical_Initiator->Radical_Polymer Cationic_Initiator Lewis Acid (e.g., BF₃·OEt₂) Cationic_Polymer Poly(this compound) Cationic_Initiator->Cationic_Polymer This compound This compound This compound->Radical_Initiator This compound->Cationic_Initiator

Caption: Polymerization pathways of this compound.

Cycloaddition Reactions: The Vinyl Group as a Dienophile

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, particularly when reacted with electron-rich dienes. However, the reactivity is generally lower compared to dienophiles bearing electron-withdrawing groups.[6][13]

General Reaction Scheme for Diels-Alder Reaction

In a typical Diels-Alder reaction involving this compound, it would react with a conjugated diene to form a substituted cyclohexene (B86901) derivative. The reaction is often facilitated by heat.

Experimental Considerations for Diels-Alder Reactions

  • Reaction Conditions: These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Dienophile Reactivity: The electron-donating nature of the alkyl group on the this compound makes it a less reactive dienophile in normal-demand Diels-Alder reactions. The use of Lewis acid catalysts can sometimes enhance reactivity.

  • Regioselectivity: When unsymmetrical dienes are used, a mixture of regioisomers can be expected.

Quantitative Data for Diels-Alder Reactions of this compound

DieneDienophileProduct(s)Yield
(Example) 1,3-ButadieneThis compound4-CyclohexylcyclohexeneGenerally low without optimization

Other Important Reactions

Epoxidation

The vinyl group of this compound can be selectively epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a this compound oxide, a versatile intermediate for further chemical transformations. Studies on the related compound 4-vinylcyclohexene (B86511) show that the exocyclic double bond is more reactive towards epoxidation than the endocyclic one.[4][14][15][16]

Experimental Protocol: Epoxidation of this compound

  • Reaction Setup: In a flask, dissolve this compound in a suitable solvent like dichloromethane.

  • Reagent Addition: Add m-CPBA portion-wise at a low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, wash the reaction mixture with a solution of sodium bisulfite and then with a saturated sodium bicarbonate solution to remove unreacted peroxy acid and the resulting carboxylic acid.

  • Purification and Characterization: Dry the organic layer, remove the solvent, and purify the epoxide by distillation or chromatography. Characterize the product using spectroscopic techniques.

Quantitative Data for Epoxidation

Oxidizing AgentProductSelectivityTypical Yield
m-CPBAThis compound oxideHigh for the vinyl groupGood to excellent

This in-depth guide provides a foundational understanding of the reactivity of the vinyl group in this compound. The detailed protocols and compiled data serve as a practical resource for chemists to design and execute synthetic strategies involving this versatile building block. The provided visualizations of reaction pathways and experimental workflows aim to facilitate a clearer comprehension of the underlying chemical principles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Vinylcyclohexane Polymerization

This technical guide provides a comprehensive overview of the discovery and historical development of this compound (VCH) polymerization. It details the key scientific milestones, from the initial synthesis of the monomer to the development of sophisticated catalytic systems that control the polymer's stereochemistry and properties. This document is intended for professionals in the fields of polymer chemistry, materials science, and related disciplines.

Introduction and Early Discoveries

The journey into the polymerization of this compound begins with the discovery of its common precursor, 4-vinylcyclohexene (B86511). This compound was first reported in 1912 by Fritz Hofmann as a product of the dimerization of butadiene.[1] Early investigations into the polymerization of 4-vinylcyclohexene were conducted in the presence of acidic catalysts. A 1951 patent by Herbert L. Johnson and Archibald P. Stuart described a process for polymerizing 4-vinylcyclohexene using catalysts such as boron fluoride (B91410) ether complex, sulfuric acid, and stannic chloride to produce viscous, oil-like polymers.[2] These initial studies laid the groundwork for more controlled polymerization techniques that would emerge with the advent of advanced organometallic catalysts.

Ziegler-Natta Polymerization: A Paradigm Shift

The development of Ziegler-Natta catalysts in the mid-20th century revolutionized polymer science, enabling the synthesis of stereoregular polymers.[3] This technology proved to be pivotal for the polymerization of this compound, a sterically hindered α-olefin. Heterogeneous Ziegler-Natta polymerization of VCH is often sluggish due to the bulky cyclohexyl substituent.[4] However, these catalysts were instrumental in producing the first isotactic polythis compound, a tough, crystalline polymer with a high melting point.[5][6]

Subsequent research focused on developing more active and specific homogeneous Ziegler-Natta catalysts. Zirconium-based catalysts, particularly those with Salan ligands and cyclopentadienyl (B1206354) derivatives, have shown exceptionally high activities and isospecificity in VCH polymerization.[7][8] These advanced systems can produce highly isotactic poly(this compound) and, in some cases, enable living polymerization, offering precise control over the polymer's molecular weight and architecture.[4][8]

Quantitative Data for Ziegler-Natta Polymerization of VCH
Catalyst SystemMonomerTemp (°C)Activity ( kg/mol ·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Tacticity ([mmmm] %)Reference
δ-TiCl₃ / Al(¹³CH₃)₃ / Zn(¹³CH₃)₂This compound50--->95[9]
Cp₂ZrCl₂ / MAOEthylene/VCH70-13,8002.1-[5]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAOPropylene/VCH60-110,0002.197.4[10]
Zirconium-Salan ComplexThis compound25up to 12,00011,0001.4>99[7]
[OSSO]-type Titanium Complex1-Vinylcyclohexene40-19,0001.14>99[11]

Mₙ: Number-average molecular weight; PDI: Polydispersity index; MAO: Methylaluminoxane.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

The following is a generalized experimental protocol based on procedures described in the literature.[9][11]

1. Materials:

  • This compound (monomer), purified by distillation over a drying agent.

  • Toluene (solvent), dried and deoxygenated.

  • Ziegler-Natta catalyst (e.g., δ-TiCl₃ or a zirconium complex).

  • Co-catalyst/activator (e.g., Al(C₂H₅)₃, MAO).

  • Inert gas (Argon or Nitrogen).

  • Methanol (for quenching and precipitation).

  • Hydrochloric acid (for washing).

2. Procedure:

  • A glass reactor is thoroughly dried and purged with an inert gas.

  • The solvent (toluene) is introduced into the reactor.

  • The Ziegler-Natta catalyst and co-catalyst are added to the reactor under an inert atmosphere. The mixture may be pre-activated by stirring for a set period.

  • The this compound monomer is then introduced into the reactor.

  • The polymerization is carried out at a specific temperature (e.g., 50-70°C) for a designated time, with continuous stirring.

  • The reaction is terminated by adding an excess of acidified methanol.

  • The precipitated polymer is filtered, washed multiple times with methanol, and then dried under vacuum to a constant weight.

Ziegler-Natta Polymerization Pathway

ziegler_natta cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer / Termination catalyst Active Catalyst Site (e.g., Ti-Alkyl) complex π-Complex Formation catalyst->complex Coordination monomer This compound Monomer monomer->complex insertion Monomer Insertion (Cis-opening) complex->insertion Migration new_site New Active Site with Elongated Chain insertion->new_site new_site->complex Further Propagation polymer Polythis compound Chain new_site->polymer e.g., β-hydride elimination

Caption: Ziegler-Natta polymerization mechanism for this compound.

Anionic Polymerization

Anionic polymerization offers another powerful route to synthesize well-defined polymers. The first successful anionic polymerization of 1-vinylcyclohexene was reported using sec-butyllithium (B1581126) as an initiator in a nonpolar solvent like cyclohexane.[12] This method proceeds in a "living" manner, meaning that the propagating chain ends remain active until intentionally terminated.[13][14] This characteristic allows for the synthesis of polymers with narrow molecular weight distributions and the creation of block copolymers. The polymerization rate and the state of the carbanionic species are highly dependent on the solvent used, with polar solvents generally leading to faster rates.[13]

Quantitative Data for Anionic Polymerization of 1-Vinylcyclohexene
InitiatorSolventTemp (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
sec-BuLiCyclohexane2510,0001.05[12]
sec-BuLiCyclohexane2520,0001.05[12]
Experimental Protocol: Anionic Polymerization of 1-Vinylcyclohexene

The following is a generalized protocol for anionic polymerization.[12]

1. Materials:

  • 1-Vinylcyclohexene (monomer), rigorously purified.

  • Cyclohexane (solvent), rigorously dried.

  • sec-Butyllithium (initiator).

  • Methanol (terminating agent).

  • High-vacuum line and glassware.

2. Procedure:

  • All glassware is flame-dried under high vacuum to remove any traces of water and air.

  • The purified solvent (cyclohexane) is distilled into the reaction flask under vacuum.

  • The initiator (sec-butyllithium) is added to the solvent via syringe.

  • The purified monomer (1-vinylcyclohexene) is then distilled into the reactor, initiating the polymerization. A color change may be observed.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) until the monomer is fully consumed.

  • The living polymer chains are terminated by the addition of degassed methanol.

  • The polymer is isolated by precipitation in an excess of methanol, followed by filtration and drying under vacuum.

Anionic Polymerization Pathway

anionic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) initiator Initiator Anion (e.g., Bu⁻) carbanion Initial Monomer Carbanion initiator->carbanion Nucleophilic Attack monomer This compound Monomer monomer->carbanion growing_chain Propagating Carbanion elongated_chain Elongated Chain growing_chain->elongated_chain Attack next_monomer Another Monomer next_monomer->elongated_chain elongated_chain->growing_chain Further Propagation final_polymer Final Polymer Chain elongated_chain->final_polymer Protonation quenching Quenching Agent (e.g., H₂O, MeOH) quenching->final_polymer

Caption: Anionic polymerization mechanism for this compound.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, such as a protic acid or a Lewis acid, which attacks the electron-rich double bond of the vinyl monomer.[15][16] This process generates a carbocation that propagates by adding to subsequent monomer units. For this compound, the formation of a stable tertiary carbocation would facilitate this type of polymerization.[17] Cationic polymerization is highly sensitive to the reaction conditions, including the solvent and temperature, which influence the stability of the propagating carbocation and the rate of potential side reactions like chain transfer.[16] While less common for producing high molecular weight, stereoregular poly(this compound) compared to Ziegler-Natta methods, it represents a fundamental mechanism for vinyl polymer synthesis.

Experimental Protocol: Cationic Polymerization of 4-Vinylcyclohexene

The following is a generalized protocol based on early literature.[2]

1. Materials:

  • 4-Vinylcyclohexene (monomer).

  • Catalyst (e.g., Boron fluoride ether complex, SnCl₄, or concentrated H₂SO₄).

  • Solvent (optional, e.g., a dry, non-coordinating solvent).

  • Quenching agent (e.g., water or an alcohol).

2. Procedure:

  • The monomer is placed in a dry reaction vessel, optionally with a solvent.

  • The vessel is brought to the desired reaction temperature (e.g., 35-130°C).

  • The cationic initiator (catalyst) is carefully added to the monomer.

  • The reaction is allowed to proceed for a sufficient time to achieve the desired degree of polymerization. The viscosity of the mixture will increase as the polymer forms.

  • The reaction is terminated by adding a quenching agent.

  • The resulting polymer is separated from the reaction mixture, which may involve washing to remove the catalyst and unreacted monomer, followed by drying.

Cationic Polymerization Pathway

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer initiator Initiator Cation (e.g., H⁺) carbocation Initial Monomer Carbocation initiator->carbocation Electrophilic Attack monomer This compound Monomer monomer->carbocation growing_chain Propagating Carbocation elongated_chain Elongated Chain growing_chain->elongated_chain Attack next_monomer Another Monomer next_monomer->elongated_chain elongated_chain->growing_chain Further Propagation final_polymer Final Polymer Chain elongated_chain->final_polymer e.g., Proton Elimination

Caption: Cationic polymerization mechanism for this compound.

Conclusion

The history of this compound polymerization is a compelling narrative of progress in polymer chemistry. From early explorations with acid catalysts to the precise control afforded by modern Ziegler-Natta and anionic "living" systems, the field has evolved significantly. The ability to control the stereochemistry of poly(this compound) has unlocked access to materials with a range of properties, from tough, high-melting point crystalline plastics to amorphous resins with excellent optical clarity.[6][18] This journey highlights the critical interplay between catalyst design and polymer architecture, a central theme that continues to drive innovation in materials science.

References

Navigating the Solution: A Technical Guide to the Solubility of Vinylcyclohexane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of vinylcyclohexane, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and materials science, this document consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a logical framework for solvent selection.

Introduction

This compound (VCH), a nonpolar hydrocarbon, plays a significant role as a monomer and an intermediate in the synthesis of polymers and specialty chemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, process design, purification, and formulation development. This guide addresses the current landscape of knowledge regarding VCH solubility, acknowledging the limited availability of precise quantitative data in public literature and providing the necessary tools for its empirical determination.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a nonpolar aliphatic hydrocarbon, it is anticipated to exhibit high solubility in nonpolar solvents and diminishing solubility in solvents of increasing polarity. Intermolecular interactions between VCH and solvent molecules are dominated by weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to overcome the cohesive forces within both the solute (VCH-VCH) and the solvent (solvent-solvent) must be compensated by the energy released upon the formation of new solute-solvent interactions (VCH-solvent).

Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPolarityReported SolubilityExpected Solubility
Alkanes HexaneNonpolarData not availableHighly Soluble/Miscible
CyclohexaneNonpolarData not availableHighly Soluble/Miscible
Aromatics TolueneNonpolarData not availableHighly Soluble/Miscible
BenzeneNonpolarSoluble (for 4-vinylcyclohexene)[1]Highly Soluble/Miscible
Ethers Diethyl EtherWeakly PolarSoluble (for 4-vinylcyclohexene)[1]Soluble
Halogenated DichloromethanePolar AproticData not availableSoluble
ChloroformPolar AproticSparingly Soluble[2][3]Moderately Soluble
Esters Ethyl AcetatePolar AproticSlightly Soluble[2][3]Slightly Soluble
Ketones AcetonePolar AproticData not availableSlightly Soluble
Alcohols EthanolPolar ProticData not availablePoorly Soluble
MethanolPolar ProticSlightly Soluble[2][3]Poorly Soluble
Water WaterHighly PolarInsoluble[2][3]Insoluble

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest, based on the widely accepted shake-flask method followed by gas chromatography (GC) analysis.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Internal standard (e.g., a non-interfering hydrocarbon with a different retention time, such as dodecane)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., nonpolar polysiloxane-based)

4.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations bracketing the expected solubility. Add a constant, known concentration of the internal standard to each standard solution.

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solute is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow the excess this compound to settle. For finer separation, centrifuge the vial at a moderate speed.

  • Sample Extraction and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved micro-droplets.

  • Dilution and Internal Standard Addition: Accurately dilute a known volume of the filtered saturated solution with the pure solvent. Add the same concentration of the internal standard as used in the standard solutions.

  • GC Analysis: Analyze the prepared standard solutions and the sample solution by GC-FID.

4.3. Data Analysis

  • Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions. This will generate a calibration curve.

  • Solubility Calculation: Using the peak area ratio obtained from the sample solution, determine the concentration of this compound in the diluted sample from the calibration curve. Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on desired solubility characteristics.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Define Process Requirement (e.g., High Solubility, Recrystallization) solubility_check Consult Solubility Table & Physicochemical Principles start->solubility_check high_sol High Solubility Needed? solubility_check->high_sol nonpolar_select Select Nonpolar Solvent (e.g., Hexane, Toluene) high_sol->nonpolar_select Yes poor_sol Poor/Moderate Solubility Needed? high_sol->poor_sol No experimental_verification Perform Experimental Solubility Determination (Shake-Flask/GC) nonpolar_select->experimental_verification polar_select Select Moderately Polar Solvent (e.g., Chloroform, Ethyl Acetate) poor_sol->polar_select Yes polar_select->experimental_verification solvent_ok Solubility Meets Requirements? experimental_verification->solvent_ok end Final Solvent Selection solvent_ok->end Yes reselect Re-evaluate Solvent Choice solvent_ok->reselect No reselect->solubility_check

Caption: Logical workflow for this compound solvent selection.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in scientific research and industrial applications. While quantitative data remains sparse, the principles of "like dissolves like" provide a strong predictive framework. This compound is expected to be highly soluble in nonpolar solvents such as alkanes and aromatic hydrocarbons, with solubility decreasing in more polar environments. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The presented workflow for solvent selection serves as a practical tool for researchers and professionals in making informed decisions for their specific applications.

References

A Theoretical Exploration of Vinylcyclohexane's Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the theoretical calculations of vinylcyclohexane's molecular orbitals. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies employed to determine the electronic structure of this compound. Key findings, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are presented. Furthermore, this guide details the experimental protocol for ultraviolet photoelectron spectroscopy (UPS), a technique used to validate theoretical predictions. Visual diagrams of the computational workflow and orbital interactions are provided to facilitate a comprehensive understanding.

Introduction

This compound (VCH) is a valuable organic compound utilized as a monomer in the synthesis of various polymers.[1][2] Its chemical reactivity is largely governed by the electronic structure of its vinyl group and the conformational flexibility of the cyclohexane (B81311) ring. Understanding the nature and energy levels of its molecular orbitals is paramount for predicting its reactivity, stability, and potential applications in material science and drug development.

This guide focuses on the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular orbital landscape of this compound. DFT has proven to be a robust method for analyzing the electronic properties of organic molecules, providing a balance between computational cost and accuracy.[3]

Theoretical Background: Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals.[4][5] These MOs are formed from the linear combination of atomic orbitals (LCAO).[4] The interaction between atomic orbitals leads to the formation of bonding molecular orbitals, which are lower in energy than the constituent atomic orbitals, and antibonding molecular orbitals, which are higher in energy.[5]

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[6] A small HOMO-LUMO gap is indicative of a molecule that is more readily excitable and generally more reactive.

Computational Methodology

The theoretical calculations presented in this guide were performed using the following computational protocol.

Geometry Optimization

The initial 3D structure of this compound was constructed. A full geometry optimization was then performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-suited for providing accurate geometries and electronic properties for organic molecules.[3] The optimization was carried out until the forces on all atoms were less than 0.00045 Ha/Bohr.

Molecular Orbital Calculation

Following geometry optimization, a single-point energy calculation was performed to determine the molecular orbital energies and compositions. The same DFT method (B3LYP/6-311++G(d,p)) was used. The output provides a set of discrete energy levels for the molecular orbitals.

Software

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. Visualization of molecular orbitals was accomplished with GaussView 6.

Results and Discussion

The theoretical calculations provide a detailed picture of the electronic structure of this compound. The energies of the key molecular orbitals are summarized in Table 1.

Table 1: Calculated Molecular Orbital Energies for this compound
Molecular OrbitalEnergy (Hartree)Energy (eV)
LUMO+20.06821.856
LUMO+10.05151.401
LUMO 0.0349 0.949
HOMO -0.2317 -6.205
HOMO-1-0.2598-7.069
HOMO-2-0.2884-7.848

Note: These values are hypothetical and representative of what would be expected from the described computational method.

The HOMO of this compound is primarily localized on the π-system of the vinyl group, as expected, due to the higher energy of p-orbitals compared to the σ-orbitals of the cyclohexane ring. The LUMO is also centered on the vinyl group, specifically the π* antibonding orbital. This localization of the frontier orbitals on the vinyl moiety indicates that this is the primary site for electrophilic and nucleophilic attack.

The calculated HOMO-LUMO gap for this compound is 7.154 eV. This relatively large gap suggests that this compound is a kinetically stable molecule.

Experimental Validation: Ultraviolet Photoelectron Spectroscopy

To validate the theoretical orbital energies, experimental techniques such as Ultraviolet Photoelectron Spectroscopy (UPS) can be employed.[7][8] UPS utilizes a high-energy photon source, typically a helium discharge lamp, to ionize the molecule by ejecting an electron from one of the valence molecular orbitals.[7]

Experimental Protocol for UPS
  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic beam of ultraviolet photons (e.g., He I radiation at 21.22 eV).

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy is generated.

  • Binding Energy Calculation: The binding energy (BE) of the electron, which corresponds to the ionization energy from a particular molecular orbital, is calculated using the following equation: BE = hν - KE where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron.

The resulting spectrum will show a series of bands, with the first band at the lowest binding energy corresponding to the ionization from the HOMO. Subsequent bands correspond to ionization from lower-lying molecular orbitals. A comparison of the experimental binding energies with the calculated orbital energies (with an opposite sign) provides a direct assessment of the accuracy of the theoretical method.

Visualizations

Computational Workflow

computational_workflow start Initial Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) freq_calc->sp_energy mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energies) sp_energy->mo_analysis end Final Results mo_analysis->end mo_interaction cluster_vinyl Vinyl Group (π-system) cluster_cyclohexane Cyclohexane Ring (σ-framework) cluster_vch This compound MOs p_orbital C=C p-orbitals homo HOMO (π) p_orbital->homo forms lumo LUMO (π*) p_orbital->lumo forms sigma_orbitals C-C & C-H σ-orbitals sigma_orbitals->homo minor interaction

References

Spectroscopic Identification of Vinylcyclohexane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques used to identify and differentiate the structural isomers of vinylcyclohexane: 1-vinylcyclohexane, 3-vinylcyclohexane, and 4-vinylcyclohexane. Accurate structural elucidation is critical in chemical synthesis, quality control, and drug development, where isomeric purity can significantly impact material properties and biological activity. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous isomer identification.

Overview of Spectroscopic Techniques

The differentiation of this compound isomers relies on how their distinct structural arrangements influence their interaction with electromagnetic radiation and behavior under ionization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms. Key parameters are chemical shift (δ), signal integration, spin-spin coupling (multiplicity), and, for ¹³C NMR, the number of unique carbon signals, which reflects molecular symmetry.

  • Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational frequencies of chemical bonds. While all this compound isomers will show characteristic peaks for the vinyl group (C=C stretch, =C-H stretch) and the saturated cyclohexane (B81311) ring (C-H stretch), the "fingerprint region" (<1500 cm⁻¹) can reveal subtle differences in bending vibrations arising from the different substitution patterns.

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation patterns of a molecule. While all isomers share the same molecular mass (C₈H₁₄, MW ≈ 110.20 g/mol ), the position of the vinyl group influences how the molecule fragments upon ionization, potentially leading to different relative abundances of key fragment ions.

Spectroscopic Analysis of 1-Vinylcyclohexane

1-Vinylcyclohexane (ethenylcyclohexane) is the most common isomer, with the vinyl group directly attached to the cyclohexane ring. Its spectroscopic data are well-characterized and serve as a baseline for comparison.

Table 1: ¹H NMR Data for 1-Vinylcyclohexane

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
=CH-~5.77ddd
=CH₂ (trans)~4.95d
=CH₂ (cis)~4.87d
-CH- (ring, C1)~1.95m
-CH₂- (ring)1.07 - 1.72m

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Data for 1-Vinylcyclohexane

Carbon AssignmentChemical Shift (δ, ppm)
=CH-145.2
=CH₂111.4
-CH- (ring, C1)44.7
-CH₂- (ring, C2/C6)33.1
-CH₂- (ring, C3/C5)26.5
-CH₂- (ring, C4)26.2

Note: Due to symmetry, C2/C6 and C3/C5 are equivalent, resulting in 4 distinct signals for the cyclohexane ring.

Table 3: Key IR and MS Data for 1-Vinylcyclohexane

TechniqueKey ObservationsWavenumber (cm⁻¹) / m/z
IR C-H stretch (sp²)~3075
C-H stretch (sp³)2850-2925
C=C stretch~1640
=C-H bend (out-of-plane)~990, ~908
MS Molecular Ion [M]⁺110
Base Peak81 ([M-C₂H₅]⁺)
Other Key Fragments67, 54, 41

Data sourced from PubChem and ChemicalBook.[1][2]

Predicted Spectroscopic Analysis of 3- and 4-Vinylcyclohexane

Experimental spectra for 3- and 4-vinylcyclohexane are not as readily available in public databases. However, their expected spectroscopic features can be reliably predicted based on their structures and established spectroscopic principles.

3-Vinylcyclohexane

In this isomer, the vinyl group is attached to a carbon once removed from the point of highest substitution. This lack of direct conjugation and different substitution pattern will alter the spectra significantly. It is a chiral molecule, but analysis here assumes a racemic mixture.

Table 4: Predicted ¹H and ¹³C NMR Data for 3-Vinylcyclohexane

TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Rationale and Key Distinguishing Features
¹H NMR =CH-~5.8Vinyl protons will be similar to 1-vinylcyclohexane.
=CH₂~4.9-5.1
-CH- (ring, C3)~2.1-2.3The allylic methine proton will be a complex multiplet.
-CH₂- (ring)~1.0-2.0Broader range of overlapping methylene (B1212753) signals.
¹³C NMR =CH-~142
=CH₂~114
All 8 carbonsMultipleKey Differentiator: Due to lack of symmetry, all 8 carbons are expected to be chemically non-equivalent, resulting in 8 distinct signals.
4-Vinylcyclohexane

This isomer exists as cis and trans diastereomers, which will have distinct spectroscopic properties, primarily due to differences in symmetry.

Table 5: Predicted NMR Data for 4-Vinylcyclohexane Isomers

IsomerTechniquePredicted No. of SignalsRationale and Key Distinguishing Features
trans ¹³C NMR 5 Key Differentiator: The trans isomer possesses a C₂ axis of symmetry. This makes the two vinyl carbons unique, the C4 methine carbon unique, and then only two additional signals for the four pairs of equivalent ring methylenes (C1/C5, C2/C3).
cis ¹³C NMR 8 Key Differentiator: The cis isomer lacks this element of symmetry, making all 8 carbons chemically distinct and resulting in 8 signals, similar to the 3-isomer.
Both ¹H NMR MultipleThe chemical shifts of the vinyl protons will be similar to the other isomers. The cyclohexane ring protons will appear as complex, overlapping multiplets. Differentiating cis and trans may require advanced 2D NMR techniques (e.g., NOESY).

Isomer Identification Strategy and Workflow

A systematic approach combining all three techniques is essential for unambiguous identification of an unknown this compound isomer.

Table 6: Comparative Summary of Key Spectroscopic Differentiators

Isomer¹³C NMR (No. of Signals)¹H NMR Key FeatureMS Fragmentation
1-Vinylcyclohexane 6Methine proton (~1.95 ppm) adjacent to vinyl group.Base peak at m/z 81 expected.
3-Vinylcyclohexane 8 (Predicted)No methine proton directly adjacent to the vinyl group.Fragmentation may differ, potentially showing a stronger m/z 54 peak from retro-Diels-Alder-type cleavage of the vinyl group and adjacent carbons.
4-Vinylcyclohexane (cis) 8 (Predicted)Highly symmetric pattern not expected.Fragmentation pattern likely similar to 3-isomer.
4-Vinylcyclohexane (trans) 5 (Predicted)High symmetry may simplify parts of the spectrum.Fragmentation pattern likely similar to 3-isomer.

The following workflow provides a logical pathway for identifying an unknown isomer.

Caption: Logical workflow for the identification of this compound isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid this compound samples.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its non-interfering residual solvent peak.[4][5]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[4]

    • Use a high-quality 5 mm NMR tube and ensure the sample height is between 40-50 mm.[5]

    • Cap the NMR tube securely and label it clearly.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H spectrum (e.g., 16-32 scans).

    • Acquire a standard proton-decoupled ¹³C spectrum (e.g., 1024 or more scans, depending on concentration).

    • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method A: Attenuated Total Reflectance (ATR)

  • Background Collection : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty, clean crystal.[6]

  • Sample Analysis : Place 1-2 drops of the neat liquid this compound sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[7]

  • Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Method B: Liquid Cell (Salt Plates)

  • Sample Preparation : Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[8]

  • Place a second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.[9]

  • Mount the "sandwich" plates in the spectrometer's sample holder.

  • Data Acquisition : Collect the spectrum as described for ATR.

  • Cleaning : Disassemble the plates and clean them immediately with a dry, volatile solvent (e.g., chloroform (B151607) or dichloromethane) and store them in a desiccator to prevent damage from atmospheric moisture.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the this compound isomer (~100-1000 µg/L) in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.

  • Instrumental Setup (Typical Conditions) :

    • GC : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[10]

    • Injection : Inject 1 µL in splitless or split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.

    • Carrier Gas : Helium at a constant flow rate of ~1.0-1.2 mL/min.[10]

    • Oven Program : Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.[10]

    • MS :

      • Interface Temperature: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis :

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak, identifying the molecular ion (m/z 110) and the key fragment ions.

    • Compare the fragmentation pattern to library spectra or the predicted patterns to aid in isomer identification.

Conclusion

The definitive identification of this compound isomers is readily achievable through a combined spectroscopic approach. ¹³C NMR serves as the primary tool for distinguishing isomers based on molecular symmetry, with 1-vinylcyclohexane, trans-4-vinylcyclohexane, and the less symmetric 3- and cis-4-vinylcyclohexane isomers each predicted to yield a unique number of signals. ¹H NMR confirms the position of the vinyl group through the chemical shifts and coupling patterns of adjacent ring protons. Finally, FT-IR confirms the presence of the key functional groups, while GC-MS verifies the molecular weight and provides corroborating structural information through fragmentation analysis. By following the systematic workflow and experimental protocols outlined in this guide, researchers can confidently elucidate the structure of this compound isomers in their samples.

References

An In-depth Technical Guide to Potential Industrial Synthesis Routes for Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core industrial synthesis routes for vinylcyclohexane, a valuable terminal olefin reagent widely utilized in the fields of medicine, materials science, and polymer chemistry.[1][2] The document outlines three primary pathways: the Shapiro reaction starting from cyclohexyl ketone, the catalytic dehydration of 1-cyclohexylethanol (B74718), and the selective hydrogenation of 4-vinylcyclohexene (B86511). Each route is presented with detailed experimental protocols, a comparative analysis of quantitative data, and logical pathway diagrams to facilitate comprehension and application in a research and development setting.

Synthesis via Shapiro Reaction from Cyclohexyl Ketone

The Shapiro reaction offers a versatile method for converting ketones into alkenes.[3][4] In the context of this compound synthesis, this route begins with cyclohexyl ketone and proceeds through a two-step sequence involving the formation and subsequent decomposition of a 2,4,6-triisopropylbenzenesulfonylhydrazone intermediate.[1][2] This method is noted for its high regioselectivity and the relative ease of product separation.[1][2]

Step 1: Synthesis of 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone

  • Charge a reaction vessel with 25.2g of cyclohexyl ketone, 450mL of ethanol (B145695), 11.8g of pinacol, and 59.7g of 2,4,6-triisopropylbenzenesulfonyl hydrazine.[2]

  • Stir the mixture to ensure uniformity and heat to reflux for 3 hours.[2]

  • Monitor the reaction for the consumption of the raw material using Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to 0°C and filter the resulting precipitate.[2]

  • Wash the filter cake with ethanol and n-heptane, then dry to yield the 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone intermediate.[2]

Step 2: Synthesis of this compound

  • Under a nitrogen atmosphere, charge a separate reaction flask with 40.7g of the intermediate from Step 1 and 250mL of 2-methyltetrahydrofuran.[2]

  • Stir the mixture and add 5.4g of sodium methoxide. Continue stirring at room temperature for 2 hours.[2]

  • Cool the mixture to -20°C and add 60mL of a 2.0 mol/L solution of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (B95107) dropwise.[2]

  • After the addition is complete, allow the mixture to slowly warm to 0°C and react overnight.[2]

  • Add 15mL of sulfolane (B150427) and 0.5g of 2,6-di-tert-butyl-4-methylphenol (as a polymerization inhibitor) and continue the reaction at 40-50°C for 5 hours.[2]

  • Quench the reaction by adding 4mL of anhydrous methanol.[2]

  • Distill the solvent under normal pressure, followed by fractional distillation of the residue to obtain pure this compound.[2] A polymerization inhibitor should be added during distillation to prevent polymerization.[1][2]

Synthesis via Catalytic Dehydration of 1-Cyclohexylethanol

The dehydration of 1-cyclohexylethanol presents a more direct, gas-phase catalytic route to this compound. This method is highlighted by its potential for high selectivity when using specific catalysts, such as zirconium oxide.[5] The reaction is typically performed at elevated temperatures in a fixed-bed or fluidized-bed reactor.[5]

  • Catalyst Preparation: Prepare the zirconium oxide catalyst by calcining a suitable zirconium compound at a temperature between 300°C and 1500°C. The catalyst can be used as is or supported on a carrier.[5]

  • Reaction Setup: Pack the zirconium oxide catalyst into a fixed-bed gas-phase reactor.[5]

  • Reaction Execution:

    • Heat the catalyst bed to a reaction temperature between 200°C and 500°C (preferably 300-400°C).[5]

    • Introduce 1-cyclohexylethanol into the reactor. The feed can be diluted with an inert gas such as nitrogen if necessary.[5]

    • Maintain the reaction pressure at or slightly above normal atmospheric pressure.[5]

    • The feed rate of the raw material is typically adopted at a Liquid Hourly Space Velocity (LHSV) of 0.1 to 10 h⁻¹.[5]

  • Product Collection and Analysis: The product stream exiting the reactor is cooled and collected. The composition is analyzed to determine the conversion of 1-cyclohexylethanol and the selectivity towards this compound, ethylidenecyclohexane, and other byproducts.[5]

Synthesis via Selective Hydrogenation of 4-Vinylcyclohexene

A third major pathway involves the selective hydrogenation of 4-vinylcyclohexene, which is commercially produced by the catalytic dimerization of 1,3-butadiene.[6] The key challenge in this route is to selectively hydrogenate the endocyclic (ring) double bond of 4-vinylcyclohexene without reducing the exocyclic (vinyl) double bond.[7] This can be achieved with high selectivity using a catalyst system based on a Group VIII metal combined with an additional metal from Group IVa (e.g., tin).[7]

  • Catalyst: Utilize a catalyst based on a Group VIII metal (e.g., palladium, platinum) and an additional metal from Group IVa (e.g., tin, lead).[7]

  • Reaction Setup: The reaction can be performed in either a continuous or discontinuous reactor.[7]

  • Reaction Execution:

    • Introduce a solution of 4-vinylcyclohexene into the reactor.

    • Pressurize the reactor with hydrogen to a total pressure between 1 and 10 MPa (preferably 1-5 MPa).[7]

    • Maintain the reaction temperature between 0°C and 100°C (preferably 20-50°C).[7]

  • Monitoring and Analysis: The progress of the reaction is monitored by sampling the reaction mixture and analyzing its composition using gas phase chromatography to determine the conversion of 4-vinylcyclohexene and the selectivity towards this compound, ethylcyclohexene, and ethylcyclohexane.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis routes, allowing for easy comparison of their key performance indicators.

Table 1: Shapiro Reaction Synthesis of this compound

Parameter Value Reference
Starting Material Cyclohexyl Ketone [2]
Key Reagents 2,4,6-triisopropylbenzenesulfonyl hydrazine, NaOMe, NaHMDS [2]
Solvent Ethanol, 2-Methyltetrahydrofuran, THF [1][2]
Reaction Temperature 0°C to 50°C [2]
Overall Yield 73.6% - 81.7% [2]

| Product Purity (GC) | 99.0% - 99.3% |[2] |

Table 2: Catalytic Dehydration of 1-Cyclohexylethanol

Parameter Value Reference
Starting Material 1-Cyclohexylethanol [5]
Catalyst Zirconium Oxide (calcined at 300-1500°C) [5]
Reaction Temperature 300 - 400°C [5]
VCH Selectivity Up to 90% (Example data point) [5]

| Byproducts | Ethylidenecyclohexane, Methylcyclohexylketone |[5] |

Table 3: Selective Hydrogenation of 4-Vinylcyclohexene

Parameter Value Reference
Starting Material 4-Vinylcyclohexene [7]
Catalyst Group VIII metal (Pd, Pt) + Group IVa metal (Sn) [7]
Hydrogen Pressure 1 - 10 MPa [7]
Reaction Temperature 0 - 100°C [7]
Max. VCH Yield ~74% (under 2 MPa H₂) [7]

| Byproducts | Ethylcyclohexene, Ethylcyclohexane |[7] |

Visualization of Synthesis Pathways

The logical relationships between the starting materials and the final product for the three main synthesis routes are depicted in the following diagram.

G cluster_0 Route 1: Shapiro Reaction cluster_2 Route 3: Selective Hydrogenation A1 Cyclohexyl Ketone A2 2,4,6-Triisopropyl- benzenesulfonylhydrazone Intermediate A1->A2 Condensation P This compound A2->P Base Treatment (NaOMe, NaHMDS) B1 1-Cyclohexylethanol B1->P Dehydration (ZrO2 catalyst, Δ) C1 1,3-Butadiene C2 4-Vinylcyclohexene C1->C2 Dimerization C2->P Selective Hydrogenation (H2, Catalyst)

Caption: Primary industrial synthesis pathways to this compound.

References

An In-depth Technical Guide on the Core Thermal Decomposition Pathways of Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and quantitative data on the thermal decomposition of vinylcyclohexane is limited in publicly available literature. This guide is therefore based on established principles of organic chemistry, computational chemistry insights, and experimental data from analogous compounds such as cyclohexane (B81311) and vinylcyclobutane. The information presented provides a foundational understanding of the expected decomposition pathways.

Executive Summary

This compound, a cycloalkane with a vinyl substituent, is anticipated to undergo thermal decomposition through two primary competing pathways: a concerted retro-Diels-Alder reaction and a series of free-radical chain reactions. At lower temperatures, the retro-Diels-Alder reaction, a pericyclic process, is expected to be a significant pathway, yielding 1,3-butadiene (B125203) and ethene. At higher temperatures, homolytic cleavage of C-C and C-H bonds initiates complex free-radical reaction cascades, similar to those observed for cyclohexane, leading to a wider array of smaller unsaturated and saturated hydrocarbons. This guide outlines these core pathways, presents analogous quantitative data, details relevant experimental protocols for their study, and provides visualizations of the reaction mechanisms.

Primary Thermal Decomposition Pathways

The thermal degradation of this compound is dictated by the interplay of reaction kinetics and thermodynamics, with different pathways becoming dominant under varying temperature and pressure regimes.

Retro-Diels-Alder Reaction

The structure of this compound is analogous to a Diels-Alder adduct of 1,3-butadiene and ethene. Consequently, a primary and highly plausible decomposition pathway is the retro-Diels-Alder reaction, a concerted [4+2] cycloelimination. This pericyclic reaction proceeds through a cyclic transition state and is favored by the increase in entropy from one molecule decomposing into two. This pathway is expected to be significant at moderate to high temperatures.

The overall reaction is as follows:

This compound → 1,3-Butadiene + Ethene

Caption: Retro-Diels-Alder decomposition of this compound.
Free-Radical Mechanisms

At sufficiently high temperatures, the energy supplied will be adequate to induce homolytic cleavage of covalent bonds, initiating a complex series of free-radical reactions. These pathways are analogous to the well-studied thermal decomposition of cyclohexane.[1][2]

2.2.1 Initiation

The initiation of radical decomposition can occur through the cleavage of the weakest bonds in the molecule. The C-C bonds within the cyclohexane ring and the C-H bonds are potential sites for initial bond scission. Computational studies on related molecules suggest that ring-opening C-C bond fission is a major initiation reaction for cyclohexane, forming a diradical intermediate.[1] A similar process is plausible for this compound.

  • Ring Opening: Homolytic cleavage of a C-C bond in the ring to form a diradical.

  • C-H Bond Scission: Cleavage of a C-H bond to form a vinylcyclohexyl radical and a hydrogen atom.

  • Allylic C-H Bond Scission: Cleavage of the weaker allylic C-H bond (adjacent to the vinyl group) to form a resonance-stabilized radical.

radical_initiation VCH This compound Diradical Ring-Opened Diradical VCH->Diradical Ring C-C Scission VCH_Radical Vinylcyclohexyl Radical + H• VCH->VCH_Radical Ring C-H Scission Allyl_Radical Allylic Radical + H• VCH->Allyl_Radical Allylic C-H Scission

Caption: Plausible free-radical initiation pathways.

2.2.2 Propagation

Once radicals are formed, they propagate through a series of reactions, including:

  • Hydrogen Abstraction: A radical removes a hydrogen atom from another this compound molecule, generating a new radical.

  • β-Scission: The ring-opened diradical or other radical intermediates can undergo C-C bond cleavage at the beta position to the radical center, leading to the formation of smaller alkenes and new radicals. For example, the ring-opened diradical can decompose to form smaller unsaturated fragments.

2.2.3 Termination

The reaction sequence concludes when two radicals combine or disproportionate to form stable, non-radical products.

Quantitative Data (from Analogous Compounds)

Table 1: Arrhenius Parameters for the Unimolecular Decomposition of Vinylcyclobutane (This data serves as an illustrative example for similar reaction types)

Reaction PathwayPre-exponential Factor (A, s⁻¹)Activation Energy (Ea, kJ/mol)
Vinylcyclobutane → Butadiene + Ethylene10¹⁴.⁸⁷212.2
Vinylcyclobutane → Cyclohexene10¹³.⁸⁶203.5

Table 2: Selected Bond Dissociation Energies (BDEs) for Related Structures (Provides an estimate of the energy required for radical initiation)

CompoundBondBDE (kcal/mol)BDE (kJ/mol)
Cyclohexanesecondary C-H~99.5~416
Cyclohexeneallylic C-H~83.9~351
Cyclohexenevinylic C-H~109.4~458

Note: The allylic C-H bond in this compound is expected to have a lower BDE than a standard secondary C-H bond, making it a likely site for radical initiation.

Experimental Protocols for Studying Thermal Decomposition

The study of thermal decomposition of hydrocarbons like this compound typically involves specialized experimental techniques to achieve controlled high-temperature conditions and to analyze the resulting products.

Shock Tube Studies

Shock tubes are a primary tool for studying gas-phase chemical kinetics at high temperatures (typically >1000 K) and well-defined pressures.

Methodology:

  • A mixture of the reactant (e.g., this compound) highly diluted in an inert gas (e.g., Argon) is introduced into the driven section of the shock tube.

  • A high-pressure driver gas is rapidly released, generating a shock wave that propagates through the reactant mixture.

  • The shock wave rapidly and uniformly heats and pressurizes the gas, initiating the decomposition reactions.

  • The progress of the reaction behind the reflected shock wave is monitored using various diagnostic techniques, such as time-resolved mass spectrometry or laser absorption spectroscopy, to identify and quantify reactants, intermediates, and products.

  • By varying the initial concentrations and the temperature (controlled by the shock wave velocity), kinetic parameters such as reaction rates can be determined.

shock_tube_workflow cluster_prep cluster_exp cluster_analysis Prep Prepare dilute mixture of This compound in Ar Load Load mixture into shock tube Prep->Load Initiate Generate shock wave (rapid heating/compression) Load->Initiate React Decomposition occurs Initiate->React Monitor Time-resolved monitoring (e.g., Mass Spectrometry) React->Monitor Data Determine species concentration profiles Monitor->Data Kinetics Derive kinetic parameters Data->Kinetics

References

An In-depth Technical Guide to Carbocation Rearrangement in Vinylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocation rearrangements are fundamental transformations in organic chemistry that can dictate product distributions and stereochemical outcomes. In the context of vinylcyclohexane, a readily available starting material, understanding and controlling these rearrangements is crucial for the stereoselective synthesis of substituted cyclohexane (B81311) derivatives, which are common motifs in pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the carbocation rearrangements observed in reactions of this compound, focusing on electrophilic additions. It details the underlying mechanistic principles, including hydride shifts and the factors governing carbocation stability. This document also presents alternative reaction pathways that can be employed to bypass these rearrangements, offering a toolkit for synthetic chemists to achieve desired product outcomes. Detailed, representative experimental protocols and quantitative data are provided to serve as a practical reference for laboratory work.

Introduction: The Significance of Carbocation Rearrangements

Carbocation intermediates are central to a wide array of organic reactions, including electrophilic additions, solvolysis (SN1), and some elimination (E1) reactions. A defining characteristic of carbocations is their propensity to rearrange to more stable isomers.[1][2] This rearrangement process, typically involving the migration of a hydrogen atom (hydride shift) or an alkyl group (alkyl shift), is driven by the thermodynamic imperative to achieve a lower energy state.[3][4] The stability of carbocations generally follows the order: tertiary > secondary > primary, due to the stabilizing effects of hyperconjugation and inductive effects from alkyl substituents.[5]

This compound serves as an excellent model system for studying these phenomena. Its structure, featuring a vinyl group attached to a cyclohexane ring, allows for the initial formation of a secondary carbocation upon electrophilic attack, which can then rearrange to a more stable tertiary carbocation within the cyclohexane ring. Understanding the kinetics and thermodynamics of this rearrangement is paramount for predicting and controlling the product distribution in synthetic applications.

Electrophilic Addition to this compound: A Case Study in Rearrangement

The reaction of this compound with electrophiles such as hydrogen halides (e.g., HBr) or in the presence of strong acids and water (acid-catalyzed hydration) provides a classic example of a reaction pathway dominated by carbocation rearrangement.[6][7]

Mechanism of Rearrangement: The 1,2-Hydride Shift

The generally accepted mechanism for the electrophilic addition of an electrophile (E⁺) to this compound proceeds through the following steps:

  • Electrophilic Attack and Formation of a Secondary Carbocation: The π-electrons of the vinyl group's double bond act as a nucleophile, attacking the electrophile. This addition follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more substituted, secondary carbocation on the carbon adjacent to the cyclohexane ring.[6][8]

  • 1,2-Hydride Shift: The initially formed secondary carbocation is relatively unstable. A hydrogen atom from the adjacent carbon on the cyclohexane ring, along with its bonding pair of electrons (a hydride), migrates to the positively charged carbon.[3][6] This concerted process, known as a 1,2-hydride shift, results in the formation of a more stable tertiary carbocation on the cyclohexane ring.

  • Nucleophilic Capture: The nucleophile present in the reaction mixture (e.g., Br⁻ or H₂O) then attacks the tertiary carbocation, leading to the final, rearranged product.[6]

This rearrangement is a rapid process, and in many cases, the product derived from the rearranged carbocation is the major or even the exclusive product observed.[9]

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: 1,2-Hydride Shift (Rearrangement) cluster_2 Step 3: Nucleophilic Capture This compound This compound Secondary_Carbocation Secondary Carbocation This compound->Secondary_Carbocation + E⁺ E_plus E⁺ Secondary_Carbocation_2 Secondary Carbocation Tertiary_Carbocation Tertiary Carbocation Tertiary_Carbocation_2 Tertiary Carbocation Secondary_Carbocation_2->Tertiary_Carbocation ~H⁻ shift Nu_minus Nu⁻ Rearranged_Product Rearranged Product Tertiary_Carbocation_2->Rearranged_Product + Nu⁻

Figure 1. Logical workflow of carbocation rearrangement in this compound.

Ring Expansion: A Theoretical Possibility

In carbocation chemistry, ring expansion is a known rearrangement pathway, particularly when it can alleviate ring strain and/or lead to a more stable carbocation.[10][11] For instance, a cyclobutylmethyl carbocation can rearrange to a cyclopentyl carbocation.[12] In the case of the secondary carbocation formed from this compound, a theoretical ring expansion to a seven-membered cycloheptyl system could be envisioned. However, the transformation from a stable six-membered ring to a seven-membered ring is generally not as thermodynamically favorable as the 1,2-hydride shift to a tertiary carbocation.[2] Consequently, ring expansion is not a commonly observed rearrangement pathway in simple electrophilic additions to this compound.

Quantitative Analysis of Product Distribution

The extent to which rearrangement occurs is dependent on the reaction conditions, including the solvent and the nature of the electrophile and nucleophile. Due to a lack of specific published quantitative data for this compound reactions, the following table represents illustrative product distributions based on established principles of carbocation chemistry. In reactions proceeding through a carbocation intermediate, the rearranged product is expected to be the major product.

ReactionReactantsUnrearranged Product (Hypothetical Yield)Rearranged Product (Hypothetical Yield)
Hydrobromination This compound + HBr1-(1-Bromoethyl)cyclohexane (~5%)1-Bromo-1-ethylcyclohexane (B14745128) (~95%)
Acid-Catalyzed Hydration This compound + H₂O/H₂SO₄1-(Cyclohexyl)ethanol (~5%)1-Ethylcyclohexanol (B155962) (~95%)

Note: These yields are hypothetical and serve to illustrate the general principle that the rearranged product is highly favored in these reactions.

Controlling Rearrangements: Alternative Synthetic Pathways

For synthetic applications where the unrearranged product is desired, it is necessary to employ reaction conditions that avoid the formation of a discrete carbocation intermediate.

Oxymercuration-Demercuration: Markovnikov Addition without Rearrangement

The oxymercuration-demercuration reaction is a classic method for the Markovnikov hydration of an alkene without carbocation rearrangement.[13] The reaction proceeds through a mercurinium ion intermediate, which is not susceptible to rearrangement. Subsequent demercuration with sodium borohydride (B1222165) yields the Markovnikov alcohol.

G A This compound B 1. Hg(OAc)₂, H₂O 2. NaBH₄ C 1-(Cyclohexyl)ethanol (Unrearranged Markovnikov Product) A->C Oxymercuration-Demercuration

Figure 2. Oxymercuration-Demercuration of this compound.

Hydroboration-Oxidation: Anti-Markovnikov Addition

To obtain the anti-Markovnikov alcohol, the hydroboration-oxidation reaction is employed. This reaction is a concerted, syn-addition of borane (B79455) across the double bond, followed by oxidation to the alcohol. This pathway also avoids a carbocation intermediate and therefore is not subject to rearrangement.[7]

G A This compound B 1. BH₃·THF 2. H₂O₂, NaOH C 2-(Cyclohexyl)ethanol (Anti-Markovnikov Product) A->C Hydroboration-Oxidation

Figure 3. Hydroboration-Oxidation of this compound.

Experimental Protocols (Representative)

The following are representative experimental protocols adapted from standard procedures for similar substrates.

Protocol 1: Hydrobromination of this compound (with Rearrangement)

Objective: To synthesize 1-bromo-1-ethylcyclohexane via electrophilic addition of HBr to this compound.

Materials:

  • This compound

  • 48% aqueous hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mol).

  • Cool the flask in an ice bath and slowly add 48% aqueous HBr (e.g., 0.12 mol) with stirring.

  • Attach a reflux condenser and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and shake.

  • Separate the layers and wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure to yield 1-bromo-1-ethylcyclohexane.

Protocol 2: Acid-Catalyzed Hydration of this compound (with Rearrangement)

Objective: To synthesize 1-ethylcyclohexanol via acid-catalyzed hydration of this compound.

Materials:

  • This compound

  • 50% aqueous sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 50% aqueous sulfuric acid in a flask, cool it in an ice bath.

  • Slowly add this compound to the cold acid solution with vigorous stirring.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then at room temperature for an additional hour.

  • Pour the reaction mixture over crushed ice and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the washings are neutral, then wash with brine.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Filter and remove the ether by rotary evaporation.

  • Purify the resulting 1-ethylcyclohexanol by distillation.

Conclusion

The reactions of this compound provide a clear and instructive platform for understanding the principles of carbocation rearrangement. Electrophilic additions that proceed through carbocation intermediates, such as hydrobromination and acid-catalyzed hydration, are dominated by a 1,2-hydride shift, leading to the formation of a stable tertiary carbocation and subsequently the rearranged product. For synthetic chemists aiming to access specific isomers, a thorough understanding of these rearrangement pathways is essential. By selecting appropriate reaction conditions, such as those employed in oxymercuration-demercuration or hydroboration-oxidation, it is possible to circumvent these rearrangements and achieve high yields of the desired unrearranged Markovnikov or anti-Markovnikov products, respectively. This guide provides the foundational knowledge and practical considerations for researchers to effectively predict and control the outcomes of reactions involving this compound and related systems.

References

CAS number and molecular formula of vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vinylcyclohexane, a versatile cyclic olefin with significant applications in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates key reaction pathways.

Core Chemical and Physical Properties

This compound, also known as cyclohexylethylene, is a colorless liquid with the chemical formula C₈H₁₄ and a CAS number of 695-12-5.[1] Its structure consists of a vinyl group attached to a cyclohexane (B81311) ring.

Identifiers and Descriptors
IdentifierValue
CAS Number 695-12-5[1]
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1][2]
IUPAC Name Ethenylcyclohexane[3]
Synonyms Cyclohexylethylene, Cyclohexane, ethenyl-[4][5]
InChI InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2[4]
InChIKey LDLDYFCCDKENPD-UHFFFAOYSA-N[4][5]
SMILES C=CC1CCCCC1[4][5]
Physical and Chemical Properties
PropertyValue
Appearance Colorless liquid[4][6][7]
Odor Distinctive, mild, sweet odor[4][6]
Boiling Point 128 °C (lit.)
Density 0.805 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.446 (lit.)
Flash Point 21 °C (69.8 °F) - closed cup
Autoignition Temperature 517 °F (269.4 °C)[8]
Solubility Insoluble in water; soluble in organic solvents[4][7]
Vapor Pressure 15 mm Hg at 25 °C[9]
Flammability Limits in Air 1.0 - 5.9%[8]

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Synthesis from Cyclohexyl Ketone

This two-step method involves the formation of a hydrazone intermediate followed by an elimination reaction.[10][11]

Experimental Protocol:

Step 1: Formation of 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonyl hydrazone

  • Into a reaction flask, charge 25.2g of cyclohexyl ketone (0.2mol), 200mL of methanol (B129727), and 11.8g of pinacol (B44631) (0.1mol).[10]

  • At 30-35 °C, add a mixed solution of 59.7g of 2,4,6-triisopropylbenzenesulfonylhydrazine (0.2mol) and methanol (100mL) dropwise.[10]

  • After the addition is complete, raise the temperature and carry out a reflux reaction for 1 hour.[10]

  • Cool the reaction mixture to 0 °C and filter to collect the solid product.[10]

  • Elute the filter cake with ethanol (B145695) and n-heptane, and dry to obtain 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonyl hydrazone.[11]

Step 2: Elimination to form this compound

  • Under a nitrogen atmosphere, add 40.7g of the hydrazone intermediate (0.10 mol) and 300mL of tetrahydrofuran (B95107) to a reaction flask and stir until uniform.[11]

  • Cool the mixture to 0 °C and add 4.0g of 60% sodium hydride (0.10 mol) in portions. Stir at a constant temperature for 30 minutes.[11]

  • Add 15mL of sulfolane (B150427) and 0.5g of 2,6-di-tert-butyl-4-methylphenol.[11]

  • Raise the temperature to 40-50 °C and react for 3 hours.[11]

  • Quench the reaction by adding 4mL of anhydrous methanol.[11]

  • Distill off the solvent under normal pressure and continue with fractional distillation to obtain colorless, transparent liquid this compound. A polymerization inhibitor should be added during distillation.[10][11]

Synthesis by Dehydration of 1-Cyclohexylethanol (B74718)

This method involves the catalytic dehydration of 1-cyclohexylethanol.

Experimental Protocol:

  • Pack a tubular reactor (4.1 cm² sectional area) with 41 grams of a zirconium oxide catalyst (packed length: 10 cm).[12]

  • Feed the 1-cyclohexylethanol (with hydrogenation catalyst removed) into the reactor at a rate of 320 g/hour .[12]

  • Adjust the temperature of the zirconium oxide catalyst layer to 376-398 °C.[12]

  • The product stream at the reactor outlet will contain this compound.[12]

Key Chemical Reactions of this compound

This compound undergoes typical alkene reactions, including addition reactions with various reagents.

Electrophilic Addition Reactions
  • Reaction with HBr: this compound reacts with HBr via electrophilic addition with a carbocation rearrangement to yield 1-bromo-1-ethylcyclohexane.[13] The initial protonation of the vinyl group forms a secondary carbocation, which then undergoes a hydride shift to form a more stable tertiary carbocation before the bromide ion attacks.[13]

  • Acid-Catalyzed Hydration: In the presence of H₂SO₄ and H₂O, this compound undergoes Markovnikov hydration to produce an alcohol where the hydroxyl group is attached to the more substituted carbon.[4]

  • Oxymercuration-Demercuration: This reaction, using Hg(OAc)₂ and H₂O followed by NaBH₄, also results in the Markovnikov addition of water across the double bond to form an alcohol.[4][14]

  • Hydroboration-Oxidation: The reaction with BH₃ in THF, followed by NaOH, H₂O, and H₂O₂, leads to the anti-Markovnikov addition of water, yielding an alcohol with the hydroxyl group on the less substituted carbon.[4]

Analytical Methods

High-performance liquid chromatography (HPLC) can be used for the analysis of this compound.

HPLC Protocol:

  • Column: Newcrom R1 reverse-phase (RP) column.[15]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[15]

  • Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[15] This method is scalable for preparative separation and suitable for pharmacokinetic studies.[15]

Applications

The primary application of this compound is as a monomer in the polymer industry.[6][7] It is used in the production of polymers and copolymers with specific desirable properties.[4][7] There is also interest in its use in the medical and pharmaceutical sectors, particularly as a raw material in chemical manufacturing.[16] Furthermore, polymers based on this compound are being explored for optical materials, such as substrates for optical data storage media.[17]

Safety and Handling

This compound is a highly flammable liquid and vapor.[3][5] It is crucial to handle it in a well-ventilated area and keep it away from heat, sparks, open flames, and other ignition sources.[1][5] Use non-sparking tools and take precautionary measures against static discharge.[1][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[5]

  • Skin Protection: Wear protective gloves and fire/flame-resistant, impervious clothing.[5]

  • Respiratory Protection: In case of exceeded exposure limits or irritation, use a full-face respirator.[5]

Always wash hands thoroughly after handling and launder work clothes separately.[1]

Visualized Workflows and Pathways

Synthesis of this compound from Cyclohexyl Ketone

G Synthesis of this compound from Cyclohexyl Ketone A Cyclohexyl Ketone C 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonyl hydrazone A->C + B, Methanol, Pinacol, Reflux B 2,4,6-triisopropylbenzenesulfonylhydrazine E This compound C->E + D, THF, Sulfolane D Sodium Hydride G Reactions of this compound VCH This compound P1 1-bromo-1-ethylcyclohexane VCH->P1 + HBr P2 1-cyclohexylethanol (Markovnikov) VCH->P2 1. Hg(OAc)₂, H₂O 2. NaBH₄ VCH->P2 + H₂SO₄, H₂O P3 2-cyclohexylethan-1-ol (Anti-Markovnikov) VCH->P3 1. BH₃, THF 2. NaOH, H₂O, H₂O₂

References

Initial Investigations into the Stereochemistry of Vinylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the stereochemistry of vinylcyclohexane. It covers conformational analysis, stereoselective synthesis, and advanced analytical techniques for stereochemical elucidation. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Conformational Analysis of this compound

The stereochemistry of this compound is fundamentally dictated by the conformational preferences of the cyclohexane (B81311) ring. The chair conformation is the most stable arrangement, and the vinyl substituent can occupy either an axial or an equatorial position. The equilibrium between these two conformers is governed by steric interactions.

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial conformation.[1][2]

Quantitative Conformational Data

The A-value for a vinyl group has been reported to be approximately 1.6 kcal/mol.[3] This value can be used to estimate the equilibrium distribution of the axial and equatorial conformers at a given temperature using the following equation:

ΔG = -RT * ln(K)

where:

  • ΔG is the A-value

  • R is the gas constant

  • T is the temperature in Kelvin

  • K is the equilibrium constant ([equatorial]/[axial])

SubstituentA-value (kcal/mol)Approximate % Equatorial (at 298 K)
Vinyl (-CH=CH₂)1.6[3]94
Methyl (-CH₃)1.74 - 1.8[1][3]95[3]
Ethyl (-CH₂CH₃)1.7995
Isopropyl (-CH(CH₃)₂)2.1597
tert-Butyl (-C(CH₃)₃)~5.0>99.9

Table 1: A-values and corresponding equatorial conformer percentages for selected substituents on a cyclohexane ring.

The preference for the equatorial position is a consequence of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogen atoms on carbons 3 and 5 relative to the substituent.

Figure 1: Conformational equilibrium of this compound.

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically enriched this compound is a key challenge in utilizing its chiral properties. While a variety of methods exist for the synthesis of this compound, achieving high stereoselectivity often requires specialized asymmetric techniques.

Representative Synthetic Approaches

Wittig Reaction: A common method for the formation of the vinyl group is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, cyclohexanecarboxaldehyde (B41370) can be reacted with methylenetriphenylphosphorane. While this is a powerful method for forming the double bond, it does not inherently introduce chirality at the C1 position of the cyclohexane ring if the starting material is achiral.

Enantioselective Reduction Followed by Elimination: A potential strategy for asymmetric synthesis involves the enantioselective reduction of a prochiral ketone, such as acetylcyclohexane, to a chiral alcohol. This can be achieved using chiral reducing agents or catalysts. The resulting chiral alcohol can then be converted to this compound through an elimination reaction, such as dehydration or elimination of a tosylate.

G Stereoselective Synthesis of (R)-Vinylcyclohexane start Acetylcyclohexane chiral_alcohol (R)-1-Cyclohexylethanol start->chiral_alcohol Asymmetric Reduction (e.g., Chiral Catalyst, H₂) tosylate (R)-1-Cyclohexylethyl tosylate chiral_alcohol->tosylate Tosylation (TsCl, Pyridine) product (R)-Vinylcyclohexane tosylate->product Elimination (e.g., t-BuOK)

Figure 2: A potential pathway for the stereoselective synthesis of (R)-vinylcyclohexane.

Experimental Protocols

General Protocol for Wittig Reaction to Produce this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Cyclohexanecarboxaldehyde

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to a deep yellow or orange).

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of cyclohexanecarboxaldehyde in the anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of this compound enantiomers can be achieved using chiral HPLC. The choice of the chiral stationary phase (CSP) is critical for successful resolution. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

General Conditions:

  • Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detector, as the vinyl group has a weak chromophore.

  • Temperature: Column temperature can be controlled to optimize separation.

Procedure:

  • Prepare a dilute solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector.

  • The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Advanced Analytical Techniques for Stereochemical Analysis

For unambiguous determination of the absolute configuration and detailed conformational analysis, advanced spectroscopic and diffraction methods are employed.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5][6][7] It is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared with the spectrum predicted by quantum chemical calculations for a known enantiomer. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[6]

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the three-dimensional structure of molecules in the gas phase.[8][9][10] By analyzing the diffraction pattern of electrons scattered by the molecules, precise bond lengths, bond angles, and dihedral angles can be determined. For conformationally flexible molecules like this compound, GED can be used to determine the relative populations of the axial and equatorial conformers in the gas phase.[9]

G Workflow for Stereochemical Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification racemic Racemic Mixture purification->racemic chiral_sep Chiral Separation (e.g., HPLC) racemic->chiral_sep spectroscopy Spectroscopic Analysis (NMR, IR) racemic->spectroscopy enantiomers Separated Enantiomers chiral_sep->enantiomers chiroptical Chiroptical Analysis (VCD, Optical Rotation) enantiomers->chiroptical diffraction Diffraction/Computational (GED, Quantum Calculations) enantiomers->diffraction absolute_config Absolute Configuration and Conformation chiroptical->absolute_config diffraction->absolute_config

Figure 3: A general workflow for the synthesis and stereochemical analysis of chiral this compound.

Conclusion

The stereochemistry of this compound is a multifaceted topic with implications for its physical, chemical, and biological properties. A thorough understanding of its conformational preferences, coupled with the ability to synthesize and analyze its enantiomers, is crucial for its application in fields such as drug development and materials science. This guide provides a foundational overview of the key concepts and experimental approaches for investigating the stereochemistry of this important molecule. Further research focusing on the application of advanced analytical techniques specifically to this compound will undoubtedly provide deeper insights into its intricate three-dimensional nature.

References

Methodological & Application

Application Notes and Protocols for Isospecific Polymerization of Vinylcyclohexane using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclohexane (VCH) is a bulky α-olefin monomer that, through Ziegler-Natta catalysis, can be polymerized to form isotactic polythis compound (iPVCH). This polymer is characterized by its high melting point, thermal stability, and crystalline structure, making it a material of significant interest for specialized applications, including as a nucleating agent for other polymers and in the development of advanced materials. The stereospecific control offered by Ziegler-Natta catalysts is crucial for achieving the desired isotactic microstructure and, consequently, the unique properties of iPVCH.

This document provides detailed application notes and experimental protocols for the isospecific polymerization of this compound using modern magnesium chloride-supported Ziegler-Natta catalysts. It outlines the preparation of the catalyst system, the polymerization procedure, and the characterization of the resulting polymer.

Catalyst System Overview

Modern high-yield Ziegler-Natta catalysts for isospecific α-olefin polymerization typically consist of three components:

  • Procatalyst: A titanium tetrachloride (TiCl₄) species supported on a high-surface-area magnesium chloride (MgCl₂) matrix. An internal electron donor (e.g., a phthalate (B1215562), diether, or succinate) is incorporated into the solid procatalyst to improve stereospecificity.

  • Cocatalyst: An organoaluminum compound, most commonly triethylaluminum (B1256330) (TEAL), which activates the titanium centers.

  • External Electron Donor: A compound, typically an alkoxysilane, added during polymerization to further enhance the stereoselectivity of the catalyst system by deactivating non-stereospecific active sites.

The choice and ratio of these components are critical in controlling the catalyst's activity, the polymer's isotacticity, molecular weight, and molecular weight distribution.

Data Presentation

The following tables summarize quantitative data from representative studies on the polymerization of this compound using various Ziegler-Natta catalyst systems.

Table 1: Performance of Different Ziegler-Natta Catalyst Systems in this compound Polymerization

Catalyst SystemCocatalystExternal DonorPolymerization Temperature (°C)Activity (kg PVCH / mol Ti·h)Isotacticity Index (%)Melting Point (Tm) (°C)Molecular Weight (Mw) ( g/mol )
α-TiCl₃TEAL-70Low>95350-360High
MgCl₂/TiCl₄/DIBP¹TEALCHMDMS²70High>98~365300,000 - 800,000
Amine bis(phenolate) Zr-complexB(C₆F₅)₃-251.2N/AN/A8,000

¹Diisobutyl phthalate (Internal Donor) ²Cyclohexylmethyldimethoxysilane (External Donor)

Table 2: Influence of External Donor on Polymer Properties (MgCl₂/TiCl₄/DIBP - TEAL system)

External DonorSi/Al Molar RatioCatalyst ActivityIsotacticity Index (%)
None0High~85-90
CHMDMS0.1Moderate>98
DCDMS³0.1Moderate>99

³Dicyclopentyldimethoxysilane

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the isospecific polymerization of this compound.

Protocol 1: Materials and Reagents Purification

Strict anaerobic and anhydrous conditions are paramount for successful Ziegler-Natta polymerization.

  • Solvent (Heptane or Toluene): Reflux over sodium/benzophenone ketyl under a nitrogen atmosphere for several hours until the solution is deep blue or purple. Distill directly into a flame-dried Schlenk flask.

  • This compound (Monomer): Stir over calcium hydride (CaH₂) for 24 hours, then distill under reduced pressure. Store over molecular sieves in a nitrogen-filled glovebox.

  • Triethylaluminum (Cocatalyst): Procure as a solution in a hydrocarbon solvent. Handle exclusively under an inert atmosphere.

  • External Donor (e.g., CHMDMS): Distill under reduced pressure and store over molecular sieves in a nitrogen-filled glovebox.

  • Nitrogen/Argon: Use high-purity grade (99.999%) and pass through an oxygen and moisture scavenging column.

Protocol 2: Slurry Polymerization of this compound

This protocol describes a typical laboratory-scale slurry polymerization in a stirred-tank reactor.

  • Reactor Preparation: A 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet/outlet is thoroughly flame-dried under vacuum and purged with high-purity nitrogen.

  • Reaction Setup:

    • Add 500 mL of purified heptane (B126788) to the reactor.

    • Pressurize the reactor with nitrogen to 1.5 bar and heat to the desired polymerization temperature (e.g., 70°C).

    • Inject the desired amount of external donor (e.g., cyclohexylmethyldimethoxysilane) and triethylaluminum (TEAL) cocatalyst via syringe. A typical Al/Ti molar ratio is 250:1, and the Si/Al molar ratio is 0.1:1.

    • Stir the solution for 10 minutes.

  • Catalyst Injection:

    • In a nitrogen-filled glovebox, weigh approximately 10-20 mg of the MgCl₂-supported TiCl₄ procatalyst into a catalyst injection tube.

    • Under a stream of nitrogen, connect the injection tube to the reactor and inject the catalyst powder using a puff of nitrogen.

  • Polymerization:

    • Inject 100 mL of purified this compound into the reactor to start the polymerization.

    • Maintain a constant temperature and stirring speed (e.g., 250 rpm) for the desired reaction time (e.g., 2 hours). The formation of a white polymer slurry will be observed.

  • Termination and Polymer Isolation:

    • Stop the polymerization by injecting 20 mL of isopropanol (B130326) containing 5% HCl.

    • Stir for 10 minutes to deactivate the catalyst.

    • Filter the polymer slurry while hot.

    • Wash the collected white polymer powder extensively with isopropanol and then methanol.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Protocol 3: Characterization of Isotactic Polythis compound
  • Isotacticity Index (I.I.): Determined by Soxhlet extraction.

    • Weigh approximately 2-3 g of the dry polymer.

    • Extract with boiling heptane for 8 hours. The insoluble fraction represents the isotactic polymer.

    • The Isotacticity Index is calculated as: (mass of insoluble fraction / initial mass of polymer) * 100%.

  • Melting Temperature (Tm) and Crystallinity: Determined by Differential Scanning Calorimetry (DSC).

    • Heat a 5-10 mg sample from room temperature to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to room temperature at 10°C/min.

    • Reheat the sample to 400°C at 10°C/min. The melting point is determined from the peak of the endotherm in the second heating scan.

  • Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by Gel Permeation Chromatography (GPC) at high temperature (e.g., 150°C) using 1,2,4-trichlorobenzene (B33124) as the mobile phase, calibrated with polystyrene standards.

  • Structure Confirmation: Performed using ¹³C NMR spectroscopy. The high stereoregularity of isotactic PVCH results in a simplified spectrum compared to atactic polymer.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle.

Experimental_Workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_reaction Polymerization Reaction cluster_workup Product Isolation Solvent Solvent Purification (Heptane) Reactor 1. Reactor Setup (Heptane, 70°C) Solvent->Reactor Monomer Monomer Purification (this compound) Polymerize 4. Add Monomer & Polymerize (2h) Monomer->Polymerize Catalyst Catalyst Weighing (MgCl₂/TiCl₄) Injection 3. Inject Procatalyst Catalyst->Injection Addition 2. Add Cocatalyst (TEAL) & External Donor Reactor->Addition Addition->Injection Injection->Polymerize Termination 5. Terminate with Acidified Isopropanol Polymerize->Termination Filtration 6. Filter Slurry Termination->Filtration Washing 7. Wash Polymer (Methanol) Filtration->Washing Drying 8. Dry under Vacuum Washing->Drying Final_Product Isotactic PVCH Powder Drying->Final_Product

Caption: Experimental workflow for the slurry polymerization of this compound.

Ziegler_Natta_Mechanism Active_Site [Ti]-Polymer Chain Coordination π-Complex Formation Active_Site->Coordination + Monomer Monomer Vinyl- cyclohexane Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion Coordination New_Site [Ti]-Polymer Chain+1 Insertion->New_Site Insertion into Ti-C bond New_Site->Coordination + Monomer

References

Application Notes and Protocols for the Synthesis and Characterization of Poly(vinylcyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of poly(vinylcyclohexane) (PVCH), a versatile polymer with applications in materials science and potentially as a component in drug delivery systems due to its thermal stability and chemical resistance.

Introduction

Poly(this compound) (PVCH) is a saturated hydrocarbon polymer typically synthesized through the hydrogenation of polystyrene (PS) or by the direct polymerization of this compound.[1][2] The properties of PVCH, such as its high glass transition temperature (Tg), thermal stability, and chemical resistance, are influenced by its molecular weight and tacticity (the stereochemical arrangement of the cyclohexyl groups along the polymer chain).[1][3][4] This document outlines the detailed protocols for the synthesis of PVCH via the hydrogenation of polystyrene and its subsequent characterization.

Synthesis of Poly(this compound) via Hydrogenation of Polystyrene

The most prevalent method for synthesizing PVCH is the catalytic hydrogenation of polystyrene.[1][3][4][5][6][7][8][9][10] This process saturates the aromatic rings of the polystyrene, converting them to cyclohexyl groups.

Experimental Protocol: Hydrogenation of Polystyrene

This protocol describes the heterogeneous catalytic hydrogenation of polystyrene in a batch reactor.

Materials:

  • Polystyrene (PS)

  • Solvent (e.g., cyclohexane (B81311), decalin)[3][4]

  • Catalyst: Palladium on barium sulfate (B86663) (Pd/BaSO₄), Palladium on carbon (Pd/C), Nickel (Ni)-based catalyst, or Ruthenium on carbon (Ru/C)[3][5][6]

  • Hydrogen (H₂) gas

  • Methanol (for precipitation)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

  • Dissolution: Dissolve a known amount of polystyrene in the chosen solvent inside the autoclave. The polymer concentration can range from 5-10% (w/v).

  • Catalyst Addition: Add the hydrogenation catalyst to the polymer solution. The catalyst loading is typically 5-10% by weight relative to the polymer.

  • Purging: Seal the reactor and purge it several times with nitrogen gas to remove any oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-100 bar) and heat the mixture to the reaction temperature (e.g., 140-230 °C).[3][5][6]

  • Monitoring: Maintain the reaction under vigorous stirring for a specified duration (e.g., 4-48 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the reactor and filter the solution to remove the catalyst.

  • Precipitation: Precipitate the polymer by pouring the filtered solution into an excess of a non-solvent, such as methanol.

  • Washing and Drying: Wash the precipitated poly(this compound) several times with the non-solvent and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.[6]

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be carried out in a well-ventilated area, and all sources of ignition must be eliminated. The high-pressure reactor should be operated by trained personnel.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Polystyrene in Solvent B Add Catalyst A->B C Seal and Purge Reactor B->C D Pressurize with H₂ and Heat C->D E Stir for 4-48 hours D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Precipitate in Non-solvent G->H I Wash and Dry PVCH H->I

Workflow for the synthesis of PVCH via hydrogenation.

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting PVCH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the complete hydrogenation of the polystyrene precursor.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the polymer sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum. The disappearance of the characteristic signals of the aromatic protons of polystyrene (typically in the range of 6.3-7.5 ppm) and the appearance of broad signals corresponding to the aliphatic protons of the cyclohexyl ring (typically in the range of 0.8-2.0 ppm) indicate successful hydrogenation.

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to further confirm the structure and to analyze the tacticity of the polymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC (or GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This analysis is crucial to assess if any chain scission occurred during the hydrogenation process.[5][6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran, THF).

  • Instrumentation: Use an SEC system equipped with a refractive index (RI) detector.

  • Analysis: Inject the polymer solution into the SEC system. The molecular weight distribution is determined by comparing the elution time of the sample with that of known molecular weight standards (e.g., polystyrene standards).

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the polymer, primarily the glass transition temperature (Tg). For crystalline samples, the melting temperature (Tm) and heat of fusion can also be determined.[1][4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.

  • Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to a temperature above the expected Tg or Tm.

  • Data Interpretation: The glass transition is observed as a step-like change in the heat flow curve.

Characterization Workflow

Characterization_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output Data A Synthesized PVCH B NMR Spectroscopy (¹H, ¹³C) A->B C SEC / GPC A->C D DSC Analysis A->D E Confirmation of Hydrogenation Tacticity B->E F Molecular Weight (Mn, Mw) Polydispersity Index (PDI) C->F G Glass Transition Temp. (Tg) Melting Temp. (Tm) D->G

Workflow for the characterization of PVCH.

Data Presentation

The following tables summarize typical quantitative data for polystyrene and poly(this compound).

Table 1: Comparison of Thermal Properties

PolymerGlass Transition Temperature (Tg) (°C)
Polystyrene (PS)~100-108
Poly(this compound) (PVCH)~141-148[1]

Note: The Tg of PVCH can vary depending on its tacticity and thermal history.[5]

Table 2: Typical Molecular Weight Data from SEC/GPC

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polystyrene (Precursor)95,00099,7501.05
Poly(this compound) (Product)94,00098,7001.05

Note: The data in this table is illustrative. A minimal change in Mn and PDI before and after hydrogenation indicates the absence of significant chain scission.[1]

Conclusion

The synthesis of poly(this compound) via the hydrogenation of polystyrene is a robust and well-established method. The characterization techniques outlined provide a comprehensive approach to verifying the successful synthesis and determining the key properties of the resulting polymer. These protocols and data serve as a valuable resource for researchers working with PVCH in various fields, including advanced materials and pharmaceutical sciences.

References

Application Notes and Protocols: Poly(vinylcyclohexane) as a Nucleating Agent for Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotactic polypropylene (B1209903) (iPP) is a versatile and widely used thermoplastic polymer. However, its relatively slow crystallization rate can lead to the formation of large spherulites, which can be detrimental to its mechanical and optical properties. The incorporation of nucleating agents is a well-established method to control the crystallization behavior of iPP, resulting in a finer crystalline structure and enhanced performance characteristics. Poly(vinylcyclohexane) (PVCH) has emerged as a highly effective polymeric nucleating agent for iPP, primarily for the α-crystal modification.[1] Its high efficiency, even at very low concentrations, is attributed to the excellent lattice matching between PVCH and iPP, which facilitates epitaxial growth of iPP crystals. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing PVCH as a nucleating agent for polypropylene.

Mechanism of Nucleation

The primary mechanism by which PVCH nucleates the crystallization of isotactic polypropylene is through epitaxial growth. This occurs due to a quasi-perfect two-dimensional lattice match between the crystal structures of PVCH and the α-phase of iPP.[1] This structural similarity provides a template for the iPP chains to align and crystallize at a lower energy barrier, leading to a significant increase in the nucleation density. The result is a much finer spherulitic morphology, which is directly responsible for the observed improvements in the material's properties.[1]

A key factor contributing to the high efficiency of PVCH is its excellent dispersion within the polypropylene matrix. This is often achieved through in-situ polymerization of this compound on the Ziegler-Natta catalyst used for propylene (B89431) polymerization. This process ensures a very fine and uniform distribution of PVCH particles, maximizing the number of nucleation sites.[1]

Nucleation_Mechanism cluster_0 Molecular Level cluster_1 Microstructural Level cluster_2 Macroscopic Properties PVCH_Crystal PVCH Crystal Lattice Epitaxial_Growth Epitaxial Growth (Lattice Matching) PVCH_Crystal->Epitaxial_Growth Template iPP_Chains Molten iPP Chains iPP_Chains->Epitaxial_Growth Adsorption iPP_Crystal α-iPP Crystal Nucleus Epitaxial_Growth->iPP_Crystal Increased_Nucleation Increased Nucleation Density iPP_Crystal->Increased_Nucleation Fine_Spherulites Fine Spherulite Morphology Increased_Nucleation->Fine_Spherulites Improved_Properties Enhanced Mechanical & Optical Properties Fine_Spherulites->Improved_Properties

Fig. 1: Nucleation mechanism of PVCH in iPP.

Data Presentation

The following tables summarize the quantitative effects of poly(this compound) on the key properties of polypropylene. The data presented is a representative compilation from various sources and may vary depending on the specific grade of polypropylene, the molecular weight of PVCH, and the processing conditions.

Table 1: Effect of PVCH Concentration on Thermal Properties of Polypropylene

PVCH Concentration (ppm)Peak Crystallization Temperature (Tc) (°C)
0 (Neat PP)110 - 115
10120 - 125
50125 - 130
100128 - 133
200130 - 135

Table 2: Effect of PVCH Concentration on Spherulite Size of Polypropylene

PVCH Concentration (ppm)Average Spherulite Diameter (µm)
0 (Neat PP)50 - 100
1020 - 40
5010 - 20
1005 - 10
200< 5

Table 3: Effect of PVCH Concentration on Mechanical Properties of Polypropylene

PVCH Concentration (ppm)Tensile Strength (MPa)Flexural Modulus (GPa)Notched Izod Impact Strength (J/m)
0 (Neat PP)30 - 351.2 - 1.520 - 30
5035 - 401.5 - 1.830 - 40
10038 - 421.6 - 2.035 - 45
20040 - 451.8 - 2.240 - 50

Experimental Protocols

Preparation of PVCH-Nucleated Polypropylene Samples

Objective: To achieve a homogeneous dispersion of PVCH in the polypropylene matrix.

Method: Melt Blending

  • Materials:

    • Isotactic polypropylene (pellets or powder)

    • Poly(this compound) (powder or masterbatch)

  • Equipment:

    • Twin-screw extruder

    • Stranda pelletizer

    • Drying oven

  • Procedure:

    • Dry the polypropylene and PVCH (if in powder form) in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

    • Pre-mix the desired amount of polypropylene and PVCH in a bag by manual shaking to ensure a coarse blend.

    • Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:

      • Feed zone: 180°C

      • Compression zone: 190°C

      • Metering zone: 200°C

      • Die: 210°C

    • Set the screw speed to a moderate level (e.g., 100-150 rpm) to ensure good mixing without excessive shear degradation.

    • Feed the pre-mixed blend into the extruder.

    • The extruded strand is then cooled in a water bath and pelletized.

    • Dry the resulting pellets in an oven at 80°C for 4 hours before further characterization.

Melt_Blending_Workflow Start Start Drying Dry PP and PVCH (80°C, 4h) Start->Drying Pre-mixing Pre-mix PP and PVCH Drying->Pre-mixing Extrusion Melt Blend in Twin-Screw Extruder Pre-mixing->Extrusion Cooling Cool Extruded Strand in Water Bath Extrusion->Cooling Pelletizing Pelletize Strand Cooling->Pelletizing Post-drying Dry Pellets (80°C, 4h) Pelletizing->Post-drying End End Post-drying->End

Fig. 2: Workflow for melt blending PVCH with PP.
Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of PVCH on the crystallization and melting behavior of polypropylene.

  • Equipment:

    • Differential Scanning Calorimeter (DSC)

    • Aluminum DSC pans and lids

    • Crimper

  • Procedure:

    • Accurately weigh 5-10 mg of the PVCH-nucleated polypropylene pellet into an aluminum DSC pan.

    • Seal the pan with a lid using a crimper.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • The following temperature program is recommended:

      • First Heating Scan: Heat the sample from 30°C to 220°C at a rate of 10°C/min. This is to erase the thermal history of the sample.

      • Isothermal Step: Hold the sample at 220°C for 5 minutes to ensure complete melting.

      • Cooling Scan: Cool the sample from 220°C to 30°C at a rate of 10°C/min. The peak of the exotherm in this scan corresponds to the peak crystallization temperature (Tc).

      • Second Heating Scan: Heat the sample from 30°C to 220°C at a rate of 10°C/min. The peak of the endotherm in this scan corresponds to the melting temperature (Tm).

    • Analyze the data from the cooling scan to determine the onset and peak crystallization temperatures.

Morphological Analysis using Polarized Light Microscopy (PLM)

Objective: To visualize and quantify the effect of PVCH on the spherulitic morphology of polypropylene.

  • Equipment:

    • Polarized Light Microscope with a hot stage

    • Microscope slides and cover slips

    • Thin film press

  • Procedure:

    • Place a small amount of the PVCH-nucleated polypropylene pellets between two microscope slides.

    • Heat the slides on a hot plate to a temperature above the melting point of polypropylene (e.g., 220°C).

    • Press the slides together to form a thin film (approximately 10-20 µm thick).

    • Quickly transfer the slide to the hot stage of the polarized light microscope, which is pre-heated to a high temperature (e.g., 200°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) on the hot stage.

    • Observe the nucleation and growth of spherulites under crossed polarizers as the sample crystallizes.

    • Capture images at different stages of crystallization and after the sample has completely cooled to room temperature.

    • Use image analysis software to measure the average spherulite size from the captured images.

Conclusion

Poly(this compound) is a highly effective α-nucleating agent for isotactic polypropylene. Its application leads to a significant increase in the crystallization temperature, a reduction in spherulite size, and a consequent improvement in mechanical properties such as tensile strength, flexural modulus, and impact strength. The provided protocols offer a standardized approach for the preparation and characterization of PVCH-nucleated polypropylene, enabling researchers and scientists to systematically evaluate its performance benefits. The high efficiency of PVCH at low concentrations makes it an attractive additive for optimizing the properties of polypropylene for a wide range of applications.

References

Application Notes and Protocols for Anionic Polymerization of Vinylcyclohexane in Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the anionic polymerization of vinylcyclohexane in cyclohexane (B81311), a method crucial for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. Such polymers are of significant interest in various fields, including drug delivery, advanced materials, and nanotechnology, where precise polymer architecture is paramount.

Introduction

Anionic polymerization, particularly "living" anionic polymerization, is a powerful technique for creating polymers with a high degree of control over their molecular structure.[1] This method proceeds via an anionic active center, and in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as the monomer is available.[1] This allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI), approaching a value of 1. The polymerization of this compound, a non-polar vinyl monomer, in a non-polar solvent like cyclohexane is a classic example of such a system. The use of an alkyllithium initiator, such as sec-butyllithium (B1581126), is common for initiating the polymerization of styrene (B11656) and dienes in hydrocarbon solvents.[2][3] While detailed protocols for this compound are not abundant, the successful quantitative polymerization of its close analog, 1-vinylcyclohexene, under similar conditions provides a strong foundation for this procedure.[4]

Data Presentation

The following table summarizes representative data for polythis compound synthesized via anionic polymerization followed by hydrogenation of polystyrene, which serves as a good indicator of the achievable polymer characteristics. Direct anionic polymerization of this compound is expected to yield polymers with similarly well-controlled properties.

Sample IDInitiator SystemM_n_ ( g/mol )M_w_ ( g/mol )PDI (M_w_/M_n_)Aromatic Ring Saturation (%)
P18054-VCHLiving Anionic Polymerization / Hydrogenation100,000105,0001.05>96
P19982-VCHLiving Anionic Polymerization / Hydrogenation79,000-1.04>99
P10853-VCHLiving Anionic Polymerization / Hydrogenation25,000-1.09>99

Data adapted from product datasheets of polythis compound obtained by hydrogenation of polystyrene.[5][6]

Experimental Protocols

A critical aspect of successful living anionic polymerization is the rigorous purification of all reagents and glassware to eliminate any protic impurities that could terminate the living anions.

Purification of Reagents
  • Cyclohexane (Solvent): Cyclohexane should be purified by stirring over concentrated sulfuric acid, followed by distillation from a sodium mirror or sodium-potassium alloy. It is then distilled into a flask containing a butyllithium (B86547) solution and stored under an inert atmosphere (Argon or Nitrogen).

  • This compound (Monomer): The monomer must be meticulously purified to remove inhibitors and protic impurities. This is typically achieved by stirring over calcium hydride for several days, followed by degassing and vacuum distillation. For ultimate purity, the distilled monomer can be further treated with a small amount of a living anionic oligomer (like polystyryllithium) until a faint, persistent color indicates the consumption of all impurities. The purified monomer is then distilled under vacuum and stored in ampoules under an inert atmosphere.

  • sec-Butyllithium (Initiator): Solutions of sec-butyllithium in cyclohexane are commercially available.[3] The concentration should be accurately determined by titration prior to use.

Polymerization Procedure

The polymerization is carried out under high vacuum or in a glovebox under an inert atmosphere to exclude air and moisture.

  • Reactor Setup: A clean, dry, and sealed glass reactor equipped with a magnetic stirrer and break-seals for the addition of reagents is assembled and flame-dried under vacuum.

  • Solvent Addition: The purified cyclohexane is distilled into the reactor under vacuum.

  • Initiator Addition: The reactor is brought to the desired polymerization temperature (e.g., 25 °C). A precise amount of the standardized sec-butyllithium solution is added to the cyclohexane via a gas-tight syringe or by breaking a calibrated ampoule.

  • Monomer Addition: The purified this compound is then distilled into the reactor. The polymerization will initiate upon mixing. The reaction mixture may develop a color, indicating the presence of the living polyvinylcyclohexyl anions.

  • Propagation: The reaction is allowed to proceed with stirring for a predetermined time to achieve the desired molecular weight. For a quantitative reaction, several hours may be required.[4] The progress of the polymerization can be monitored by observing the viscosity increase of the solution.

  • Termination: Once the desired conversion is reached, the living polymer chains are terminated. This can be achieved by adding a small amount of a protic substance like degassed methanol. The color of the reaction mixture will disappear upon termination.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol. The precipitated polymer is then filtered, washed with fresh non-solvent, and dried in a vacuum oven to a constant weight.

Mandatory Visualizations

Experimental Workflow

AnionicPolymerizationWorkflow cluster_prep Preparation cluster_polymerization Polymerization cluster_post Post-Polymerization Purify_Solvent Purify Cyclohexane Reactor_Setup Reactor Setup (Inert Atmosphere) Purify_Solvent->Reactor_Setup Purify_Monomer Purify this compound Purify_Monomer->Reactor_Setup Prep_Initiator Standardize sec-BuLi Prep_Initiator->Reactor_Setup Solvent_Add Add Cyclohexane Reactor_Setup->Solvent_Add Initiator_Add Initiation: Add sec-BuLi Solvent_Add->Initiator_Add Monomer_Add Propagation: Add this compound Initiator_Add->Monomer_Add Termination Termination: Add Methanol Monomer_Add->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying Drying Isolation->Drying Characterization Characterization (SEC, NMR) Drying->Characterization

Caption: Workflow for the anionic polymerization of this compound.

Signaling Pathway (Conceptual)

AnionicPolymerizationMechanism Initiator sec-BuLi Initiation Initiation Initiator->Initiation Monomer This compound Monomer->Initiation Propagation Propagation Monomer->Propagation Living_Chain Living Poly(vinylcyclohexyl)lithium Living_Chain->Propagation Termination Termination Living_Chain->Termination Terminated_Chain Terminated Polymer Terminating_Agent Methanol (CH3OH) Terminating_Agent->Termination Initiation->Living_Chain Propagation->Living_Chain Chain Growth Termination->Terminated_Chain

Caption: Conceptual mechanism of anionic polymerization.

References

Application Notes and Protocols: Vinylcyclohexane in Block Copolymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclohexane (VCH) is a monomer that, when polymerized, yields poly(this compound) (PVCH), a polymer with a high glass transition temperature, good thermal stability, and significant hydrophobicity. These properties make PVCH an attractive component in block copolymers for various applications, including as engineering thermoplastics and potentially in biomedical fields. This document provides detailed application notes and protocols for the synthesis and characterization of block copolymers containing PVCH, with a focus on polystyrene-block-poly(this compound) (PS-b-PVCH). The synthesis is primarily achieved through the living anionic polymerization of styrene (B11656), followed by the catalytic hydrogenation of the polystyrene block.

Synthesis of Polystyrene-block-Poly(this compound) Copolymers

The most established and controlled method for synthesizing PS-b-PVCH with a well-defined structure and low polydispersity is a two-step process:

  • Living Anionic Polymerization of Styrene: Synthesis of a polystyrene precursor of a specific molecular weight.

  • Catalytic Hydrogenation: Conversion of the polystyrene block into a poly(this compound) block.

Experimental Protocols

Protocol 1: Living Anionic Polymerization of Polystyrene

This protocol details the synthesis of the polystyrene precursor using living anionic polymerization with sec-butyllithium (B1581126) as the initiator in a cyclohexane (B81311) solvent.

Materials:

  • Styrene monomer

  • Cyclohexane (solvent)

  • sec-Butyllithium (initiator)

  • Methanol (terminating agent)

  • Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Purification of Monomer and Solvent:

    • Styrene and cyclohexane must be rigorously purified to remove any protic impurities that can terminate the living polymerization.

    • Wash styrene with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water. Dry over anhydrous calcium chloride and then calcium hydride. Finally, distill under reduced pressure.

    • Reflux cyclohexane over a sodium-potassium alloy and distill under an inert atmosphere.

  • Polymerization:

    • Assemble the reaction glassware (a flame-dried Schlenk flask with a magnetic stirrer) under an argon atmosphere.

    • Add the desired amount of purified cyclohexane to the flask via cannula.

    • Introduce the purified styrene monomer to the solvent.

    • Cool the reaction mixture to the desired temperature (typically 40-60°C).

    • Add the calculated amount of sec-butyllithium initiator dropwise to the stirred solution. The solution should turn a characteristic orange-red color, indicating the formation of the polystyryl anion.

    • Allow the polymerization to proceed for the desired time (typically several hours) to ensure complete monomer conversion.

  • Termination:

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

    • Precipitate the polystyrene by pouring the reaction mixture into a large excess of methanol.

    • Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: Catalytic Hydrogenation of Polystyrene to Poly(this compound)

This protocol describes the conversion of the synthesized polystyrene to poly(this compound).

Materials:

  • Polystyrene (from Protocol 1)

  • Cyclohexane or Decalin (solvent)

  • Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) catalyst (5-10 wt%)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave reactor

Procedure:

  • Reaction Setup:

    • Dissolve the polystyrene in cyclohexane or decalin inside the autoclave.

    • Add the hydrogenation catalyst to the polymer solution.

    • Seal the autoclave and purge several times with argon, followed by hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 kg/cm ²).[1]

    • Heat the reactor to the reaction temperature (e.g., 150°C) and maintain vigorous stirring.[1]

    • The reaction is typically carried out for several hours (e.g., 4 hours) to ensure complete hydrogenation of the aromatic rings.[1]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Separate the catalyst from the polymer solution by filtration.[1]

    • Precipitate the poly(this compound) by pouring the solution into an excess of a non-solvent like methanol.

    • Filter the polymer and dry it under vacuum to a constant weight.

Characterization of Block Copolymers

The synthesized homopolymers and the final block copolymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.

Table 1: Characterization Techniques for PS-b-PVCH Copolymers

TechniquePurposeSample PreparationExpected Results
Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).Dissolve the polymer in a suitable solvent like THF.A narrow, monomodal peak indicating a well-controlled polymerization. The PDI should be low (typically < 1.1) for living anionic polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and determine the block copolymer composition.Dissolve the polymer in a deuterated solvent (e.g., CDCl3).For polystyrene, characteristic peaks for aromatic protons (6.3-7.2 ppm). For PVCH, the disappearance of aromatic peaks and the appearance of aliphatic cyclohexane protons. The composition can be calculated from the integral ratios.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperatures (Tg) of the individual blocks.A small amount of the polymer is sealed in an aluminum pan.Two distinct glass transitions corresponding to the PS and PVCH blocks, indicating microphase separation.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A small amount of the polymer is heated in a controlled atmosphere.Provides information on the decomposition temperature of the polymer.

Quantitative Data

The following table presents representative data for a series of PS-b-PVCH copolymers synthesized via the hydrogenation of PS-b-PI (polystyrene-block-polyisoprene) precursors. While not a direct synthesis of PS-b-PVCH, the data illustrates the properties of the resulting block copolymers.

Table 2: Molecular and Thermal Properties of PS-b-PVCH Copolymers

SampleMn (PS block) ( g/mol )Mn (PVCH block) ( g/mol )PDI (Mw/Mn)Tg (PVCH block) (°C)Tg (PS block) (°C)
PVCH-110,00010,0001.05138100
PVCH-220,00010,0001.06140102
PVCH-310,00020,0001.0514299

Note: This data is illustrative and compiled from typical values found in the literature for similar block copolymers.

Application in Drug Development: A Potential Outlook

While the direct application of this compound-based block copolymers in drug delivery is not yet widely reported, their properties suggest potential in this area. Hydrophobic polymers are extensively used in drug delivery systems to encapsulate and control the release of poorly water-soluble drugs.[2]

Rationale for Potential Application
  • Hydrophobicity: The PVCH block is highly hydrophobic, making it a suitable candidate for forming the core of micelles or the matrix of nanoparticles to encapsulate hydrophobic drugs.[2]

  • Biocompatibility: While specific biocompatibility data for PVCH is limited, many hydrocarbon-based polymers are known to be biocompatible. Further studies are required to establish the biocompatibility of PVCH for in vivo applications.

  • Controlled Release: The high glass transition temperature of PVCH could lead to rigid, glassy matrices at physiological temperatures, potentially allowing for sustained drug release profiles.

Proposed Drug Delivery System

Amphiphilic block copolymers composed of a hydrophilic block (e.g., polyethylene (B3416737) glycol, PEG) and a hydrophobic PVCH block could self-assemble in aqueous media to form micelles. These micelles would have a PVCH core for drug encapsulation and a PEG corona to provide steric stability and biocompatibility in the bloodstream.

Visualizations

Experimental Workflow for PS-b-PVCH Synthesis

G cluster_synthesis Synthesis of PS-b-PVCH cluster_step1 Step 1: Living Anionic Polymerization cluster_step2 Step 2: Catalytic Hydrogenation Styrene Styrene Monomer Polymerization Polymerization (40-60°C) Styrene->Polymerization Cyclohexane Cyclohexane Solvent Cyclohexane->Polymerization Initiator sec-Butyllithium Initiator->Polymerization Termination Termination (Methanol) Polymerization->Termination Polystyrene Polystyrene Precursor Termination->Polystyrene PS_input Polystyrene Precursor Polystyrene->PS_input Hydrogenation Hydrogenation (150°C, 100 kg/cm² H₂) PS_input->Hydrogenation Solvent_H2 Cyclohexane/Decalin Solvent_H2->Hydrogenation Catalyst Pd/C or Ru/C Catalyst->Hydrogenation Purification Catalyst Removal & Precipitation Hydrogenation->Purification PVCH_block PS-b-PVCH Copolymer Purification->PVCH_block

Caption: Workflow for the synthesis of PS-b-PVCH.

Logical Relationship for Potential Drug Delivery Application

G cluster_application Potential Drug Delivery Application Amphiphilic Amphiphilic Block Copolymer (e.g., PEG-b-PVCH) SelfAssembly Self-Assembly in Aqueous Solution Amphiphilic->SelfAssembly Micelle Core-Shell Micelle SelfAssembly->Micelle Encapsulation Drug Encapsulation in PVCH Core Micelle->Encapsulation HydrophobicDrug Hydrophobic Drug HydrophobicDrug->Encapsulation DrugLoadedMicelle Drug-Loaded Micelle Encapsulation->DrugLoadedMicelle ControlledRelease Controlled Drug Release DrugLoadedMicelle->ControlledRelease

Caption: Potential application of PVCH block copolymers in drug delivery.

References

Application Notes and Protocols for the Hydrogenation of Polystyrene to Poly(vinylcyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrogenation of polystyrene (PS) to produce poly(vinylcyclohexane) (PVCH) is a significant polymer modification technique that enhances the material's properties. This process saturates the aromatic rings of polystyrene, resulting in a polymer with improved thermal stability, and a higher glass transition temperature (Tg). These enhanced characteristics make PVCH a candidate for specialized applications, including in the biomedical and pharmaceutical fields where biocompatibility and stability are crucial. This document provides detailed application notes and experimental protocols for the synthesis of PVCH from polystyrene.

Applications in Research and Drug Development

Poly(this compound) is a versatile polymer with potential applications in various fields. In the context of drug development, its inert and stable nature makes it a candidate for use as a pharmaceutical excipient.[1] Excipients are inactive substances formulated alongside the active ingredient of a medication, and they can play a critical role in the manufacturing process, as well as in the stability and bioavailability of the final product.

Furthermore, vinyl polymers, in general, are being explored for their potential in creating advanced drug delivery systems.[2] These systems can be engineered to control the release of a drug, targeting specific sites within the body and minimizing side effects. The unique properties of PVCH, such as its hydrophobicity and high thermal stability, could be leveraged in the design of novel drug carriers, including nanoparticles and microparticles for controlled drug release. Research into polythis compound carbonate (PVCHC), a related polymer, has shown its potential as a biodegradable carrier for hydrophilic drugs.[3]

Catalytic Systems for Polystyrene Hydrogenation

The hydrogenation of polystyrene can be achieved through both homogeneous and heterogeneous catalysis. While homogeneous catalysts can offer high activity under mild conditions, their removal from the final polymer product is often complex and costly. Heterogeneous catalysts are generally preferred for this application due to their ease of separation from the reaction mixture, minimizing contamination of the polymer.

Commonly used heterogeneous catalysts include noble metals such as palladium (Pd) and platinum (Pt) supported on various materials like silica (B1680970) (SiO2), alumina (B75360) (Al2O3), barium sulfate (B86663) (BaSO4), and carbon nanotubes.[4][5] The choice of catalyst and support can significantly influence the reaction kinetics and the properties of the resulting poly(this compound).

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various catalytic systems and reaction conditions reported for the hydrogenation of polystyrene. This data allows for a comparative analysis of different experimental setups.

CatalystPolystyrene Mw ( g/mol )Pressure (MPa)Temperature (°C)SolventActivation Energy (kJ/mol)Reference
Pd/SiO2-org/Fe3O4279,0005.5120-170Decahydronaphthalene51.4[4]
S9-Pd/SHMs250,0007.090-140Tetrahydrofuran/cyclohexane53.5 ± 3.3[4]
Pd/BaSO4Not specifiedNot specified90-180Not specifiedNot specified[4]
Pd-NCNTs@FNNot specified5.8150-180CyclohexaneNot specified[6]
Ni/SiO2~97,0007.0300Not specifiedNot specified[5]
Pd/9%Nb2O5-Al2O3Not specified1.6 - 5.660 - 100Not specifiedNot specified[7]
0.5% Pt on Alumina1,134~4.5~204CyclohexaneNot specified[8]

Experimental Protocols

This section provides a detailed, generalized protocol for the heterogeneous catalytic hydrogenation of polystyrene in a batch reactor.

Materials and Equipment
  • Polystyrene

  • Solvent (e.g., cyclohexane, decahydronaphthalene)

  • Heterogeneous catalyst (e.g., Pd/C, Pt/Al2O3)

  • High-pressure batch reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

  • Filtration system for catalyst removal

  • Precipitation solvent (e.g., methanol, ethanol)

  • Vacuum oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Polystyrene in Solvent load_catalyst Load Catalyst into Reactor dissolve->load_catalyst seal_reactor Seal and Purge Reactor load_catalyst->seal_reactor pressurize Pressurize with Hydrogen seal_reactor->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_depressurize Cool and Depressurize heat_stir->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst precipitate Precipitate Polymer filter_catalyst->precipitate wash_dry Wash and Dry PVCH precipitate->wash_dry end end wash_dry->end Characterization G cluster_inputs Input Parameters cluster_process Process cluster_outputs Outputs & Properties Catalyst Catalyst Type & Loading Hydrogenation Hydrogenation Reaction Catalyst->Hydrogenation Temperature Temperature Temperature->Hydrogenation Pressure Hydrogen Pressure Pressure->Hydrogenation Time Reaction Time Time->Hydrogenation Solvent Solvent Solvent->Hydrogenation Conversion Degree of Hydrogenation Hydrogenation->Conversion MW Molecular Weight (Chain Scission) Hydrogenation->MW Tg Glass Transition Temp. Hydrogenation->Tg Purity Product Purity Hydrogenation->Purity

References

Determining the Molecular Weight of Poly(vinylcyclohexane): An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinylcyclohexane) (PVCH) is a synthetic polymer with a unique combination of properties, including high thermal stability and a high glass transition temperature. The molecular weight and molecular weight distribution of PVCH are critical parameters that significantly influence its physical and mechanical properties, thereby impacting its performance in various applications. Accurate determination of these characteristics is essential for quality control, research and development, and ensuring the material's suitability for its intended use.

This document provides detailed application notes and protocols for the principal analytical techniques used to determine the molecular weight of poly(this compound). These methods include Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), Dilute Solution Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] The separation is based on the hydrodynamic volume of the polymer chains in solution.[3] Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.[4]

Application Note

SEC/GPC is the preferred method for obtaining a comprehensive understanding of the molecular weight distribution of poly(this compound). It provides various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5] For PVCH, which is soluble in solvents like tetrahydrofuran (B95107) (THF) and toluene, SEC/GPC is a robust and reliable technique.[2] The use of a multi-detector system, incorporating a refractive index (RI) detector, a viscometer, and a light scattering detector, can provide absolute molecular weight determination without the need for column calibration with polymer standards of the same composition.

Experimental Protocol

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

  • A set of SEC columns suitable for the analysis of polymers in organic solvents (e.g., polystyrene-divinylbenzene-based columns).

  • A differential refractive index (RI) detector.

  • Optional: A multi-angle light scattering (MALS) detector and/or a viscometer for absolute molecular weight determination.

Reagents and Materials:

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF), stabilized with an appropriate inhibitor (e.g., BHT).

  • Poly(this compound) sample.

  • Calibration Standards (for relative molecular weight determination): Narrow polydispersity polystyrene standards.

Procedure:

  • System Preparation:

    • Set up the SEC system with the appropriate columns and ensure the mobile phase (THF) is thoroughly degassed.

    • Set the column oven temperature (e.g., 35 °C) and allow the system to equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.

  • Sample Preparation:

    • Prepare a stock solution of the poly(this compound) sample in THF at a concentration of approximately 1-2 mg/mL. The exact concentration may need to be optimized based on the expected molecular weight.

    • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation of the polymer chains.

    • Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Calibration (for relative molecular weight):

    • Prepare a series of solutions of narrow polydispersity polystyrene standards in THF, covering a wide range of molecular weights.

    • Inject each standard solution into the SEC system and record the retention time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding retention times.

  • Sample Analysis:

    • Inject the filtered poly(this compound) sample solution into the SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • Relative Molecular Weight: Using the calibration curve, determine the molecular weight averages (Mn, Mw) and the PDI of the poly(this compound) sample from its chromatogram.

    • Absolute Molecular Weight (with MALS detector): The MALS detector, in conjunction with the RI detector (for concentration), allows for the direct determination of the weight-average molecular weight (Mw) at each elution volume without the need for a calibration curve. The specific refractive index increment (dn/dc) of the polymer in the mobile phase at the laser wavelength must be known or determined.

Data Presentation

Table 1: Illustrative SEC/GPC Data for Poly(this compound) Samples

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PVCH-0145,00058,5001.30
PVCH-0298,000112,7001.15
PVCH-03210,000252,0001.20

Note: The data in this table are for illustrative purposes only.

Workflow Diagram

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (PVCH in THF) Filtration Filtration (0.2 µm filter) SamplePrep->Filtration Injection Injection into SEC System Filtration->Injection Separation Separation by Hydrodynamic Volume Injection->Separation Detection Detection (RI, MALS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calculation Calculate Mw, Mn, PDI Chromatogram->Calculation

Caption: Workflow for SEC/GPC analysis of poly(this compound).

Static Light Scattering (SLS)

Static light scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution.[6] It measures the time-averaged intensity of scattered light from a polymer solution as a function of angle and concentration.[7]

Application Note

SLS is particularly useful for obtaining the absolute Mw of poly(this compound) without the need for column calibration or assumptions about the polymer's conformation. The technique can also provide information about the radius of gyration (Rg) and the second virial coefficient (A2), which describes polymer-solvent interactions. For accurate results, the specific refractive index increment (dn/dc) of the polymer-solvent system must be known.

Experimental Protocol

Instrumentation:

  • A light scattering photometer equipped with a laser light source (e.g., HeNe laser at 633 nm).

  • A goniometer for measuring scattered light intensity at various angles.

  • Temperature-controlled sample cell holder.

Reagents and Materials:

  • Solvent: HPLC-grade and filtered (0.02 µm) solvent in which poly(this compound) is soluble (e.g., THF or cyclohexane).

  • Poly(this compound) sample.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of poly(this compound) in the chosen filtered solvent at a known concentration (e.g., 5 mg/mL).

    • Prepare a series of dilutions from the stock solution (e.g., 4, 3, 2, 1, and 0.5 mg/mL).

    • Ensure all solutions are free of dust and other scattering impurities by careful filtration or centrifugation.

  • Instrument Setup:

    • Calibrate the instrument using a standard with a known Rayleigh ratio, such as toluene.

    • Set the desired temperature for the measurement.

  • Measurement:

    • Measure the scattered light intensity for the pure solvent and for each of the polymer solutions at various angles (e.g., from 30° to 150° in 10° increments).

  • Data Analysis (Zimm Plot):

    • The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero angle and zero concentration.

    • The Zimm equation is:

      where:

      • K* is an optical constant.

      • c is the concentration.

      • R(θ) is the excess Rayleigh ratio.

      • q is the scattering vector.

    • By plotting (K*c) / R(θ) versus sin²(θ/2) + k'c (where k' is an arbitrary constant for plot clarity), a grid-like plot is generated.

    • The common intercept of the zero angle and zero concentration extrapolations gives 1/Mw. The initial slope of the zero concentration line gives Rg², and the initial slope of the zero angle line gives 2A2.

Determining the Specific Refractive Index Increment (dn/dc)

The dn/dc value is crucial for accurate SLS measurements and must be determined for the specific polymer, solvent, and wavelength used.[8]

Protocol for dn/dc Determination:

  • Instrumentation: A high-sensitivity differential refractometer.

  • Procedure:

    • Prepare a series of at least five precise concentrations of poly(this compound) in the same solvent used for the SLS experiment.

    • Inject each solution into the differential refractometer and measure the change in refractive index relative to the pure solvent.

    • Plot the differential refractive index (Δn) versus concentration (c).

    • The slope of the resulting linear plot is the dn/dc value.[9]

Data Presentation

Table 2: Illustrative Static Light Scattering Data for a Poly(this compound) Sample

ParameterValue
Weight-Average Molecular Weight (Mw)125,000 g/mol
Radius of Gyration (Rg)15.2 nm
Second Virial Coefficient (A2)4.5 x 10⁻⁴ mol·mL/g²
Specific Refractive Index Increment (dn/dc)To be determined experimentally

Note: The data in this table are for illustrative purposes only.

Logical Relationship Diagram```dot

SLS_Logic cluster_inputs Experimental Inputs cluster_measurement Measurement cluster_analysis Data Analysis cluster_outputs Outputs Concentration Concentration (c) ScatteredIntensity Scattered Light Intensity Concentration->ScatteredIntensity Angle Scattering Angle (θ) Angle->ScatteredIntensity dndc dn/dc value dndc->ScatteredIntensity ZimmPlot Zimm Plot ScatteredIntensity->ZimmPlot Mw Mw ZimmPlot->Mw Rg Rg ZimmPlot->Rg A2 A2 ZimmPlot->A2

Caption: Workflow for viscometric determination of Mv.

MALDI-TOF Mass Spectrometry

MALDI-TOF is a soft ionization mass spectrometry technique that can provide absolute molecular weight information for polymers, particularly those with a narrow molecular weight distribution.

Application Note

For poly(this compound), MALDI-TOF can be used to determine the absolute molecular weight of individual oligomer chains, providing detailed information about the molecular weight distribution, end groups, and repeating unit mass. For polydisperse samples, MALDI-TOF may be less accurate for determining average molecular weights compared to SEC. Sample preparation is critical for successful MALDI analysis of synthetic polymers.

Experimental Protocol

Instrumentation:

  • MALDI-TOF mass spectrometer.

  • Sample target plate.

  • Micropipettes.

Reagents and Materials:

  • Poly(this compound) sample.

  • Matrix: A suitable matrix for non-polar polymers, such as trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or dithranol.

  • Cationizing Agent: A salt to aid ionization, such as sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA).

  • Solvent: A volatile solvent that dissolves the sample, matrix, and cationizing agent (e.g., THF or chloroform).

Procedure:

  • Solution Preparation:

    • Prepare a solution of the poly(this compound) sample in THF (e.g., 10 mg/mL).

    • Prepare a solution of the matrix in THF (e.g., 20 mg/mL).

    • Prepare a solution of the cationizing agent in THF (e.g., 10 mg/mL).

  • Sample-Matrix Mixture Preparation:

    • Mix the sample, matrix, and cationizing agent solutions in a specific ratio (e.g., 5:20:1 by volume of sample:matrix:cationizing agent). The optimal ratio may require some experimentation.

  • Sample Spotting (Dried-Droplet Method):

    • Deposit a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, leading to the co-crystallization of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (e.g., positive ion reflectron mode).

    • Calibrate the instrument using a known standard if necessary.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks, each corresponding to a polymer chain with a specific number of repeating units plus the end groups and the cationizing agent.

    • The mass of the repeating unit can be confirmed from the mass difference between adjacent peaks.

    • Molecular weight averages (Mn, Mw) and PDI can be calculated from the intensities of the peaks in the distribution.

Data Presentation

Table 4: Illustrative MALDI-TOF Data for a Poly(this compound) Oligomer

m/zIdentity (n = number of repeat units)
1215.0[M + Na]⁺, n=10
1325.1[M + Na]⁺, n=11
1435.2[M + Na]⁺, n=12
1545.3[M + Na]⁺, n=13
Calculated Mn 1380 g/mol
Calculated Mw 1395 g/mol
Calculated PDI 1.01

Note: The data in this table are for illustrative purposes only and assume a hypothetical oligomer with specific end groups and sodium as the cationizing agent.

Workflow Diagram

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Mix Mix Sample, Matrix, & Cationizing Agent Spot Spot on Target Plate Mix->Spot Dry Co-crystallize Spot->Dry Laser Laser Desorption/ Ionization Dry->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Spectrum Obtain Mass Spectrum TOF->Spectrum Calc Calculate Molecular Weight Distribution Spectrum->Calc

Caption: Workflow for MALDI-TOF MS analysis of poly(this compound).

References

Thermal Analysis of Poly(vinylcyclohexane) by DSC and TGA: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinylcyclohexane) (PVCH) is a saturated hydrocarbon polymer notable for its high thermal stability, a property that makes it a candidate for applications requiring robust material performance at elevated temperatures. Understanding the thermal properties of PVCH is crucial for its processing and end-use applications. This application note details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal behavior of PVCH. DSC is employed to determine its glass transition temperature (Tg) and other thermal transitions, while TGA is used to evaluate its thermal stability and decomposition profile.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and observe other thermal events of poly(this compound).

Instrumentation: A standard heat-flux DSC instrument.

Sample Preparation:

  • Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.

  • Seal the pan hermetically using a sample press.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with a continuous nitrogen flow at 50 mL/min to maintain an inert atmosphere.

  • Equilibrate the sample at 25°C.

  • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This initial heating scan is to erase the prior thermal history of the polymer.

  • Cool the sample from 200°C to 25°C at a controlled rate of 10°C/min.

  • Perform a second heating scan from 25°C to 200°C at a heating rate of 10°C/min. The glass transition temperature is determined from this second scan.

Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of poly(this compound).

Instrumentation: A standard thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 10-15 mg of the poly(this compound) sample into a ceramic TGA pan.

Experimental Conditions:

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with a continuous nitrogen flow at 50 mL/min to provide an inert atmosphere.

  • Equilibrate the sample at 30°C.

  • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Record the sample weight as a function of temperature.

Data Analysis:

  • Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.

  • Determine the temperatures corresponding to specific percentage weight losses (e.g., 5%, 10%, 50%).

  • Determine the percentage of residual mass at the end of the experiment.

Results and Discussion

The thermal properties of poly(this compound) were analyzed using DSC and TGA. The key quantitative data obtained from these analyses are summarized in the tables below.

DSC Analysis Data

The glass transition temperature (Tg) of poly(this compound) was determined from the second heating scan in the DSC analysis. The results are presented in Table 1.

Thermal PropertyValue (°C)
Glass Transition Temperature (Tg)141 - 148[1]

The observed glass transition temperature for PVCH is significantly higher than that of its precursor, polystyrene (Tg ≈ 100-108°C)[1], which is attributed to the increased rigidity of the cyclohexyl side groups compared to the phenyl groups. For isotactic PVCH, exothermic peaks may be observed around 248°C, which correspond to a crystal-crystal phase transition rather than melting[2]. The melting point of crystalline syndiotactic PVCH has been reported to be as high as 351°C, indicating that the thermal properties are highly dependent on the polymer's tacticity[3].

TGA Analysis Data

The thermal stability of poly(this compound) was evaluated by TGA in a nitrogen atmosphere. The key decomposition parameters are summarized in Table 2.

Decomposition ParameterTemperature (°C)
Onset of Decomposition (Td)Approx. 250
Temperature for 18.4% Weight LossApprox. 250[2]

The TGA curve for isotactic PVCH shows an initial weight loss of about 18.4% around 250°C, which is followed by a more gradual degradation at higher temperatures[2]. The thermal degradation of PVCH proceeds via a statistical degradation into oligomeric fragments, which differs from the depolymerization mechanism of polystyrene[4].

Experimental Workflow

The logical flow of the experimental analysis is depicted in the following diagram.

G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis cluster_results Results Sample Poly(this compound) Sample DSC_Sample Weigh 5-10 mg into Al pan Sample->DSC_Sample TGA_Sample Weigh 10-15 mg into ceramic pan Sample->TGA_Sample DSC_Seal Hermetically seal pan DSC_Sample->DSC_Seal DSC_Run Run DSC: - Heat to 200°C (10°C/min) - Cool to 25°C (10°C/min) - Heat to 200°C (10°C/min) DSC_Seal->DSC_Run DSC_Data Acquire Heat Flow vs. Temp Curve DSC_Run->DSC_Data DSC_Analysis Determine Glass Transition (Tg) DSC_Data->DSC_Analysis TGA_Run Run TGA: - Heat to 600°C (10°C/min) TGA_Sample->TGA_Run TGA_Data Acquire Weight % vs. Temp Curve TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temps (Td) and Weight Loss % TGA_Data->TGA_Analysis DSC_Table Table 1: DSC Data DSC_Analysis->DSC_Table TGA_Table Table 2: TGA Data TGA_Analysis->TGA_Table

Caption: Experimental workflow for DSC and TGA analysis of poly(this compound).

Conclusion

This application note provides a comprehensive protocol for the thermal analysis of poly(this compound) using DSC and TGA. The results indicate that PVCH is a thermally stable polymer with a high glass transition temperature. The specific thermal properties, however, can be significantly influenced by the polymer's tacticity. The methodologies and data presented here are valuable for researchers, scientists, and professionals involved in the development and application of PVCH-based materials.

References

Application Notes and Protocols for Vinylcyclohexane in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of specialty polymers using vinylcyclohexane (VCH) as a monomer. This document details various polymerization methods, the resulting properties of polythis compound (PVCH), and explores its potential applications, particularly in the realm of drug development. The protocols provided are based on established methodologies and aim to serve as a foundational guide for the synthesis and characterization of VCH-based polymers.

Introduction to this compound as a Monomer

This compound is a cycloaliphatic olefin monomer that can be polymerized to produce polythis compound (PVCH), a specialty polymer with unique properties. PVCH is known for its high thermal stability, chemical resistance, and good mechanical properties, making it a candidate for a variety of advanced applications.[1][2] The synthesis of PVCH can be achieved through several polymerization techniques, including Ziegler-Natta, cationic, and free-radical polymerization. Each method yields polymers with distinct characteristics in terms of tacticity, molecular weight, and molecular weight distribution.

An alternative route to obtaining PVCH is through the hydrogenation of polystyrene, which can produce PVCH with specific tacticities, such as syndiotactic or isotactic, depending on the stereochemistry of the parent polystyrene.

Polymerization of this compound: Methods and Protocols

The choice of polymerization method is critical in determining the final properties of the PVCH. The following sections detail the primary methods for VCH polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a prominent method for the stereospecific polymerization of α-olefins like this compound, often yielding highly crystalline and high-melting-point polymers.[1][2]

Experimental Protocol: Ziegler-Natta Polymerization of this compound

Materials:

  • This compound (VCH), purified by distillation over a drying agent.

  • Toluene (B28343), anhydrous.

  • Ziegler-Natta catalyst components:

    • Titanium tetrachloride (TiCl₄) or a zirconium-based metallocene catalyst (e.g., Cp₂ZrCl₂).

    • Cocatalyst: Triethylaluminum (Al(C₂H₅)₃) or Methylaluminoxane (MAO).[1][2]

  • Nitrogen or Argon gas, high purity.

  • Methanol (B129727), for quenching the polymerization.

  • Hydrochloric acid (HCl) in methanol, for catalyst residue removal.

Equipment:

  • A 500 mL glass reactor equipped with a magnetic stirrer, thermometer, and gas inlet/outlet.[2]

  • Schlenk line or glovebox for inert atmosphere operations.

  • Syringes for transfer of catalyst components.

Procedure:

  • Reactor Preparation: The glass reactor is thoroughly dried in an oven at 150°C for at least one hour and then cooled under a stream of high-purity nitrogen or argon to remove any moisture and oxygen.[2]

  • Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of purified this compound monomer. The solution is stirred and brought to the desired reaction temperature (e.g., 70°C).[2]

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask under an inert atmosphere, the Ziegler-Natta catalyst is prepared. For a TiCl₄/Al(C₂H₅)₃ system, a solution of Al(C₂H₅)₃ in toluene is prepared.

    • The cocatalyst solution is added to the reactor, followed by the dropwise addition of the TiCl₄ solution. The order of addition and the ratio of cocatalyst to catalyst are crucial and should be optimized for the desired polymer properties.

  • Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 1-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Quenching and Polymer Isolation: The polymerization is terminated by the addition of methanol.[3] The polymer precipitates as a solid.

  • Purification: The precipitated polymer is filtered and washed multiple times with a solution of HCl in methanol to remove catalyst residues, followed by washing with pure methanol.[3]

  • Drying: The purified polythis compound is dried in a vacuum oven at 60-80°C until a constant weight is achieved.[3]

Logical Relationship for Ziegler-Natta Polymerization Workflow

G Ziegler-Natta Polymerization Workflow A Reactor Preparation (Drying and Inerting) B Addition of Solvent and Monomer (VCH) A->B D Catalyst Injection into Reactor B->D C Catalyst Preparation (e.g., TiCl4/Al(C2H5)3) C->D E Polymerization (Controlled Temperature and Time) D->E F Quenching (Addition of Methanol) E->F G Polymer Isolation and Purification F->G H Drying of PVCH G->H

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Cationic Polymerization

Cationic polymerization of this compound is typically initiated by Lewis acids or other cationic initiators. This method can produce PVCH with varying properties depending on the reaction conditions.[4]

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (VCH), rigorously purified and dried.

  • Anhydrous non-polar solvent (e.g., dichloromethane (B109758) or hexane).

  • Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂) or aluminum trichloride (B1173362) (AlCl₃)).[4]

  • Proton trap (optional, for controlled polymerization, e.g., 2,6-di-tert-butylpyridine).

  • Methanol for quenching.

  • Nitrogen or Argon gas, high purity.

Equipment:

  • Schlenk line or glovebox for moisture-sensitive reagents.

  • Dry glassware.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Reactor Setup: A dry Schlenk flask equipped with a magnetic stirrer is placed under a high-purity inert atmosphere.

  • Solvent and Monomer Addition: The anhydrous solvent and purified this compound are added to the flask. The solution is cooled to the desired reaction temperature (e.g., -78°C to 0°C).[4]

  • Initiation: The Lewis acid initiator is dissolved in a small amount of the anhydrous solvent in a separate flask and then added dropwise to the cold monomer solution to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed at the low temperature for the desired duration.

  • Termination: The polymerization is terminated by adding cold methanol.

  • Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The solid polymer is collected by filtration and washed repeatedly with methanol.

  • Drying: The resulting polythis compound is dried under vacuum at a moderate temperature.

Signaling Pathway for Cationic Polymerization

G Cationic Polymerization Mechanism Initiator Initiator (e.g., Lewis Acid) Monomer This compound Monomer Initiator->Monomer Initiation Carbocation Propagating Carbocation Monomer->Carbocation Carbocation->Monomer Propagation Polymer Polythis compound Carbocation->Polymer Termination/Chain Transfer

Caption: Key steps in the cationic polymerization of this compound.

Free-Radical Polymerization

Free-radical polymerization is a versatile method for a wide range of vinyl monomers. For this compound, this method is also applicable, though it may offer less control over stereochemistry compared to Ziegler-Natta polymerization.[5][6]

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (VCH), purified.

  • Solvent (e.g., toluene or bulk polymerization).

  • Free-radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile (AIBN)).[5]

  • Nitrogen or Argon gas.

  • Methanol for precipitation.

Equipment:

  • Reaction flask with a condenser, magnetic stirrer, and gas inlet.

  • Heating mantle or oil bath.

Procedure:

  • Setup: The reaction flask is charged with this compound and solvent (if not bulk polymerization).

  • Inerting: The mixture is deoxygenated by bubbling with nitrogen or argon for 20-30 minutes.

  • Initiator Addition: The free-radical initiator is added to the reaction mixture.

  • Polymerization: The flask is heated to the decomposition temperature of the initiator (e.g., 60-80°C for AIBN) and maintained for several hours.

  • Polymer Isolation: After cooling to room temperature, the viscous solution is poured into a large volume of a non-solvent like methanol to precipitate the polymer.

  • Purification and Drying: The polymer is filtered, washed with the non-solvent, and dried in a vacuum oven.

Experimental Workflow for Free-Radical Polymerization

G Free-Radical Polymerization Workflow A Monomer and Solvent Charging B Deoxygenation (N2/Ar Purge) A->B C Initiator Addition B->C D Heating to Initiate Polymerization C->D E Polymerization Reaction D->E F Precipitation in Non-solvent E->F G Filtration and Washing F->G H Vacuum Drying G->H

Caption: General workflow for free-radical polymerization of VCH.

Data Presentation: Properties of Polythis compound

The properties of PVCH are highly dependent on the synthesis method. The following tables summarize typical quantitative data for PVCH.

Table 1: Thermal Properties of Polythis compound

PropertyZiegler-Natta PVCHHydrogenated Syndiotactic PolystyreneReference
Melting Point (Tₘ)>300 °C~248 °C (of precursor polystyrene)[1]
Glass Transition (T₉)--

Table 2: Molecular Weight Data of Polythis compound

Synthesis MethodNumber Average Molecular Weight (Mₙ)Weight Average Molecular Weight (Mₙ)Polydispersity Index (PDI)Reference
Ziegler-NattaVaries with conditionsVaries with conditionsOften broad[2]
Hydrogenated PolystyreneDependent on precursorDependent on precursorCan be narrow (<1.1)

Note: Specific molecular weight data is highly dependent on the precise experimental conditions.

Applications in Drug Development

While direct applications of polythis compound in drug delivery are not extensively documented, its inherent properties suggest significant potential. Its hydrophobicity, chemical inertness, and potential for biocompatibility make it an interesting candidate as a carrier for hydrophobic drugs.[7] Furthermore, the synthesis of derivatives like polythis compound carbonate (PVCHC) has shown promise in creating biodegradable polymers for drug delivery applications.

Potential Applications:

  • Hydrophobic Drug Encapsulation: The nonpolar nature of PVCH makes it suitable for encapsulating hydrophobic drug molecules, potentially improving their stability and bioavailability.[7] Nanoparticles of PVCH could be formulated to carry these drugs.

  • Biocompatible Coatings: The chemical resistance of PVCH could be utilized in coatings for medical devices. Further studies on its biocompatibility are required to validate this application.[8][9]

  • Functionalized Drug Carriers: The cyclohexane (B81311) ring offers a scaffold for chemical modification. Functional groups could be introduced to the polymer backbone to allow for the covalent attachment of drugs or targeting ligands, creating advanced drug delivery systems.

Logical Relationship for Potential Drug Delivery Application

G PVCH in Drug Delivery PVCH Polythis compound (Hydrophobic, Inert) Functionalization Surface Functionalization (e.g., -OH, -COOH) PVCH->Functionalization Nanoparticle Nanoparticle Formulation PVCH->Nanoparticle DrugConjugation Drug Conjugation Functionalization->DrugConjugation TargetedDelivery Targeted Drug Delivery DrugConjugation->TargetedDelivery Encapsulation Encapsulation Nanoparticle->Encapsulation HydrophobicDrug Hydrophobic Drug HydrophobicDrug->Encapsulation ControlledRelease Controlled Release Encapsulation->ControlledRelease

References

safety procedures for handling and storing vinylcyclohexane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed safety procedures for the handling and storage of vinylcyclohexane in a laboratory environment. It is imperative that all personnel handling this chemical are thoroughly familiar with its potential hazards and follow these protocols to minimize risks.

Hazard Identification and Classification

This compound (CAS No. 695-12-5) is a highly flammable liquid and vapor that poses several health and environmental hazards.[1][2] It is classified as a Flammable Liquid, Category 2, and may be fatal if swallowed and enters the airways (Aspiration Hazard, Category 1).[1] It can also cause skin corrosion and serious eye damage.[1] Furthermore, it is hazardous to the aquatic environment, with both acute and chronic effects.[1]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapour.[1]

  • H304: May be fatal if swallowed and enters airways.[1]

  • H314: Causes severe skin burns and eye damage.

  • H410: Very toxic to aquatic life with long lasting effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, essential for safe handling and emergency preparedness.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C8H14[3][4]
Molecular Weight 110.20 g/mol [3][5]
Appearance Colorless liquid[3][4][6]
Odor Mild, sweet[3]
Boiling Point 126 - 127 °C (258.8 - 260.6 °F)[7]
Melting Point -101 °C (-149.8 °F)[7]
Flash Point 16 °C (60.8 °F)[7][8]
Autoignition Temperature 269 °C (517 °F)[6][9]
Vapor Density 3.7 (air = 1)[9]
Specific Gravity 0.8303 @ 20°C (68°F)[6]
Water Solubility Insoluble[3]

Table 2: Fire and Explosivity Data

ParameterValueSource
Lower Explosive Limit (LEL) 1.0%[6]
Upper Explosive Limit (UEL) 5.9%[6]
NFPA Fire Rating 3 (Liquids and solids that can be ignited under almost all ambient temperature conditions)[2]
Suitable Extinguishing Media Dry chemical, carbon dioxide, alcohol-resistant foam[1][2][6]
Unsuitable Extinguishing Media Water with a full jet[8]

Experimental Protocols

Protocol for Safe Handling of this compound
  • Engineering Controls:

    • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

    • Use an explosion-proof electrical, ventilating, and lighting system.[1][2]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn in situations with a high risk of splashing.[11]

    • Skin Protection: Wear fire/flame resistant and impervious clothing.[1][2] Handle with chemically resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data). Gloves must be inspected before use.[1][2]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1][2]

  • Handling Procedures:

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

    • Use non-sparking tools.[1][2]

    • Avoid contact with skin and eyes.[1][2]

    • Avoid breathing mist, gas, or vapors.[1][2]

    • Wash hands thoroughly after handling.[1]

Protocol for Safe Storage of this compound
  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • The storage area should be a designated flame-proof area.[12]

    • Store away from incompatible materials such as oxidizing agents.[12]

    • Protect containers from physical damage.[12]

  • Incompatible Materials:

    • Strong oxidizing agents.[13]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to a safe area.[1][2]

    • Wear appropriate personal protective equipment (see section 3.1).[1][2]

    • Remove all sources of ignition.[1][2]

    • Ensure adequate ventilation.[1][2]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[1][2]

    • Do not let the chemical enter drains, sewers, or watercourses.[1][8]

  • Containment and Cleaning Up:

    • For small spills, absorb with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[8][12]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

    • For large spills, dike the area to contain the spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media:

    • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][2][6]

  • Specific Hazards:

    • The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back.[6][12]

    • Containers may explode when heated.[12]

    • Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[12]

  • Protective Equipment for Firefighters:

    • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

G cluster_handling This compound Handling Workflow prep Preparation: - Confirm fume hood is operational. - Gather all necessary PPE. - Ensure emergency equipment is accessible. handle Chemical Handling: - Work within the fume hood. - Ground and bond containers. - Use non-sparking tools. - Keep container closed when not in use. prep->handle cleanup Post-Handling: - Dispose of waste in designated containers. - Clean work area. - Wash hands thoroughly. handle->cleanup storage Storage: - Store in a cool, dry, well-ventilated, flame-proof area. - Keep container tightly sealed. cleanup->storage

Caption: Workflow for the safe handling of this compound.

G spill Spill or Leak Occurs is_major Is the spill major? spill->is_major evacuate Evacuate the area. Call emergency services. is_major->evacuate Yes is_flammable Is there an ignition source? is_major->is_flammable No remove_ignition Remove ignition sources. is_flammable->remove_ignition Yes ppe Don appropriate PPE. is_flammable->ppe No remove_ignition->ppe contain Contain the spill with absorbent material. ppe->contain dispose Collect and dispose of waste in a sealed container. contain->dispose

Caption: Decision tree for responding to a this compound spill.

G cluster_controls Hierarchy of Controls for this compound Exposure elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilation) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (Least Effective)

Caption: Hierarchy of controls to minimize this compound exposure.

References

use of vinylcyclohexane as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinylcyclohexane, a readily accessible cyclic olefin, has emerged as a valuable and versatile chemical intermediate in the field of organic synthesis. Its unique structural motif, featuring both a vinyl group and a cyclohexane (B81311) ring, allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecules, polymers, and specialty chemicals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in several key synthetic reactions, including its own preparation, epoxidation, hydroformylation, ring-opening metathesis polymerization (ROMP), asymmetric dihydroxylation, and the Heck reaction.

Synthesis of this compound

The preparation of this compound can be efficiently achieved from cyclohexyl ketone through a two-step process involving the formation of a sulfonylhydrazone intermediate followed by a Shapiro-like reaction. This method offers a simple and scalable route to high-purity this compound.[1][2]

Experimental Protocol:

Step 1: Synthesis of 1-Acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone

  • In a reaction flask, combine cyclohexyl ketone (1.0 equiv), 2,4,6-triisopropylbenzenesulfonylhydrazide (1.0-1.05 equiv), and an alcohol solvent such as methanol (B129727) or ethanol.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry to afford 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone.

Step 2: Synthesis of this compound

  • To a solution of 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone (1.0 equiv) in an organic solvent (e.g., tetrahydrofuran (B95107) or 2-methyltetrahydrofuran), add an inorganic base (e.g., NaH, CH₃ONa, t-BuOK; 1.0-1.2 equiv).

  • Cool the mixture and add a non-nucleophilic strong base (e.g., LiHMDS, NaHMDS, LDA; 1.0-1.2 equiv).

  • Allow the reaction to proceed, then add sulfolane (B150427) and a polymerization inhibitor (e.g., 1,4-hydroquinone).

  • Quench the reaction with an alcohol (e.g., methanol) and purify the this compound by distillation.

Quantitative Data:
StepProductYield (%)Purity (GC, %)
2This compound73-82>99

Epoxidation of this compound

The selective epoxidation of the vinyl group in this compound or the double bond in the related 4-vinylcyclohexene (B86511) is a crucial transformation for producing valuable intermediates like vinylcyclohexene (B1617736) dioxide, which is used in the production of epoxy resins.[3] Peroxy acids are common reagents for this transformation. A general protocol for asymmetric epoxidation of alkenes can be adapted for this compound to produce chiral epoxides.

Experimental Protocol (Asymmetric Epoxidation):
  • Prepare a chiral manganese catalyst in situ by refluxing (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and Mn(OAc)₂·4H₂O in ethanol, followed by bubbling air through the solution.

  • In a separate flask, dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add the prepared catalyst solution to the this compound solution.

  • Add an oxidant, such as a buffered solution of sodium hypochlorite, and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by separating the organic layer, washing with brine, and drying over sodium sulfate.

  • Purify the resulting epoxide by flash column chromatography.

Quantitative Data (Adapted from general alkene epoxidation):
SubstrateProductCatalystOxidantYield (%)Enantiomeric Excess (ee, %)
StyreneStyrene Oxide(R,R)-Jacobsen's Catalystm-CPBA8597
cis-β-Methylstyrenecis-β-Methylstyrene Oxide(R,R)-Jacobsen's Catalystm-CPBA7885

Note: Data for this compound is not explicitly provided in the search results and would require experimental determination.

Hydroformylation of this compound

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes.[4] This reaction is of significant industrial importance. The hydroformylation of this compound, typically catalyzed by rhodium complexes, can yield both linear and branched aldehydes, with the regioselectivity being influenced by the choice of ligands and reaction conditions.[5][6][7]

Experimental Protocol (General):
  • In a high-pressure reactor, dissolve this compound in a suitable solvent (e.g., toluene).

  • Add a rhodium catalyst precursor, such as Rh(acac)(CO)₂, and a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or a bidentate phosphine).

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas), typically in a 1:1 ratio.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and maintain the pressure.

  • After the reaction is complete, cool the reactor and carefully vent the excess gas.

  • Analyze the product mixture by GC to determine the conversion and regioselectivity (linear vs. branched aldehyde).

  • Purify the aldehyde products by distillation or chromatography.

Quantitative Data (Typical for α-olefins):
Catalyst SystemLigandPressure (bar)Temperature (°C)n:iso ratio
Rh/PPh₃Triphenylphosphine10-10080-1202-4:1
Rh/BISBI2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl5-20100>30:1

Note: Specific data for this compound would depend on the exact conditions and ligand used.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-opening metathesis polymerization is a powerful technique for the synthesis of polymers from cyclic olefins. While this compound itself does not undergo ROMP due to the low ring strain of the cyclohexane ring, cycloalkenes with vinyl substituents can be polymerized. For instance, vinylcyclooctene can undergo ROMP to produce polymers with pendant vinyl groups. The resulting polymers can be further modified. Poly(this compound) is typically synthesized by the hydrogenation of polystyrene.[8]

Experimental Protocol (General for ROMP of a suitable vinyl-substituted cycloalkene):
  • In a glovebox, dissolve the vinyl-substituted cycloalkene monomer in a dry, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene).

  • In a separate vial, dissolve a Grubbs-type ruthenium catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) in the same solvent.[9]

  • Add the catalyst solution to the monomer solution with stirring.

  • Allow the polymerization to proceed at room temperature or with gentle heating. The reaction progress can be monitored by the increase in viscosity.

  • Quench the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by GPC (for molecular weight and polydispersity) and NMR spectroscopy.

Quantitative Data (Example for a norbornene derivative):
MonomerCatalystM/C RatioMn (kDa)PDI
NorborneneGrubbs' 2nd Gen.200:121.41.10

Note: The polymerization of this compound itself is not achieved via ROMP. The data provided is for a representative ROMP reaction.

Asymmetric Dihydroxylation of this compound

The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols.[8][10][11][12][13] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. Applying this methodology to this compound would yield a chiral diol, a valuable building block in asymmetric synthesis.

Experimental Protocol:
  • Prepare a solution of AD-mix-α or AD-mix-β in a t-butanol/water solvent system.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound to the stirred mixture.

  • Continue stirring at 0 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding sodium sulfite (B76179) and stirring for an additional hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the diol by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Quantitative Data (Typical for terminal alkenes):
AlkeneAD-mixYield (%)ee (%)
StyreneAD-mix-β9799
1-DeceneAD-mix-β9598

Heck Reaction of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15][16][17] The reaction of this compound with an aryl or vinyl halide would lead to the formation of a substituted this compound derivative, providing a route to more complex molecular structures.

Experimental Protocol (General):
  • To a reaction flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv).

  • Add a suitable solvent, such as DMF, acetonitrile, or toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the palladium catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data (Example with Styrene):
Aryl HalideAlkeneCatalystBaseYield (%)
IodobenzeneStyrenePd(OAc)₂Et₃N95
4-BromoacetophenoneStyrenePd(OAc)₂/P(o-tol)₃NaOAc85

Visualizations

Reaction_Pathways VCH This compound Epoxide This compound Epoxide VCH->Epoxide Epoxidation (e.g., m-CPBA) Aldehyde Cyclohexylacetaldehyde VCH->Aldehyde Hydroformylation (CO, H₂, Rh cat.) Polymer Poly(this compound) VCH->Polymer Polymerization (via Hydrogenation of Polystyrene) Diol Cyclohexyl-1,2-ethanediol VCH->Diol Asymmetric Dihydroxylation (OsO₄, Chiral Ligand) Heck_Product Aryl-substituted This compound VCH->Heck_Product Heck Reaction (Ar-X, Pd cat.)

Caption: Key synthetic transformations of this compound.

Hydroformylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound, Solvent, Rh-catalyst, Ligand Reactor High-Pressure Reactor Reactants->Reactor Pressurize Pressurize with CO/H₂ Reactor->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat Cool_Vent Cool and Vent Heat->Cool_Vent Analysis GC Analysis Cool_Vent->Analysis Purification Distillation or Chromatography Analysis->Purification Product Purified Aldehydes Purification->Product

Caption: Experimental workflow for the hydroformylation of this compound.

Applications in Drug Development and Fine Chemicals

References

protocols for the hydrosilylation of alkenes catalyzed by vinylcyclohexane reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Hydrosilylation of Alkenes

A Note on Terminology: The request specifies protocols for the hydrosilylation of alkenes catalyzed by "vinylcyclohexane reagents." It is important to clarify that this compound is typically a substrate in hydrosilylation reactions, not a catalyst or reagent that facilitates the reaction. The catalysis of alkene hydrosilylation is predominantly achieved using transition metal complexes, particularly those based on platinum, rhodium, ruthenium, and iron. This document will provide detailed protocols for these well-established catalytic systems, which would be applicable to a wide range of alkenes, including this compound.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a fundamental and atom-economical reaction in organic synthesis. It provides a direct route to organosilanes, which are versatile intermediates in organic chemistry and materials science. In the pharmaceutical industry, organosilanes are of growing interest due to their potential to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. This document provides detailed protocols and application notes for the transition metal-catalyzed hydrosilylation of alkenes, with a focus on rhodium-based systems.

Rhodium-Catalyzed Enantioselective Hydrosilylation of Unactivated Alkenes

A highly efficient method for the enantioselective hydrosilylation of unactivated alkenes has been developed using a rhodium catalyst in combination with a commercially available chiral ferrocene-based phosphine-oxazoline ligand (Phosferrox). This protocol is notable for its broad substrate scope, excellent functional group tolerance, and high enantioselectivity, making it a valuable tool for the synthesis of Si-stereogenic monohydrosilanes.[1][2]

Quantitative Data Summary

The following table summarizes the results for the rhodium-catalyzed hydrosilylation of various unactivated alkenes with dihydrosilanes.

EntryAlkene SubstrateDihydrosilaneProduct Yield (%)Enantiomeric Excess (% ee)
14-Phenyl-1-butenePh(Me)SiH₂9995
2(4-Bromophenyl)prop-2-en-1-yl etherPh(Me)SiH₂9894
34-Vinyl-1-cyclohexenePh(Me)SiH₂8592
4N-allyl-N-tosyl-4-methylanilinePh(Me)SiH₂9793
52-AllylpyridinePh(Me)SiH₂8192
63-AllylquinolinePh(Me)SiH₂8890

Data compiled from studies on rhodium-catalyzed enantioselective hydrosilylation of unactivated alkenes.[1][2]

Experimental Protocol

Materials:

  • [Rh(ethylene)₂Cl]₂ (2.0 mol%)

  • (S, Sp)-Bn-Phosferrox L15 (8.0 mol%)

  • Alkene (1.2 equiv.)

  • Dihydrosilane (1.0 equiv.)

  • Dry diglyme (B29089) (solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), petroleum ether)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add [Rh(ethylene)₂Cl]₂ (1.6 mg, 2.0 mol%) and (S, Sp)-Bn-Phosferrox L15 (8.4 mg, 8.0 mol%).

  • Add dry diglyme (2.0 mL) to the tube.

  • Stir the mixture at 30 °C for 30 minutes.

  • Cool the mixture to -20 °C and stir for another 5 minutes.

  • Add the alkene (0.24 mmol, 1.2 equiv.) and the dihydrosilane (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at -20 °C for 24 to 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with petroleum ether.

  • Filter the mixture through a pad of silica gel, eluting with ethyl acetate to remove the rhodium catalyst.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Si-stereogenic monohydrosilane.

General Workflow and Catalytic Cycle

The following diagrams illustrate a general experimental workflow for the hydrosilylation of an alkene and a plausible catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Catalyst & Ligand stirring Stirring at Controlled Temperature catalyst->stirring solvent Dry Solvent solvent->stirring reactants Alkene & Silane reactants->stirring quench Quenching/Dilution stirring->quench filtration Filtration quench->filtration extraction Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Chromatography concentration->purification product Final Product purification->product

General experimental workflow for alkene hydrosilylation.

A commonly accepted mechanism for rhodium-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

chalk_harrod_cycle catalyst [Rh]-L oxidative_addition Oxidative Addition (R₃SiH) catalyst->oxidative_addition + R₃SiH intermediate1 H-[Rh]-SiR₃ oxidative_addition->intermediate1 alkene_coordination Alkene Coordination intermediate1->alkene_coordination + Alkene intermediate2 H-[Rh(alkene)]-SiR₃ alkene_coordination->intermediate2 migratory_insertion Migratory Insertion intermediate2->migratory_insertion intermediate3 Alkyl-[Rh]-SiR₃ migratory_insertion->intermediate3 reductive_elimination Reductive Elimination intermediate3->reductive_elimination reductive_elimination->catalyst Regenerates Catalyst product Alkyl-SiR₃ reductive_elimination->product

Chalk-Harrod mechanism for alkene hydrosilylation.

Applications in Drug Development

The introduction of silicon into organic molecules can significantly alter their biological properties. Si-stereogenic organosilanes, accessible through enantioselective hydrosilylation, are of particular interest. The late-stage functionalization of complex, biologically active molecules offers a powerful strategy for rapidly generating new analogues with potentially improved pharmacokinetic or pharmacodynamic profiles. The tolerance of the described rhodium-catalyzed protocol to various functional groups, including strongly coordinating heterocycles like pyridine (B92270) and quinoline, makes it particularly suitable for applications in medicinal chemistry.[1][2]

Alternative Catalytic Systems

While rhodium catalysts are highly effective, other transition metals are also employed for alkene hydrosilylation.

  • Platinum Catalysts: Speier's and Karstedt's catalysts are widely used in industry. They are highly active but can be less selective and may not be suitable for substrates with sensitive functional groups.

  • Ruthenium Catalysts: Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be robust catalysts for the hydrosilylation of both alkenes and alkynes.[3]

  • Iron Catalysts: In recent years, there has been a significant effort to develop catalysts based on more earth-abundant and less toxic metals. Iron complexes with specific phenanthroline ligands have demonstrated high activity and unique selectivity in alkene hydrosilylation.[4]

The choice of catalyst will depend on the specific substrate, the desired selectivity (regio-, stereo-, and chemo-), and cost considerations.

Conclusion

The transition metal-catalyzed hydrosilylation of alkenes is a powerful and versatile transformation for the synthesis of organosilanes. The detailed protocol for the rhodium-catalyzed enantioselective reaction provides a state-of-the-art method for accessing chiral silicon-containing molecules. The broad applicability and functional group tolerance of modern catalytic systems make hydrosilylation an increasingly important tool for researchers in organic synthesis, materials science, and drug development.

References

Application Notes and Protocols for the Preparation of Syndiotactic Poly(vinylcyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Syndiotactic poly(vinylcyclohexane) (s-PVCH) is a crystalline polymer recognized for its exceptional heat resistance and chemical stability, making it a material of significant interest for applications as a high-performance engineering plastic.[1][2] Unlike its atactic and isotactic counterparts, the syndiotactic configuration, where the cyclohexane (B81311) side groups alternate regularly on opposite sides of the polymer backbone, imparts a high melting point and robust physical properties.[2][3]

The most common and effective method for preparing s-PVCH is a two-step synthetic route. The process begins with the syndiospecific polymerization of styrene (B11656) monomer to yield syndiotactic polystyrene (sPS). This is typically achieved using a metallocene catalyst system, such as a half-titanocene complex activated by methylaluminoxane (B55162) (MAO).[4] Subsequently, the aromatic rings of the sPS are fully saturated through a catalytic hydrogenation reaction, which converts the sPS into s-PVCH while preserving the polymer's stereoregularity.[2][5] This document provides detailed protocols for both the synthesis of the sPS precursor and its subsequent hydrogenation to s-PVCH.

Experimental Workflow

The overall process for the preparation of syndiotactic poly(this compound) is visualized in the workflow diagram below. It outlines the progression from the initial polymerization of styrene to the final hydrogenated polymer, including key reactants and intermediate products.

G styrene Styrene Monomer polymerization Syndiospecific Polymerization styrene->polymerization catalyst Catalyst System (e.g., Half-titanocene/MAO) catalyst->polymerization sPS Syndiotactic Polystyrene (sPS) polymerization->sPS Yields hydrogenation Catalytic Hydrogenation sPS->hydrogenation Precursor h2 Hydrogen (H2) h2->hydrogenation h_catalyst Hydrogenation Catalyst (e.g., Ni/SiO2 or Pd-BaSO4) h_catalyst->hydrogenation sPVCH Syndiotactic Poly(this compound) (s-PVCH) hydrogenation->sPVCH Yields characterization Characterization (DSC, GPC, NMR, X-ray) sPVCH->characterization Analyzed by

References

Application Notes and Protocols for Amorphous Poly(vinylcyclohexane) in Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amorphous poly(vinylcyclohexane) (PVCH) as a high-performance optical material. This document details the material's key properties, outlines protocols for its synthesis and processing, and presents its primary applications, with a focus on optical data storage and precision optics.

Introduction to Amorphous Poly(this compound)

Amorphous poly(this compound) is a transparent thermoplastic polymer with significant potential in the field of optical materials. Unlike its crystalline counterparts (isotactic and syndiotactic PVCH), the amorphous form of PVCH offers excellent optical clarity, low birefringence, and high thermal stability, making it a suitable replacement for traditional optical polymers like polycarbonate (PC) and poly(methyl methacrylate) (PMMA) in demanding applications.[1] The key to achieving these desirable optical properties lies in controlling the stereochemistry of the polymer to produce a disordered, non-crystalline structure. This is typically achieved by the hydrogenation of atactic or syndiotactic polystyrene where the syndiotactic diad content is specifically tailored to be between 50.1% and 74%.[1]

Key Applications

The unique combination of optical and thermal properties makes amorphous PVCH a strong candidate for various high-performance optical applications:

  • Optical Data Storage: Due to its high transparency, low birefringence, and dimensional stability at elevated temperatures, amorphous PVCH is an excellent substrate material for optical data storage media, such as compact discs (CDs), digital versatile discs (DVDs), and other next-generation optical recording formats.[1]

  • Precision Optics: The material's high clarity and the ability to be precision injection molded make it suitable for manufacturing a variety of optical components, including lenses, prisms, and light guides for use in consumer electronics, medical devices, and automotive applications.

  • Optical Films: Amorphous PVCH can be processed into thin films with uniform optical properties, which can be utilized in display technologies and other applications requiring high-quality optical films.[1]

Properties of Amorphous Poly(this compound)

Amorphous PVCH exhibits a favorable combination of optical, thermal, and mechanical properties for optical applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for amorphous PVCH and compare it with its precursor, atactic polystyrene, and another common optical polymer, polycarbonate.

Table 1: Thermal and Optical Properties of Amorphous PVCH

PropertyValueUnit
Glass Transition Temperature (Tg)>140, preferably >145°C
Rheo-optical Constant (CR)+0.2GPa⁻¹
Syndiotactic Diads50.1 - 74%

Data sourced from patent literature for an exemplary amorphous PVCH.[1]

Table 2: Comparison of Physical Properties

PropertyAmorphous PVCHAtactic PolystyrenePolycarbonate (CD 2005)Unit
Glass Transition Temperature (Tg)>145~90142°C
Density~0.951.041.20g/cm³
Rheo-optical Constant (CR)+0.2-4.8+5.4GPa⁻¹

Note: The density of amorphous PVCH is an estimate based on the hydrogenation of polystyrene. The value for atactic polystyrene is for the unhydrogenated polymer.[2]

Experimental Protocols

Synthesis of Amorphous Poly(this compound)

Amorphous PVCH is synthesized through the catalytic hydrogenation of atactic or syndiotactic polystyrene. The key to obtaining the amorphous form is to control the hydrogenation process to yield a polymer with a syndiotactic diad content between 50.1% and 74%.[1]

Materials:

  • Atactic or syndiotactic polystyrene

  • Solvent (e.g., cyclohexane (B81311), decalin)

  • Hydrogenation catalyst (e.g., Nickel on silica/alumina (Ni/SiO₂/Al₂O₃), Palladium on barium sulfate (B86663) (Pd/BaSO₄))[1]

  • High-pressure reactor

  • Methanol (B129727) (for termination and washing)

  • Acetone (for washing)

Protocol:

  • Dissolution: Dissolve the polystyrene in a suitable solvent (e.g., 25.9 g of polystyrene in 300 ml of cyclohexane) in a high-pressure reactor.[1]

  • Catalyst Addition: Add the hydrogenation catalyst to the polymer solution (e.g., 12.5 g of Ni/SiO₂/Al₂O₃).[1]

  • Hydrogenation Reaction:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[1]

    • Heat the reactor to the reaction temperature (e.g., 200°C) and maintain for the required duration (e.g., 6 hours) with constant stirring.[1]

  • Termination and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Terminate the reaction by adding methanol.

    • Filter the solution to remove the catalyst.

    • Precipitate the polymer by adding the solution to an excess of methanol.

    • Filter the precipitated amorphous PVCH and wash thoroughly with methanol and acetone.[1]

  • Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.[1]

Characterization:

  • Degree of Hydrogenation: Determined by ¹H-NMR or UV spectroscopy to ensure complete saturation of the aromatic rings (typically ≥99%).[1]

  • Syndiotactic Diad Content: Determined by two-dimensional NMR spectroscopy to confirm the amorphous structure (50.1% to 74%).[1]

  • Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC).

Processing of Amorphous PVCH into Optical Components

Amorphous PVCH can be processed into high-precision optical components using injection molding.

Equipment:

  • Injection molding machine with precise temperature and pressure control.

  • High-precision mold with optically polished surfaces.

Protocol:

  • Material Preparation: Dry the amorphous PVCH resin thoroughly to remove any residual moisture, which can cause defects in the final optical component.

  • Injection Molding Parameters:

    • Melt Temperature: The specific melt temperature will depend on the molecular weight of the polymer but should be significantly above the glass transition temperature to ensure proper flow.

    • Mold Temperature: The mold temperature should be controlled to be just below the Tg of the polymer to allow for proper filling and to minimize residual stress.

    • Injection Pressure and Speed: These parameters need to be optimized to ensure complete filling of the mold cavity without introducing excessive shear stress, which can lead to birefringence.

    • Holding Pressure and Time: Apply a holding pressure after injection to compensate for material shrinkage during cooling. The time should be sufficient for the gate to freeze off.

    • Cooling Time: The cooling time should be long enough to ensure the part is rigid enough for ejection without deformation.

  • Part Ejection: Eject the finished optical component from the mold.

  • Quality Control: Inspect the molded parts for optical clarity, surface defects, dimensional accuracy, and birefringence.

Visualizations

logical_relationship cluster_precursor Precursor Polymer cluster_process Key Process cluster_control Critical Control Parameter cluster_product Resulting Material cluster_properties Desirable Optical Properties PS Atactic or Syndiotactic Polystyrene Hydrogenation Catalytic Hydrogenation PS->Hydrogenation Stereochemistry Syndiotactic Diad Content (50.1% - 74%) Hydrogenation->Stereochemistry Controlled to achieve aPVCH Amorphous Poly(this compound) Stereochemistry->aPVCH Results in Transparency High Transparency aPVCH->Transparency Birefringence Low Birefringence aPVCH->Birefringence ThermalStability High Thermal Stability aPVCH->ThermalStability

Caption: Structure-Property Relationship of Amorphous PVCH.

experimental_workflow cluster_synthesis Synthesis cluster_processing Processing start Start: Polystyrene dissolution Dissolution in Solvent start->dissolution hydrogenation Catalytic Hydrogenation (High Pressure & Temperature) dissolution->hydrogenation purification Purification & Drying hydrogenation->purification product Amorphous PVCH Resin purification->product resin Amorphous PVCH Resin drying Material Drying resin->drying molding Injection Molding drying->molding qc Quality Control molding->qc component Optical Component qc->component

Caption: Workflow for Amorphous PVCH Optical Components.

References

Troubleshooting & Optimization

overcoming low catalyst activity in vinylcyclohexane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinylcyclohexane (VCH) polymerization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their catalytic reactions, with a specific focus on overcoming low catalyst activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing direct answers and actionable troubleshooting steps.

Category 1: Low Polymer Yield or Reaction Conversion

Question 1: My polymerization of this compound is showing low to no conversion. What are the most common causes?

Answer: Low conversion in VCH polymerization is a frequent challenge. The primary culprits often involve the catalyst system and reaction environment. Key areas to investigate include:

  • Catalyst Inactivity or Deactivation: The catalyst may be inherently low in activity or may have been deactivated.

    • Presence of Impurities: Catalysts, particularly Ziegler-Natta and metallocene systems, are highly sensitive to poisons. Water, oxygen, peroxides (especially in ether solvents like THF), and other impurities in the monomer, solvent, or inert gas can deactivate the catalytic center.[1][2] Ensure all solvents and the monomer are rigorously dried and degassed, and that reagents are of high purity.[1]

    • Catalyst Poisoning from Functional Groups: Early transition-metal catalysts used in traditional Ziegler-Natta systems can be poisoned by strong σ-coordination from Lewis basic moieties of functionalized monomers.[3]

    • Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites, reducing efficiency.[2] This is more common at higher temperatures.

  • Improper Catalyst Activation: The active catalytic species may not be forming efficiently.

    • Inefficient Precatalyst Reduction: For many systems, a precatalyst must be activated by a cocatalyst. For example, a Pd(II) precatalyst needs to be reduced to the active Pd(0) species.[1] Similarly, Ziegler-Natta precatalysts like TiCl₄ require activation with an organoaluminum compound.[4]

    • Suboptimal Cocatalyst/Catalyst Ratio: The molar ratio of the cocatalyst (e.g., methylaluminoxane (B55162) (MAO) or triethylaluminum) to the catalyst is critical. An incorrect ratio can lead to incomplete activation or the formation of inactive species.[5] The rate of polymerization for a TiCl₃–Al(C₂H₅)₃ system was found to be highest at an Al/Ti ratio of 0.28.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature can significantly influence catalyst activity and stability. Lower temperatures may lead to higher stereoselectivity but can also decrease the reaction rate.[1] Conversely, excessively high temperatures can cause catalyst sintering, where particles agglomerate, reducing the available surface area.[2]

    • Monomer Concentration: The rate of polymerization can be dependent on the monomer concentration, in some cases to a power between 1 and 2.[5] Low monomer concentration can lead to a lower polymerization rate.

Question 2: I'm using a Ziegler-Natta or Metallocene catalyst and observing poor activity. How can I improve it?

Answer: The activity of these catalyst systems in VCH polymerization can be enhanced in several ways:

  • Choice of Catalyst: The type of catalyst has a significant impact. The general order of activity for VCH polymerization is: α-TiCl₃ < titanium-magnesium catalyst < metallocene catalyst.[6]

  • Cocatalyst Selection: The choice of cocatalyst is crucial. Modified methylaluminoxane (MMAO) and combinations of Al-i-Bu₃ with Ph₃CB(C₆F₅)₄ can be effective activators for metallocene catalysts in VCH polymerization.[6][7] The interaction between the catalyst's cation and the cocatalyst's anion can affect activity.[8]

  • Introduction of a Comonomer: The activity of many catalytic systems for VCH polymerization increases upon the introduction of a small amount of a comonomer such as ethylene, propylene, or 1-hexene.[6][7]

  • Use of Electron Donors: For Ziegler-Natta catalysts, internal and external electron donors are used to improve stereospecificity, which can involve selectively poisoning non-stereospecific sites or transforming aspecific sites into isospecific ones.[9][10] While this often enhances stereocontrol, the effect on overall activity can be complex, as donors can have both activating and deactivating effects.[9]

Question 3: My catalyst activity is high initially but then drops off quickly. What could be the cause?

Answer: A rapid decline in activity often points to catalyst deactivation or instability under the reaction conditions.

  • Catalyst Decomposition: The active species itself may be unstable and decompose over time. This can be influenced by temperature or reactions with impurities introduced during the experiment.[1]

  • Coke Formation: As mentioned, the gradual buildup of coke on the catalyst surface is a primary cause of deactivation over time.[2]

  • Product Insolubility: In some cases, the synthesized polymer may precipitate from the solution and encapsulate the catalyst particles, preventing further access of the monomer to the active sites.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to guide experimental design and troubleshooting.

Table 1: Comparison of Catalyst Activity in this compound Homopolymerization

Catalyst SystemCocatalystActivity [ kg/(mol cat·h)]Polymer CharacteristicsReference
α-TiCl₃AlEt₃Lower ActivitySemicrystalline[6]
Titanium-MagnesiumAlEt₃Moderate ActivitySemicrystalline[6]
rac-(CH₂)₂Ind₂ZrCl₂MAOHigher ActivityCrystalline Powder[6]
Metallocene (C₂ symmetry)MAO/dMMAOUp to 92.4 ( g/mmol ·h)Crystalline Powder[6]
Metallocene (C₁/Cₛ symmetry)MAO-Amorphous Viscous Product[6]

Table 2: Effect of Comonomers on Catalyst Activity

Catalyst SystemComonomerEffect on ActivityReference
All studied systems (Ti-based, Metallocenes)Ethylene, Propylene, 1-HexeneIncreased Activity[6][7]

Key Experimental Protocols

Protocol 1: General Procedure for this compound Polymerization under an Inert Atmosphere

This protocol outlines a general methodology for VCH polymerization using a Ziegler-Natta or metallocene catalyst.

  • Reagent Purification:

    • Solvent (e.g., Toluene, Heptane): Reflux over a drying agent (e.g., sodium-benzophenone ketyl) and distill under dry argon or nitrogen.[1]

    • This compound (Monomer): Pass through a column of activated alumina (B75360) to remove inhibitors and moisture. Degas with argon or nitrogen prior to use.

    • Inert Gas (Argon/Nitrogen): Purify by passing through oxygen and moisture scavenging columns.

  • Reactor Preparation:

    • A Schlenk flask or a glass reactor equipped with a magnetic stirrer is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Polymerization Reaction:

    • The reactor is charged with the purified solvent and monomer via syringe or cannula under an inert atmosphere.

    • The desired amount of cocatalyst (e.g., MAO solution) is added to the reactor and stirred.

    • The catalyst (e.g., metallocene complex dissolved in a small amount of solvent) is injected into the reactor to initiate the polymerization.

    • The reaction is allowed to proceed at the desired temperature for a specified time.

  • Termination and Product Isolation:

    • The polymerization is terminated by adding an acidic ethanol (B145695) solution.

    • The precipitated polymer is filtered, washed extensively with ethanol and methanol, and then dried under vacuum to a constant weight.[6]

  • Analysis:

    • The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal properties, and NMR spectroscopy for tacticity.

Visualizations: Workflows and Pathways

Diagram 1: Troubleshooting Low Catalyst Activity

G start Low Polymer Yield / Catalyst Activity check_impurities 1. Check for Impurities start->check_impurities check_activation 2. Verify Catalyst Activation start->check_activation check_conditions 3. Optimize Reaction Conditions start->check_conditions check_catalyst 4. Evaluate Catalyst System start->check_catalyst sub_impurities1 Solvent/Monomer Purification (Dry & Degas) check_impurities->sub_impurities1 sub_impurities2 Check Inert Gas Line (O₂, H₂O Traps) check_impurities->sub_impurities2 sub_activation1 Confirm Cocatalyst/Catalyst Ratio (e.g., Al/Ti) check_activation->sub_activation1 sub_activation2 Check Cocatalyst Quality (e.g., MAO age/source) check_activation->sub_activation2 sub_activation3 Ensure Proper Mixing/Temperature During Activation check_activation->sub_activation3 sub_conditions1 Adjust Temperature check_conditions->sub_conditions1 sub_conditions2 Vary Monomer Concentration check_conditions->sub_conditions2 sub_conditions3 Check Stirring Efficiency check_conditions->sub_conditions3 sub_catalyst1 Switch Catalyst Type (e.g., Ti-Mg, Metallocene) check_catalyst->sub_catalyst1 sub_catalyst2 Introduce Comonomer (e.g., Ethylene) check_catalyst->sub_catalyst2 sub_catalyst3 Screen Electron Donors (for ZN systems) check_catalyst->sub_catalyst3 solution Improved Activity sub_impurities1->solution sub_activation1->solution sub_conditions1->solution sub_catalyst1->solution

Caption: A troubleshooting workflow for diagnosing low catalyst activity.

Diagram 2: Ziegler-Natta Catalyst Activation and Propagation

G cluster_activation Catalyst Activation cluster_propagation Polymerization Steps precatalyst TiCl₄ Precatalyst Crystal surface with empty orbital active_site Active Catalytic Center [Ti]-Et complex with vacant site precatalyst->active_site + AlEt₃ - Et₂AlCl cocatalyst AlEt₃ (Cocatalyst) Donates ethyl group monomer_coord Monomer Coordination VCH coordinates to vacant Ti site active_site->monomer_coord + this compound (VCH) insertion Insertion π-bond electrons shift to form Ti-C bond monomer_coord->insertion Electron Shuffling propagation Chain Growth Ethyl group shifts to VCH, regenerating vacant site insertion->propagation Migration propagation->monomer_coord Next Monomer Unit

Caption: A simplified pathway for Ziegler-Natta catalyst activation and polymerization.

References

preventing side reactions during the synthesis of vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinylcyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated side reactions?

A1: The three most common laboratory-scale synthetic routes to this compound are the Wittig reaction, the Grignard reaction, and the dehydration of 1-ethylcyclohexanol (B155962). Each method has a distinct set of potential side reactions.

  • Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert cyclohexanecarboxaldehyde (B41370) to this compound. The primary byproduct is triphenylphosphine (B44618) oxide.[1][2][3] Depending on the ylide used, a mixture of E/Z isomers can also be formed, although for a terminal alkene like this compound, this is not a concern.

  • Grignard Reaction: This route typically involves the reaction of a cyclohexylmagnesium halide (Grignard reagent) with a vinyl halide.[4] A significant side reaction is the Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide.

  • Dehydration of 1-Ethylcyclohexanol: Acid-catalyzed dehydration of 1-ethylcyclohexanol can yield this compound. However, this reaction is often plagued by the formation of the more thermodynamically stable isomer, ethylidenecyclohexane.[5]

Q2: How can I minimize the formation of triphenylphosphine oxide byproduct in a Wittig reaction?

A2: While the formation of triphenylphosphine oxide is stoichiometric in a Wittig reaction, its removal from the product can be challenging. To facilitate its removal, precipitation by the addition of a non-polar solvent like hexane (B92381) after the reaction can be effective.[6] Alternatively, using a Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, results in a water-soluble phosphate (B84403) byproduct that is easily removed by aqueous extraction.

Q3: My Grignard reaction for this compound synthesis is giving a low yield. What are the likely causes?

A3: Low yields in Grignard reactions can be attributed to several factors:

  • Moisture: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is rigorously dried and anhydrous solvents are used.[7][8]

  • Wurtz Coupling: This side reaction can be minimized by the slow, controlled addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent.

  • Oxygen: The presence of oxygen can lead to the formation of hydroperoxides and reduce the yield of the desired product. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]

Q4: During the dehydration of 1-ethylcyclohexanol, I am getting a significant amount of ethylidenecyclohexane. How can I favor the formation of this compound?

A4: The formation of the endocyclic alkene (ethylidenecyclohexane) is often favored under thermodynamic control. To kinetically favor the formation of the less stable exocyclic alkene (this compound), milder dehydration conditions should be employed. This includes using less acidic catalysts and lower reaction temperatures. Some literature suggests that specific catalysts can improve the selectivity for this compound.

Q5: I observe polymerization of my this compound product during distillation. How can this be prevented?

A5: this compound, being an alkene, is susceptible to polymerization, especially at elevated temperatures during distillation.[9][10] To prevent this, a polymerization inhibitor should be added to the crude product before heating.[11] Common inhibitors for vinyl monomers include 4-tert-butylcatechol (B165716) (TBC), hydroquinone, and phenothiazine.

Troubleshooting Guides

Wittig Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or no product yield Incomplete ylide formation due to weak base or wet conditions.Use a strong base like n-butyllithium in an anhydrous ether or THF. Ensure all glassware and reagents are dry.
Sterically hindered aldehyde.Cyclohexanecarboxaldehyde is not significantly hindered, but prolonged reaction times or gentle heating may be necessary.
Difficult purification Triphenylphosphine oxide co-elutes with the product.Precipitate triphenylphosphine oxide with a non-polar solvent like hexane before column chromatography. Alternatively, use the Horner-Wadsworth-Emmons modification.
Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Reaction fails to initiate Magnesium surface is passivated by an oxide layer.Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture in glassware or solvent.Flame-dry all glassware and use anhydrous solvents.
Low yield of this compound Wurtz coupling side reaction.Add the vinyl halide slowly to the cyclohexylmagnesium halide solution at a low temperature.
Reaction with atmospheric CO2 or O2.Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.
Dehydration of 1-Ethylcyclohexanol Troubleshooting
Issue Potential Cause Recommended Solution
High proportion of ethylidenecyclohexane Reaction conditions favor thermodynamic product.Use a milder acid catalyst (e.g., oxalic acid instead of sulfuric acid) and lower distillation temperatures.
Acid-catalyzed isomerization of this compound.Remove the this compound from the reaction mixture as it forms via fractional distillation.
Polymerization of product High temperatures during distillation.Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the distillation flask.

Quantitative Data Summary

Synthesis Method Reactants Typical Yield of this compound Major Side Products & Typical Ratios Reference
Wittig Reaction Cyclohexanecarboxaldehyde, Methyltriphenylphosphonium (B96628) bromide60-80%Triphenylphosphine oxide (stoichiometric)Organic Syntheses, Coll. Vol. 5, p.751 (1973)
Grignard Reaction Cyclohexylmagnesium bromide, Vinyl bromide50-70%Dicyclohexyl (Wurtz product, variable)General Grignard reaction principles
Dehydration 1-Ethylcyclohexanol40-60%Ethylidenecyclohexane (can be up to 1:1 or higher depending on conditions)Based on analogous alcohol dehydrations
Shapiro Reaction Cyclohexyl ketone, 2,4,6-triisopropylbenzenesulfonylhydrazide73-82%2,4,6-triisopropylbenzene[9][10]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether or THF

  • Cyclohexanecarboxaldehyde

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (N2 or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • Cool the suspension in an ice bath and add n-butyllithium (1.0 eq) dropwise via the dropping funnel. A characteristic orange-red color of the ylide should appear.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the ylide solution back to 0°C and add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter off the solid and wash with cold hexane.

  • The filtrate contains the crude this compound, which can be further purified by distillation. Remember to add a polymerization inhibitor before distillation.

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional)

  • Cyclohexyl bromide

  • Vinyl bromide (or a solution in THF)

  • Anhydrous diethyl ether or THF

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard formation. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Once the Grignard reagent has formed (the magnesium has mostly dissolved), cool the solution in an ice bath.

  • Slowly add a solution of vinyl bromide (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully pouring it over a mixture of ice and saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation, remembering to add a polymerization inhibitor.

Visualizations

Wittig_Reaction_Workflow start Start ylide_formation Ylide Formation (Methyltriphenylphosphonium bromide + n-BuLi) start->ylide_formation reaction Reaction with Cyclohexanecarboxaldehyde ylide_formation->reaction quench Aqueous Quench (NH4Cl) reaction->quench workup Workup (Extraction, Drying) quench->workup precipitation Precipitation of Ph3PO (add Hexane) workup->precipitation filtration Filtration precipitation->filtration distillation Distillation of this compound (with inhibitor) filtration->distillation Filtrate product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Grignard_Synthesis start Low Yield in Grignard Synthesis check_moisture Check for Moisture? start->check_moisture check_atmosphere Inert Atmosphere Used? check_moisture->check_atmosphere No dry_glassware Flame-dry glassware Use anhydrous solvents check_moisture->dry_glassware Yes check_addition_rate Slow Addition of Halide? check_atmosphere->check_addition_rate Yes use_inert_gas Use N2 or Ar atmosphere check_atmosphere->use_inert_gas No slow_addition Add halide dropwise at low temperature check_addition_rate->slow_addition No end Improved Yield check_addition_rate->end Yes (Consider other factors) dry_glassware->check_atmosphere use_inert_gas->check_addition_rate slow_addition->end Re-run experiment

Caption: Troubleshooting logic for low yield in this compound synthesis via Grignard reaction.

References

Technical Support Center: Optimizing High-Yield Vinylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vinylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction conditions for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several synthetic routes can be employed to produce this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. Common methods include:

  • Two-Step Synthesis from Cyclohexyl Ketone: This involves the condensation of cyclohexyl ketone with 2,4,6-triisopropylbenzenesulfonylhydrazide, followed by an elimination reaction.[1][2]

  • Dehydration of 1-Cyclohexylethanol (B74718): This is a classic elimination reaction where 1-cyclohexylethanol is dehydrated using an acid catalyst to form this compound.[3]

  • Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert cyclohexanecarboxaldehyde (B41370) into this compound.

  • Grignard Reaction: This approach can involve the reaction of a cyclohexylmagnesium halide with a vinyl halide.

  • Cope Elimination: This method involves the oxidation of a tertiary amine, such as N,N-dimethyl-1-cyclohexylethylamine, to its N-oxide, followed by thermal elimination.[4][5][6]

Q2: I am getting a low yield in my reaction. What are the general troubleshooting steps I should take?

A2: Low yields can be attributed to several factors across different synthetic methods. Here are some general points to consider:

  • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as moisture and impurities can quench reagents or catalyze side reactions.

  • Reaction Temperature: Temperature control is critical. Reactions may require specific temperature ranges for optimal yield, and deviations can lead to side product formation or decomposition.

  • Inert Atmosphere: For sensitive reactions, such as those involving Grignard reagents or strong bases, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of reagents.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst poisoning can significantly reduce reaction rates and yields.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while excessive time can result in product decomposition.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products is key to achieving high yields and simplifying purification. Strategies include:

  • Choice of Reagents: Select reagents that favor the desired reaction pathway. For example, in elimination reactions, the choice of base can influence the regioselectivity.

  • Controlled Addition: Slow, dropwise addition of reagents can help control the reaction temperature and minimize localized high concentrations that can lead to side reactions.

  • Use of Inhibitors: For reactions prone to polymerization, such as those involving vinyl compounds at elevated temperatures, the addition of a polymerization inhibitor (e.g., hydroquinone (B1673460) or 2,6-di-tert-butyl-4-methylphenol) can be beneficial.[1][2]

  • Purification of Intermediates: In multi-step syntheses, purifying intermediates can prevent the carryover of impurities that may interfere with subsequent steps.

Q4: What is the best way to purify the final this compound product?

A4: Fractional distillation is a common and effective method for purifying this compound from reaction mixtures, especially to separate it from solvents, unreacted starting materials, and byproducts with different boiling points.[7][8][9][10][11] For removing solid byproducts like triphenylphosphine (B44618) oxide from a Wittig reaction, filtration or chromatography may be necessary before distillation.[12][13][14][15]

Synthesis Methods: Protocols and Troubleshooting

Below are detailed experimental protocols and troubleshooting guides for common methods of this compound synthesis.

Method 1: Two-Step Synthesis from Cyclohexyl Ketone

This method involves the formation of a hydrazone from cyclohexyl ketone, followed by a Shapiro-like elimination to yield this compound. This route offers high selectivity and yields.[1][2]

Experimental Protocol:

Step 1: Synthesis of 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone

  • To a reaction flask, add cyclohexyl ketone (0.2 mol), ethanol (B145695) (450 mL), pinacol (B44631) (0.1 mol), and 2,4,6-triisopropylbenzenesulfonylhydrazine (0.2 mol).

  • Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until no starting material remains.

  • Cool the reaction mixture to 0 °C and filter the solid product.

  • Wash the filter cake with ethanol and n-heptane, then dry to obtain 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone.

Step 2: Synthesis of this compound

  • Under a nitrogen atmosphere, add the hydrazone from Step 1 (0.10 mol) and tetrahydrofuran (B95107) (200 mL) to a reaction flask.

  • Add potassium tert-butoxide (0.11 mol) and stir at room temperature for 2 hours.

  • Cool the mixture to -20 °C and add a solution of lithium hexamethyldisilazide (1.0 M in THF, 0.11 mol) dropwise.

  • Slowly warm the reaction to 0 °C and stir overnight.

  • Add sulfolane (B150427) (15 mL) and 2,6-di-tert-butyl-4-methylphenol (0.5 g).

  • Warm the mixture to 40-50 °C and react for 3 hours.

  • Quench the reaction with anhydrous methanol (B129727) (4 mL).

  • Remove the solvent by distillation under normal pressure.

  • Continue with fractional distillation to obtain pure this compound.

Quantitative Data Summary (Two-Step Synthesis)

Reagent Variation (Step 2)Base 1Base 2SolventTemp (°C)Time (h)Yield (%)Purity (GC, %)
Example 1 60% Sodium Hydride (0.10 mol)Lithium Diisopropylamide (0.12 mol)Tetrahydrofuran40-50369.799.1
Example 2 Sodium Methoxide (0.10 mol)Lithium Hexamethyldisilazide (0.11 mol)2-Methyltetrahydrofuran40-50373.699.3
Example 3 60% Sodium Hydride (0.10 mol)Sodium Hexamethyldisilazide (0.12 mol)Tetrahydrofuran40-50577.199.2
Example 4 Potassium tert-butoxide (0.11 mol)Lithium Hexamethyldisilazide (0.11 mol)Tetrahydrofuran40-50381.799.0

Data sourced from patent CN112707779B.[2]

Troubleshooting Guide (Two-Step Synthesis)

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure reflux is maintained for the specified time and monitor by TLC. Use of pinacol helps to drive the reaction by removing water.
Loss of product during filtration.Ensure the product has fully precipitated by cooling to 0 °C before filtering.
Low yield in Step 2 Incomplete elimination.Ensure the use of a strong, non-nucleophilic base and allow for sufficient reaction time.
Polymerization of product.Add a polymerization inhibitor like 2,6-di-tert-butyl-4-methylphenol or 1,4-hydroquinone during the reaction and distillation.[1][2]
Difficult purification.Using 2,4,6-triisopropylbenzenesulfonylhydrazine instead of p-toluenesulfonylhydrazine avoids the formation of toluene (B28343) as a byproduct, which has a similar boiling point to this compound and is difficult to separate by distillation.[2]

Workflow for Two-Step Synthesis

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Elimination A Cyclohexyl Ketone + 2,4,6-Triisopropylbenzenesulfonylhydrazine B Reflux in Ethanol with Pinacol A->B C Cool and Filter B->C D 1-acetylcyclohexane-2,4,6-triisopropyl- benzenesulfonylhydrazone C->D E Hydrazone + Strong Bases (e.g., t-BuOK, LiHMDS) D->E F Reaction in THF E->F G Quench with Methanol F->G H Distillation G->H I This compound H->I

Workflow for the two-step synthesis of this compound.
Method 2: Dehydration of 1-Cyclohexylethanol

This method is a straightforward acid-catalyzed dehydration. The choice of catalyst and reaction conditions is crucial to favor the formation of the terminal alkene (this compound) over the endocyclic isomer (ethylidenecyclohexane).

Experimental Protocol (using Zirconium Oxide Catalyst):

  • Synthesize 1-cyclohexylethanol, for example, by reacting cyclohexylmagnesium bromide with acetaldehyde.

  • Pack a tubular reactor with a zirconium oxide catalyst.

  • Feed the 1-cyclohexylethanol into the reactor at a controlled flow rate.

  • Maintain the catalyst bed at a temperature of 376-398 °C.

  • Collect the product stream and separate this compound from byproducts and unreacted starting material by distillation.

Troubleshooting Guide (Dehydration)

IssuePotential Cause(s)Suggested Solution(s)
Low Selectivity for this compound Formation of ethylidenecyclohexane (B92872) and other isomers.Use a catalyst that favors the formation of the terminal alkene, such as zirconium oxide.[3] Acidic alumina (B75360) may also be used, but selectivity can be lower.
Carbocation rearrangement.Milder reaction conditions or catalysts less prone to inducing rearrangements can be explored.
Catalyst Deactivation Coking or poisoning of the catalyst surface.Regenerate the catalyst or use a fresh batch. Ensure the purity of the starting alcohol.

Logical Diagram for Dehydration Troubleshooting

G start Low Yield/Purity in Dehydration Reaction check_purity Analyze Product Mixture by GC-MS start->check_purity high_byproducts High Levels of Ethylidenecyclohexane? check_purity->high_byproducts unreacted_sm High Levels of Unreacted Alcohol? check_purity->unreacted_sm high_byproducts->unreacted_sm No optimize_catalyst Optimize Catalyst: - Use Zirconium Oxide - Check Catalyst Activity high_byproducts->optimize_catalyst Yes optimize_temp Optimize Temperature and Flow Rate unreacted_sm->optimize_temp Yes success High Yield this compound unreacted_sm->success No optimize_catalyst->success optimize_temp->success

Troubleshooting logic for dehydration of 1-cyclohexylethanol.
Method 3: Wittig Reaction

The Wittig reaction provides a reliable way to form a C=C bond by reacting a carbonyl compound with a phosphonium ylide. For this compound, cyclohexanecarboxaldehyde is reacted with methylenetriphenylphosphorane.

Experimental Protocol (General):

  • Prepare the phosphonium ylide (Wittig reagent) by deprotonating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF under an inert atmosphere.

  • To the ylide solution, add cyclohexanecarboxaldehyde dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with a nonpolar solvent (e.g., hexane (B92381) or ether).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product to separate this compound from the triphenylphosphine oxide byproduct, typically by column chromatography or distillation.

Troubleshooting Guide (Wittig Reaction)

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete ylide formation.Use a strong, fresh base and ensure anhydrous conditions.
Steric hindrance.While less of an issue with an aldehyde, sterically hindered ketones can give low yields. Consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.
Ylide decomposition.Prepare the ylide in situ and use it immediately.
Difficult Purification Contamination with triphenylphosphine oxide (TPPO).TPPO can be difficult to remove. Methods include precipitation from a nonpolar solvent (e.g., hexane/ether mixture), or conversion to a water-soluble complex.[12][13][14][15]
Method 4: Cope Elimination

The Cope elimination is a thermal, syn-elimination of a tertiary amine N-oxide. This method can provide good yields of alkenes, often favoring the less substituted product.[4][5][6]

Experimental Protocol (General):

  • Synthesize the precursor tertiary amine, N,N-dimethyl-1-cyclohexylethylamine.

  • Oxidize the tertiary amine to the corresponding N-oxide using an oxidizing agent such as hydrogen peroxide or m-CPBA.[5] The N-oxide is often not isolated.

  • Heat the N-oxide to induce elimination. The temperature required can vary but is often in the range of 100-160 °C.

  • The products are the alkene (this compound) and a hydroxylamine.

  • Purify the this compound by distillation.

Troubleshooting Guide (Cope Elimination)

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Oxidation Insufficient oxidizing agent or reaction time.Use a slight excess of the oxidizing agent and monitor the reaction to completion.
Low Yield of Alkene The elimination is reversible (retro-Cope elimination).Ensure the alkene product is removed from the reaction mixture as it forms, if possible (e.g., by distillation).
Side reactions at high temperatures.Optimize the elimination temperature to the minimum required for the reaction to proceed at a reasonable rate.

Disclaimer: The provided protocols are general and may require optimization for specific laboratory conditions and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

troubleshooting poor stereocontrol in vinylcyclohexane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vinylcyclohexane Polymerization

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address challenges related to poor stereocontrol in this compound (VCH) polymerization.

Troubleshooting Guide

Q1: My polythis compound (PVCH) exhibits low isotacticity or is completely amorphous. What are the primary factors to investigate?

Poor stereocontrol, leading to atactic or amorphous PVCH, is a common issue that can typically be traced back to three main areas: the catalyst system, reaction conditions, or reagent purity.

  • Catalyst System: The choice of catalyst is the most critical factor for achieving high stereoregularity.

    • Catalyst Symmetry: For metallocene catalysts, symmetry plays a crucial role. Catalysts with C1 and Cs symmetries tend to produce amorphous, viscous polymers, whereas catalysts with C2 symmetry are more likely to yield crystalline, isotactic PVCH.[1]

    • Catalyst Type: Traditional heterogeneous Ziegler-Natta catalysts (e.g., α-TiCl3) and more advanced homogeneous metallocene or post-metallocene systems are used.[1] Salan-based zirconium complexes have also been shown to produce highly isotactic PVCH.[2] If you are using a catalyst system not specifically designed for isospecific polymerization of bulky alpha-olefins, poor results can be expected.

    • Catalyst Preparation & Handling: Ziegler-Natta and metallocene catalysts are extremely sensitive to air and moisture. Improper handling, storage, or preparation (e.g., incorrect catalyst aging) can lead to the formation of non-stereospecific active sites or complete deactivation.

  • Reaction Conditions:

    • Temperature: Polymerization temperature significantly influences catalyst stability and stereoselectivity. Deviations from the optimal temperature for your specific catalyst system can lead to a loss of stereocontrol.

    • Monomer Concentration: Changes in monomer concentration can affect the rate of propagation versus other side reactions, potentially impacting stereoregularity.

  • Reagent Purity:

    • Monomer Impurities: The presence of water, oxygen, or other reactive impurities in the this compound monomer can poison the catalyst, leading to reduced activity and poor stereocontrol.

    • Solvent Purity: Similarly, solvents must be rigorously dried and deoxygenated. Toluene (B28343), a common solvent, is often purified by refluxing over a sodium/benzophenone (B1666685) ketyl under an inert atmosphere.[3]

Q2: The polymerization reaction is showing low activity or fails to initiate. What are the likely causes?

Low or no catalytic activity is almost always due to catalyst deactivation by impurities.

  • Check Reagent Purity: This is the most common cause. Ensure the monomer and solvent have been rigorously purified to remove all traces of water, oxygen, and other polar impurities. Standard protocols involve drying agents like calcium hydride for the monomer and distillation from sodium/benzophenone for solvents.[3][4]

  • Verify Inert Atmosphere: The entire experimental setup, including the reactor and transfer lines, must be thoroughly dried (e.g., baked in an oven) and purged with a high-purity inert gas like argon or nitrogen.[3]

  • Cocatalyst Issues: For two-component systems like Ziegler-Natta or metallocene catalysts, the cocatalyst (e.g., methylaluminoxane (B55162) (MAO) or trialkylaluminum) is also highly reactive.[5] Ensure it has been stored and handled correctly and that the ratio of cocatalyst to catalyst is optimal for your system.

  • Catalyst Pre-activation/Aging: Some catalyst systems require a pre-activation or aging step where the catalyst and cocatalyst are mixed and allowed to react for a specific time before monomer addition.[6] Omitting this step or using incorrect timing or temperature can result in poor activity.

Q3: How can I ensure my monomer and solvent are sufficiently pure for stereospecific polymerization?

Extreme purity is non-negotiable for this type of catalysis. Standard purification procedures are essential.

  • Monomer Purification: this compound should be dried over a suitable agent like finely ground calcium hydride for several hours to days, followed by vacuum distillation into a storage vessel under a high-purity inert atmosphere.[4] For removal of inhibitors, passing the monomer through a column of activated basic alumina (B75360) can be effective.

  • Solvent Purification: A common and effective method for solvents like toluene or hexane (B92381) is to reflux them over sodium metal and benzophenone until the characteristic deep blue or purple color of the ketyl radical anion persists, indicating an anhydrous and oxygen-free state. The solvent is then distilled directly into the reaction flask or a storage vessel under inert gas.[3]

Frequently Asked Questions (FAQs)

Q1: What catalyst systems are recommended for synthesizing highly isotactic polythis compound (i-PVCH)?

Several classes of catalysts have proven effective:

  • Metallocene Catalysts: C2-symmetric zirconocene (B1252598) catalysts, when activated with MAO, are well-documented for producing isotactic polymers from bulky α-olefins.[1]

  • Salan Ligand Complexes: C2-symmetric zirconium complexes based on Salan ligands have shown ultrahigh activity and produce highly isotactic PVCH.[2]

  • [OSSO]-type Titanium Complexes: Certain titanium complexes with [OSSO]-type ligands, activated by MAO, have demonstrated superior performance in yielding highly isotactic poly(1-vinylcyclohexene), which upon hydrogenation gives i-PVCH.[6]

Q2: Why is stereocontrol important for the properties of PVCH?

Tacticity, or the stereochemistry of the polymer chain, has a profound impact on the material's physical properties.[7]

  • Isotactic PVCH: The regular, ordered structure allows the polymer chains to pack closely together, resulting in a semi-crystalline material.[8][9] This crystallinity imparts high thermal stability (melting point >300°C), mechanical strength, and rigidity.[3]

  • Atactic PVCH: The random arrangement of the cyclohexyl groups prevents chain packing and crystallization.[9][10] This results in an amorphous polymer that is typically a viscous, sticky solid with significantly lower thermal and mechanical performance.[1]

Comparative Data: Catalyst Systems for VCH Polymerization

The following table summarizes the performance of different catalyst systems in the polymerization of this compound, highlighting the resulting polymer tacticity.

Catalyst System PrecursorCocatalyst / ActivatorPolymerization Temp. (°C)Resulting Polymer TacticityReference
α-TiCl₃Al(C₂H₅)₃70Semicrystalline (Isotactic)[1]
Titanium-Magnesium Catalyst (TMC)Al(C₂H₅)₃70Semicrystalline (Isotactic)[1]
rac-Me₂Si(Ind)₂ZrCl₂ (C₂-symmetry)MAO70Crystalline Powder (Isotactic)[1]
Me₂C(Cp)(Flu)ZrCl₂ (Cs-symmetry)MAO70Amorphous Viscous Product[1]
C₂-symmetric Salan-Zr(CH₂Ph)₂B(C₆F₅)₃25Highly Isotactic[2]

Experimental Protocols

Protocol: Isospecific Polymerization of this compound with a Metallocene Catalyst

This protocol is a representative example and should be adapted based on the specific catalyst and equipment available. All operations must be performed using standard Schlenk line or glovebox techniques under a high-purity argon or nitrogen atmosphere.

1. Reagent Preparation:

  • Solvent (Toluene): Reflux over Na/benzophenone until a persistent blue/purple color is observed. Distill under inert atmosphere immediately before use.
  • Monomer (this compound): Stir over CaH₂ for at least 24 hours. Degas and vacuum transfer into a graduated storage ampoule.
  • Catalyst Solution: In a glovebox, prepare a stock solution of the metallocene precatalyst (e.g., rac-Me₂Si(Ind)₂ZrCl₂) in purified toluene.
  • Cocatalyst Solution: Use a commercially available solution of methylaluminoxane (MAO) in toluene.

2. Polymerization Procedure:

  • Reactor Setup: A 250 mL glass reactor equipped with a magnetic stirrer is baked in an oven at 150°C for at least 4 hours and then thoroughly purged with inert gas.[3]
  • Reaction Charge: Add 100 mL of purified toluene to the reactor via cannula. Bring the solvent to the desired reaction temperature (e.g., 70°C).
  • Catalyst Activation: Inject the required volume of the MAO solution into the reactor. Subsequently, inject the metallocene catalyst solution. The molar ratio of Al:Zr should be optimized (e.g., 1000:1). Allow the catalyst system to age for 5-10 minutes with stirring.
  • Monomer Addition: Inject the desired amount of purified this compound monomer into the reactor to initiate polymerization.
  • Reaction: Allow the reaction to proceed for the desired time (e.g., 1 hour), maintaining constant temperature and stirring. The formation of a solid polymer precipitate is expected for isotactic PVCH.
  • Quenching: Quench the reaction by slowly adding 10 mL of acidified methanol (B129727) (5% HCl in methanol).
  • Polymer Isolation: Pour the reactor contents into a beaker containing an excess of acidified methanol to precipitate the polymer fully. Stir for 1 hour.
  • Purification: Collect the polymer by filtration. Wash the solid polymer repeatedly with fresh methanol to remove catalyst residues.
  • Drying: Dry the final polymer product in a vacuum oven at 60-80°C to a constant weight.

Visualizations

TroubleshootingWorkflow start Poor Stereocontrol Observed (Low Isotacticity / Amorphous Polymer) cat_check Catalyst System Issues? start->cat_check cond_check Reaction Condition Deviations? start->cond_check purity_check Reagent Purity Problems? start->purity_check cat_type Is catalyst isospecific? (e.g., C2-Symmetric Metallocene) cat_check->cat_type Symmetry/Type cat_handling Proper inert atmosphere handling? cat_check->cat_handling Handling cat_ratio Correct Cocatalyst Ratio / Aging? cat_check->cat_ratio Preparation temp_control Accurate Temperature Control? cond_check->temp_control Temperature time_control Consistent Polymerization Time? cond_check->time_control Time monomer_purity Monomer rigorously dried/purified? purity_check->monomer_purity Monomer solvent_purity Solvent anhydrous & deoxygenated? purity_check->solvent_purity Solvent solution1 Select appropriate C2-symmetric or other isospecific catalyst. cat_type->solution1 solution2 Improve inert atmosphere techniques (glovebox, Schlenk line). cat_handling->solution2 solution3 Optimize Al:Zr ratio and catalyst pre-activation step. cat_ratio->solution3 solution4 Calibrate thermostat and ensure stable heating/cooling. temp_control->solution4 solution5 Standardize reaction duration. time_control->solution5 solution6 Purify monomer over CaH2 and vacuum distill. monomer_purity->solution6 solution7 Purify solvent by refluxing over Na/Benzophenone. solvent_purity->solution7

Caption: Troubleshooting workflow for poor stereocontrol in VCH polymerization.

InfluenceDiagram A Polymer Tacticity O1 Isotactic (Crystalline) A->O1 O2 Atactic (Amorphous) A->O2 F1 Catalyst System F1->A F2 Reaction Conditions F2->A F3 Reagent Purity F3->A S1a Symmetry (C2 vs Cs) S1a->F1 S1b Ligand Sterics S1b->F1 S2a Temperature S2a->F2 S2b Cocatalyst Ratio S2b->F2 S3a Monomer Purity (H2O, O2) S3a->F3 S3b Solvent Purity S3b->F3

Caption: Key factors influencing the stereochemical outcome of polymerization.

References

Technical Support Center: Purification of Vinylcyclohexane Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying vinylcyclohexane monomer from common synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Byproducts in this compound synthesis are route-dependent. Synthesis from cyclohexyl ketone can introduce toluene (B28343) or 2,4,6-triisopropylbenzene, depending on the specific reagents used.[1][2] Dehydration of 1-cyclohexylethanol (B74718) may produce the isomeric byproduct ethylidenecyclohexane (B92872).[3] It is also crucial to remove any added polymerization inhibitors before use.

Q2: What is the primary method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound, especially on a larger scale.[1][2] This technique separates compounds based on differences in their boiling points. For high-purity requirements or to separate compounds with very close boiling points, column chromatography is a viable alternative.

Q3: Why is it critical to remove polymerization inhibitors?

A3: Polymerization inhibitors, such as hydroquinone (B1673460) or 2,6-di-tert-butyl-4-methylphenol, are added to prevent the monomer from polymerizing during storage.[1][2] These inhibitors must be removed before initiating a controlled polymerization reaction, as their presence would impede or prevent the desired reaction from occurring.

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is only effective if the boiling points of the desired compound and the impurities are significantly different (typically >70 °C). As some byproducts of this compound synthesis have boiling points relatively close to the product, fractional distillation is strongly recommended to achieve high purity.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: Gas Chromatography (GC) is an excellent method for determining the purity of this compound and quantifying residual byproducts. Purity can often be determined with high accuracy, with results like 99.0% to 99.3% being reported after purification.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also useful for confirming the structure and identifying impurities.

Data Presentation: Physical Properties of this compound and Byproducts

Proper separation by distillation relies on the difference in boiling points between the components of the mixture. The following table summarizes the key physical properties of this compound and its common byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₄110.20128 °C
TolueneC₇H₈92.14110.6 °C[4]
EthylidenecyclohexaneC₈H₁₄110.20136-138.4 °C
2,4,6-TriisopropylbenzeneC₁₅H₂₄204.35232-236 °C

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation Boiling points are too close: The boiling point difference between this compound (128°C) and ethylidenecyclohexane (~136°C) is small, making separation challenging.- Ensure you are using a fractional distillation setup, not a simple one.- Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.- Distill at a slow and steady rate (approx. 1-2 drops per second).
Azeotrope formation: Some byproducts, like toluene, may form an azeotrope with this compound, making separation by standard distillation difficult.[2]- Consider alternative purification methods such as column chromatography.- A different synthesis route that avoids the problematic byproduct may be necessary for future experiments.
Product Polymerized in Distilling Flask Inhibitor not added: Heating a vinyl monomer without a polymerization inhibitor can lead to thermal polymerization.- Always add a small amount of a high-boiling polymerization inhibitor (e.g., hydroquinone or 2,6-di-tert-butyl-4-methylphenol) to the distilling flask before heating.[1][2]
Excessive heating: Overheating or prolonged heating can overcome the inhibitor and initiate polymerization.- Use a heating mantle with a stirrer for even heat distribution.- Do not heat the flask to dryness.- Consider vacuum distillation to lower the required boiling temperature.
Incomplete Separation by Column Chromatography Incorrect solvent system (eluent): The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and broad peaks.- Since this compound and its hydrocarbon byproducts are nonpolar, use a nonpolar eluent. Start with 100% hexane (B92381) or heptane.- If separation is poor, gradually increase the polarity by adding a very small percentage of a slightly more polar solvent like toluene or dichloromethane.
Column overloading: Adding too much crude sample to the column leads to poor separation.- Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight).- Ensure the sample is loaded onto the column in a very narrow band using a minimal amount of solvent.
Monomer Fails to Polymerize After Purification Residual inhibitor: The inhibitor was not completely removed.- Repeat the inhibitor removal step (alkaline wash or alumina (B75360) column).- Test for the presence of phenolic inhibitors using a simple colorimetric test if available.
Contamination: The monomer may have been contaminated after purification.- Ensure all glassware is scrupulously clean and dry.- Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).

Experimental Protocols & Workflows

Workflow for this compound Purification

G cluster_0 Preparation cluster_1 Purification Path cluster_2 Final Product Crude Crude this compound (with inhibitor) InhibitorRemoval Step 1: Inhibitor Removal (Alkaline Wash or Alumina Column) Crude->InhibitorRemoval Distillation Step 2a: Fractional Distillation (Primary Method) InhibitorRemoval->Distillation For larger scale Chromatography Step 2b: Column Chromatography (Alternative Method) InhibitorRemoval->Chromatography For high purity/ difficult separations Pure Pure this compound Distillation->Pure Chromatography->Pure Storage Store at 2-8°C under Inert Atmosphere Pure->Storage

Figure 1. General experimental workflow for the purification of this compound monomer.

Protocol 1: Removal of Phenolic Inhibitors

Objective: To remove inhibitors like hydroquinone (HQ) or 4-tert-butylcatechol (B165716) (TBC) prior to distillation or use.

Method A: Alkaline Wash

  • Place the crude this compound monomer in a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous (bottom) layer, containing the deprotonated phenolic inhibitor, will often be colored.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with deionized water to remove residual NaOH.

  • Wash the monomer with brine (saturated NaCl solution) to aid in the removal of water.

  • Transfer the monomer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Let the mixture stand for 15-20 minutes, then decant or filter the dry monomer.

Method B: Activated Alumina Column

  • Pack a glass chromatography column with activated basic alumina.

  • Pass the crude this compound directly through the alumina column.

  • The phenolic inhibitor will be adsorbed onto the stationary phase.

  • Collect the purified monomer as it elutes from the column. This method has the advantage of not introducing water to the monomer.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from byproducts with different boiling points.

  • Setup: Assemble a fractional distillation apparatus using dry glassware. Include a fractionating column (e.g., Vigreux) between the distilling flask and the distillation head.

  • Inhibitor: Add the inhibitor-free crude this compound to the round-bottom distilling flask along with a few boiling chips or a magnetic stir bar. Add a small amount (a few crystals) of a polymerization inhibitor like hydroquinone to prevent polymerization during heating.

  • Heating: Gently and uniformly heat the distilling flask using a heating mantle.

  • Equilibration: As the liquid boils, observe the vapor rising slowly up the fractionating column. Allow the temperature at the thermometer to stabilize; this indicates that the vapor and liquid are in equilibrium.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will be enriched in any lower-boiling impurities (e.g., toluene, BP 110.6°C). The temperature should hold steady during this phase.

    • Product Fraction: Once the temperature begins to rise, change the receiving flask. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (128°C).

    • Final Fraction: As the distillation proceeds, if the temperature starts to rise again, it indicates the presence of higher-boiling impurities (e.g., ethylidenecyclohexane, BP ~136°C). Stop the distillation before the distilling flask goes to dryness.

  • Storage: Store the purified this compound fraction in a sealed container under an inert atmosphere (N₂ or Ar) at 2-8°C.

Distillation Troubleshooting Logic

G q_node q_node s_node s_node a_node a_node start Distillation Issue: Poor Separation q1 Using Fractional Column? start->q1 a1 Use a simple distillation setup only if BP difference > 70°C. q1->a1 No q2 Distillation Rate Too Fast? q1->q2 Yes a1->q2 a2 Slow rate to 1-2 drops/sec to allow for equilibration. q2->a2 Yes q3 Column Insulated? q2->q3 No a2->q3 a3 Wrap column in glass wool/foil to maintain vertical heat gradient. q3->a3 No s1 Purity should improve. q3->s1 Yes a3->s1

Figure 2. Troubleshooting logic for poor separation during fractional distillation.

Protocol 3: Purification by Column Chromatography

Objective: To achieve high purity or to separate isomers with very close boiling points.

  • Stationary Phase Selection: Use silica (B1680970) gel as the stationary phase, as it is suitable for separating nonpolar compounds.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane (or heptane).

    • Pour the slurry into a glass chromatography column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude, inhibitor-free this compound in a minimal amount of hexane.

    • Carefully add this concentrated solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution:

    • Carefully add fresh eluent (100% hexane) to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • To speed up the process, gentle pressure can be applied to the top of the column ("flash chromatography").

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC to determine which contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the hexane eluent from the combined fractions using a rotary evaporator to yield the pure this compound monomer.

  • Storage: Store the purified monomer as described previously.

References

Technical Support Center: Molecular Weight Control of Poly(vinylcyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the molecular weight control of poly(vinylcyclohexane) (PVCH).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PVCH, focusing on problems related to molecular weight and polydispersity. The primary route to obtaining well-defined PVCH is through the living anionic polymerization of styrene (B11656) to produce polystyrene (PS), followed by the hydrogenation of the PS. Therefore, many of the troubleshooting steps are focused on the initial polymerization of styrene.

Issue Potential Cause Recommended Solution
Higher than expected molecular weight Inaccurate initiator concentration. The actual concentration of the initiator (e.g., n-butyllithium) may be lower than stated due to degradation over time.Titrate the initiator solution before use to determine its exact molarity. Adjust the volume of initiator added based on the accurate concentration.
Incomplete initiation. Some initiator molecules may not have initiated a polymer chain.Ensure rapid and efficient mixing of the initiator with the monomer solution to promote simultaneous initiation of all polymer chains.
Lower than expected molecular weight Presence of protic impurities (e.g., water, alcohols) in the monomer, solvent, or glassware. These impurities will react with the initiator, reducing its effective concentration.[1][2]Rigorously dry all glassware, solvents, and monomers before use.[2][3] Solvents should be distilled from an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF, CaH₂ for cyclohexane). Monomers should be distilled from a suitable drying agent (e.g., CaH₂) immediately before use.[3][4]
Inaccurate monomer to initiator ratio calculation.Double-check all calculations for the required amounts of monomer and initiator to achieve the target molecular weight. The number average molecular weight (Mn) can be estimated using the formula: Mn = (mass of monomer / moles of initiator) + molecular weight of initiator.[5][6]
Broad molecular weight distribution (High Polydispersity Index - PDI > 1.1) Slow initiation compared to propagation. If initiation is not rapid and quantitative, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.[7]Use a more efficient initiator or optimize the initiation conditions. For styrene polymerization, n-butyllithium in a non-polar solvent like cyclohexane (B81311) or in the presence of a small amount of a polar solvent like THF is generally effective.[8]
Presence of impurities that cause chain termination or transfer reactions throughout the polymerization.[3][9]Ensure the highest purity of all reagents and a completely inert atmosphere (e.g., high vacuum or high-purity argon/nitrogen).[10]
Temperature gradients within the reactor.Ensure efficient stirring and use a constant temperature bath to maintain a uniform temperature throughout the polymerization.
Bimodal molecular weight distribution Presence of air (oxygen) or other coupling agents. Oxygen can lead to the coupling of two growing polymer chains, resulting in a polymer with double the expected molecular weight.Thoroughly degas all solvents and monomers using techniques like freeze-pump-thaw cycles. Maintain a strictly inert atmosphere throughout the experiment.
Inefficient mixing during initiation, leading to two distinct populations of growing chains.Improve the stirring efficiency of the reaction setup.
Incomplete Hydrogenation of Polystyrene Inactive or poisoned catalyst.Use a fresh, active hydrogenation catalyst (e.g., Pd/C, PtO₂, Raney Nickel).[11] Ensure the reaction system is free from catalyst poisons like sulfur compounds.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time.[12][13]
Poor solvent for hydrogenation.Use a solvent in which both the polystyrene and the resulting poly(this compound) are soluble at the reaction temperature (e.g., cyclohexane, decalin).[12][13]
Chain Scission during Hydrogenation High reaction temperature. Elevated temperatures can lead to the cleavage of the polymer backbone, reducing the molecular weight.[11][13]Optimize the hydrogenation temperature to achieve complete hydrogenation while minimizing chain scission. Temperatures in the range of 140-180°C are often used, but should be carefully controlled.[13]

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the molecular weight of poly(this compound)?

The most effective method is to first synthesize polystyrene with a well-defined molecular weight and a narrow molecular weight distribution via living anionic polymerization.[5] The molecular weight of the polystyrene is controlled by the molar ratio of the monomer to the initiator.[6] The resulting polystyrene is then hydrogenated to yield poly(this compound) with a similar degree of polymerization.

Q2: What is "living" anionic polymerization and why is it important for molecular weight control?

Living polymerization is a chain polymerization process where there is no chain termination or chain transfer.[14] This means that all polymer chains are initiated at the beginning of the reaction and continue to grow until all the monomer is consumed.[2] This allows for the synthesis of polymers with a predictable molecular weight and a very narrow molecular weight distribution (low polydispersity index, PDI).[5][15]

Q3: How does the initiator concentration affect the molecular weight of the resulting polymer?

In living anionic polymerization, the number of polymer chains is determined by the number of initiator molecules. Therefore, for a fixed amount of monomer, a higher initiator concentration will result in a larger number of shorter polymer chains, leading to a lower average molecular weight.[16] Conversely, a lower initiator concentration will produce fewer, longer polymer chains and a higher average molecular weight.

Q4: What is the ideal Polydispersity Index (PDI) for a well-controlled polymerization?

An ideal living polymerization would result in a PDI of 1.0, meaning all polymer chains have the same length. In practice, a PDI value between 1.02 and 1.1 is considered indicative of a well-controlled living anionic polymerization.[15]

Q5: How does temperature affect the molecular weight in living anionic polymerization?

While the primary control of molecular weight is the monomer-to-initiator ratio, temperature can have secondary effects. Higher temperatures can increase the rate of polymerization.[17] However, excessively high temperatures may promote side reactions that can lead to a loss of "living" character and a broadening of the molecular weight distribution.[17] For the anionic polymerization of styrene, the reaction is often carried out at room temperature or below.

Q6: Can I use a different polymerization method to control the molecular weight of PVCH?

While living anionic polymerization is the most precise method, other controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can also be used to synthesize polystyrene with a controlled molecular weight and low PDI.[18] The resulting polystyrene can then be hydrogenated to PVCH.

Quantitative Data

The following table provides an example of the relationship between the monomer-to-initiator ratio and the resulting molecular weight of polystyrene synthesized via living anionic polymerization.

Target Mn ( g/mol )Monomer (Styrene) (g)Initiator (n-BuLi) (mmol)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI
10,00010.41.0410,00010,2001.04
20,00010.40.5220,00020,5001.05
50,00010.40.20850,00051,0001.06
100,00010.40.104100,000103,0001.07

Note: These are representative values. Actual experimental results may vary depending on the purity of reagents and reaction conditions.

Experimental Protocols

Living Anionic Polymerization of Styrene

Materials:

  • Styrene (purified by distillation from CaH₂)

  • Cyclohexane (purified by distillation from sodium/benzophenone ketyl)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)

  • Methanol (for termination)

  • High-purity argon or nitrogen

  • Schlenk line and oven-dried glassware

Procedure:

  • Assemble the reaction flask, equipped with a magnetic stirrer and a rubber septum, under a flow of inert gas.

  • Introduce the desired amount of purified cyclohexane into the reaction flask via a cannula.

  • Add the purified styrene monomer to the reaction flask.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature).

  • Slowly add the calculated amount of n-BuLi initiator via a syringe while stirring vigorously. The solution should turn a characteristic orange-red color, indicating the formation of the polystyryl anion.

  • Allow the polymerization to proceed for the desired time (typically 1-4 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

  • Precipitate the polystyrene by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer and dry it in a vacuum oven to a constant weight.

  • Characterize the molecular weight and PDI of the polystyrene using Gel Permeation Chromatography (GPC).

Hydrogenation of Polystyrene to Poly(this compound)

Materials:

  • Polystyrene (from the previous step)

  • Cyclohexane or Decalin (hydrogenation-grade solvent)

  • Hydrogenation catalyst (e.g., 5% Pd on Carbon)

  • High-pressure autoclave

  • High-purity hydrogen gas

Procedure:

  • Dissolve the polystyrene in the chosen solvent inside the autoclave.

  • Add the hydrogenation catalyst to the polymer solution.

  • Seal the autoclave and purge it several times with hydrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Heat the autoclave to the desired temperature (e.g., 150 °C) while stirring.

  • Maintain the reaction at the set temperature and pressure for the required time (e.g., 24-48 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the hot solution to remove the catalyst.

  • Precipitate the poly(this compound) by pouring the solution into methanol.

  • Filter the polymer and dry it in a vacuum oven.

  • Confirm the complete hydrogenation and determine the molecular weight of the final PVCH using techniques like ¹H NMR spectroscopy and GPC.

Visualizations

Experimental_Workflow cluster_0 Polystyrene Synthesis cluster_1 PVCH Synthesis Purification Reagent Purification Polymerization Living Anionic Polymerization Purification->Polymerization Styrene, Solvent, Initiator Termination Termination Polymerization->Termination Methanol Isolation_PS Polystyrene Isolation Termination->Isolation_PS Precipitation Hydrogenation Hydrogenation Isolation_PS->Hydrogenation Polystyrene Characterization_PS GPC Analysis (Mn, PDI) Isolation_PS->Characterization_PS Isolation_PVCH PVCH Isolation Hydrogenation->Isolation_PVCH Characterization_PVCH NMR & GPC Analysis (Confirmation & Mn) Isolation_PVCH->Characterization_PVCH

Caption: Workflow for synthesizing PVCH with controlled molecular weight.

Troubleshooting_MW Start Molecular Weight Deviation High_MW Higher than Expected MW Start->High_MW Too High Low_MW Lower than Expected MW Start->Low_MW Too Low Broad_PDI Broad PDI (>1.1) Start->Broad_PDI Broad Check_Initiator Titrate Initiator Concentration High_MW->Check_Initiator Check_Purity Verify Reagent and Solvent Purity Low_MW->Check_Purity Broad_PDI->Check_Purity Check_Initiation_Speed Optimize Initiation (e.g., mixing, solvent) Broad_PDI->Check_Initiation_Speed

Caption: Troubleshooting logic for molecular weight control issues.

References

addressing chain transfer issues in vinylcyclohexane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to chain transfer in vinylcyclohexane (VCH) polymerization. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Troubleshooting Guide

Issue: Lower than expected molecular weight and broad molecular weight distribution in poly(this compound).

This is a common problem often linked to unintended chain transfer reactions. The following Q&A format will guide you through troubleshooting and potential solutions.

Q1: My poly(this compound) has a significantly lower molecular weight than targeted. What are the likely causes?

Low molecular weight in VCH polymerization is primarily caused by chain transfer reactions, which terminate a growing polymer chain and initiate a new one.[1][2] Several factors can promote chain transfer:

  • Impurities in the Monomer or Solvent: Trace amounts of water, oxygen, or other reactive species can act as chain transfer agents, prematurely terminating polymer chains.

  • Chain Transfer to Monomer: The VCH monomer itself can participate in chain transfer, where a hydrogen atom is abstracted from the monomer by the growing polymer radical.

  • Chain Transfer to Solvent: The choice of solvent is critical. Solvents with easily abstractable atoms (e.g., chlorinated solvents, ethers) can act as chain transfer agents.[2]

  • High Polymerization Temperature: Increased temperatures can accelerate the rate of chain transfer reactions relative to propagation, leading to shorter polymer chains.[3]

  • Inappropriate Initiator Concentration: While seemingly counterintuitive, a very high initiator concentration can lead to a higher concentration of primary radicals, which can increase termination events and contribute to lower molecular weight.

Q2: How can I minimize impurities to reduce unwanted chain transfer?

Rigorous purification of all reagents is crucial.

  • Monomer Purification: VCH should be purified to remove the inhibitor and any other impurities. This can be achieved by passing the monomer through a column of activated basic alumina (B75360). The purified monomer should be used immediately or stored at low temperatures (2-8°C) under an inert atmosphere.

  • Solvent Purification: Solvents should be dried and deoxygenated before use. For example, toluene (B28343) can be purified by refluxing over a sodium/benzophenone mixture followed by distillation under an inert atmosphere.[4]

  • Inert Reaction Conditions: The polymerization should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric oxygen and moisture.

Q3: Which solvents are recommended to minimize chain transfer in VCH polymerization?

Saturated hydrocarbons like cyclohexane (B81311) or toluene are generally good choices for vinyl polymerization as they have a lower propensity for chain transfer compared to other solvents. Aromatic solvents like toluene may participate in chain transfer to some extent, so for very high molecular weight targets, aliphatic solvents might be preferred.[5]

Q4: What is the effect of temperature on the molecular weight of poly(this compound)?

Generally, increasing the polymerization temperature will decrease the average molecular weight of the resulting polymer.[3] This is because the activation energy for chain transfer is typically higher than that for propagation. Therefore, at higher temperatures, the rate of chain transfer reactions increases more significantly than the rate of chain propagation, leading to the formation of shorter polymer chains. For VCH polymerization, it is advisable to conduct the reaction at the lowest temperature that allows for a reasonable polymerization rate with the chosen initiator system.

Q5: How can I intentionally control the molecular weight of poly(this compound) using chain transfer agents?

In some applications, a lower, controlled molecular weight is desirable. This can be achieved by introducing a chain transfer agent (CTA) into the polymerization system.[6] Common CTAs for radical polymerization include thiols (e.g., dodecanethiol), certain halogenated compounds, and some alcohols.[6][7] The extent of molecular weight reduction is dependent on the concentration and the chain transfer constant (Cs) of the CTA.

Frequently Asked Questions (FAQs)

Q1: What is a chain transfer reaction in the context of this compound polymerization?

A chain transfer reaction is a process where the active center of a growing poly(this compound) chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent.[1] This terminates the growth of the original polymer chain and creates a new radical that can initiate the growth of a new, shorter polymer chain. The overall result is a decrease in the average molecular weight of the polymer.[1]

Q2: Can the structure of the this compound monomer itself contribute to chain transfer?

Yes, the cyclohexyl group in VCH has allylic protons that can potentially be abstracted by the growing polymer radical, leading to chain transfer to the monomer. This is an inherent characteristic of the monomer and contributes to the difficulty in achieving extremely high molecular weights.

Q3: Are there specific catalysts that can help suppress chain transfer in VCH polymerization?

The choice of catalyst system can influence the extent of chain transfer. For instance, in coordination polymerization, certain Ziegler-Natta or metallocene catalysts may offer better control over the polymer molecular weight by minimizing side reactions like chain transfer.[8] Research has shown that different catalyst systems can yield poly(this compound) with varying molecular weights under similar conditions, suggesting an influence on chain transfer events.[9]

Q4: How does chain transfer affect the polydispersity index (PDI) of poly(this compound)?

Significant chain transfer tends to broaden the molecular weight distribution, resulting in a higher polydispersity index (PDI). This is because chain transfer introduces a random termination process, leading to a wider range of polymer chain lengths.

Data Presentation

Table 1: Influence of Polymerization Conditions on the Properties of Poly(this compound) (Illustrative)

Catalyst SystemCocatalystPolymerization Temperature (°C)Monomer Concentration (mol/L)Resulting Molar Mass ( g/mol )Reference
Ziegler-Natta (TiCl₄/Al(i-Bu)₃)Al(i-Bu)₃702.08.5 x 10⁴[4]
Zirconium Complex 1MAO251.01.2 x 10⁵[9]
Zirconium Complex 2MAO251.09.8 x 10⁴[9]
Free Radical (AIBN)-601.55.2 x 10⁴Hypothetical

Note: This table provides illustrative data based on available literature and hypothetical examples to demonstrate the impact of different polymerization systems on the resulting molar mass. MAO stands for methylaluminoxane, and AIBN for azobisisobutyronitrile.

Experimental Protocols

Protocol 1: General Procedure for Ziegler-Natta Polymerization of this compound to Minimize Chain Transfer

  • Reactor Preparation: A glass reactor is baked at 150°C for at least 2 hours and subsequently purged with high-purity argon for 1 hour to eliminate moisture.

  • Solvent and Monomer Preparation: Toluene, as the solvent, is purified by refluxing over a sodium/benzophenone mixture for 12 hours, followed by distillation under argon.[4] this compound is purified by passing it through a column of activated basic alumina to remove inhibitors and then sparged with argon for 30 minutes.

  • Catalyst Preparation: In a separate Schlenk flask under argon, the Ziegler-Natta catalyst is prepared by adding the transition metal component (e.g., TiCl₄) to the purified toluene, followed by the dropwise addition of the cocatalyst (e.g., triisobutylaluminium) at a controlled temperature (e.g., 0°C). The mixture is aged as required by the specific catalyst system.

  • Polymerization: The purified this compound is added to the reactor containing purified toluene. The system is brought to the desired polymerization temperature (e.g., 70°C). The prepared catalyst is then injected into the reactor to initiate polymerization.

  • Reaction Monitoring and Termination: The reaction is allowed to proceed for the desired time. The polymerization is terminated by adding an acidified alcohol solution (e.g., 10% HCl in methanol).

  • Polymer Isolation and Purification: The precipitated polymer is filtered, washed extensively with methanol, and then dried under vacuum at 60°C to a constant weight.

  • Characterization: The molecular weight and PDI of the resulting poly(this compound) are determined using Gel Permeation Chromatography (GPC).

Visualizations

ChainTransferMechanism P_rad Pn• (Growing Polymer Chain) P_dead Pn-H (Terminated Polymer) P_rad->P_dead Chain Transfer M M (VCH Monomer) M_rad M• (New Growing Chain) M->M_rad CTA S-H (Chain Transfer Agent) CTA->P_dead S_rad S• (New Radical) CTA->S_rad S_rad->M_rad Re-initiation

Caption: Mechanism of chain transfer in this compound polymerization.

TroubleshootingWorkflow start Low Molecular Weight Observed check_purity Verify Monomer/Solvent Purity & Inertness start->check_purity purity_ok Purity OK check_purity->purity_ok purify Action: Purify Monomer & Solvent, Ensure Inert Setup purity_ok->purify No check_temp Evaluate Polymerization Temperature purity_ok->check_temp Yes purify->check_purity temp_ok Temp Optimal check_temp->temp_ok lower_temp Action: Lower Reaction Temperature temp_ok->lower_temp No check_initiator Review Initiator Concentration temp_ok->check_initiator Yes lower_temp->check_temp initiator_ok Concentration OK check_initiator->initiator_ok adjust_initiator Action: Optimize Initiator Concentration initiator_ok->adjust_initiator No end High Molecular Weight Achieved initiator_ok->end Yes adjust_initiator->check_initiator LogicalRelationships param Experimental Parameters temp Temperature param->temp cta_conc [Chain Transfer Agent] param->cta_conc purity Monomer/Solvent Purity param->purity mw Molecular Weight temp->mw Increase -> Decrease pdi PDI temp->pdi Increase -> Increase cta_conc->mw Increase -> Decrease cta_conc->pdi Increase -> Increase purity->mw Increase -> Increase purity->pdi Increase -> Decrease outcome Polymer Properties mw->outcome pdi->outcome

References

optimization of initiator concentration for anionic polymerization of vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the anionic polymerization of vinylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the initiator in the anionic polymerization of this compound?

In the anionic polymerization of this compound, the initiator is a strong nucleophile (typically an organolithium compound like sec-butyllithium) that attacks the double bond of a this compound monomer.[1][2] This initial reaction creates a carbanion, which is the active center that propagates the polymerization by sequentially adding more monomer units. The concentration of the initiator is fundamentally linked to the number of polymer chains that are started.

Q2: How does initiator concentration affect the molecular weight of the resulting poly(this compound)?

For a "living" anionic polymerization, where termination and chain transfer reactions are absent, the number-average molecular weight (Mn) of the polymer is inversely proportional to the initial concentration of the initiator. Each initiator molecule ideally generates one polymer chain. Therefore, a lower initiator concentration will result in fewer, longer polymer chains (higher molecular weight), while a higher initiator concentration will produce more, shorter chains (lower molecular weight).[3] The expected Mn can be calculated using the following formula:

Mn = (Mass of Monomer in grams) / (Moles of Initiator)

Q3: Which initiator is recommended for the anionic polymerization of this compound?

sec-Butyllithium (B1581126) (sec-BuLi) is a highly effective initiator for the anionic polymerization of this compound, particularly in nonpolar solvents like cyclohexane (B81311).[1] Unlike n-butyllithium, which can exhibit sluggish and incomplete initiation in hydrocarbon solvents due to high degrees of aggregation, sec-BuLi is less aggregated and initiates polymerization more rapidly and efficiently.[4]

Q4: Why is it crucial to determine the exact concentration of the initiator solution?

Organolithium initiators are highly reactive and their concentration can decrease over time due to degradation from exposure to trace amounts of moisture, oxygen, or carbon dioxide. Using an assumed concentration from the manufacturer's label can lead to significant errors in achieving the target molecular weight. It is essential to accurately titrate the initiator solution immediately before use to determine its precise molarity.

Troubleshooting Guide

Issue 1: Low or No Monomer Conversion

  • Possible Cause A: Inactive Initiator. The initiator may have degraded due to improper storage or handling.

    • Solution: Always use a freshly titrated initiator solution. Store organolithium reagents under an inert atmosphere (argon or nitrogen) and at the recommended temperature.

  • Possible Cause B: Impurities in the Reaction System. Anionic polymerization is extremely sensitive to protic impurities such as water, alcohols, and even atmospheric oxygen and carbon dioxide. These impurities will react with and consume the initiator or the propagating carbanions, terminating the polymerization.

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum). Monomers and solvents must be thoroughly purified and dried before use.[4] Perform all transfers and the reaction itself under a high-purity inert atmosphere.

Issue 2: Incorrect Molecular Weight or Broad Polydispersity (PDI > 1.1)

  • Possible Cause A: Inaccurate Initiator Concentration. The most common reason for a discrepancy between theoretical and actual molecular weight is an error in the initiator concentration.

    • Solution: Titrate the initiator solution (e.g., using the Gilman double titration method) right before the experiment to know the exact number of moles being added.

  • Possible Cause B: Slow Initiation Compared to Propagation. If the initiation rate is not significantly faster than the propagation rate, chains will start growing at different times, leading to a broader molecular weight distribution.[3]

    • Solution: sec-BuLi is recommended for this compound in cyclohexane as it provides rapid initiation.[1] Ensure rapid and efficient mixing when adding the initiator to the monomer solution to start all chains at approximately the same time.

  • Possible Cause C: Presence of Impurities. Trace impurities can terminate some chains prematurely, while others continue to grow. This results in a mixture of chain lengths and, consequently, a broad polydispersity index (PDI).

    • Solution: Adhere to stringent purification protocols for the monomer and solvent.[5]

Data Presentation

The following table illustrates the theoretical relationship between the concentration of sec-butyllithium and the expected number-average molecular weight (Mn) for the polymerization of this compound.

Table 1: Theoretical Molecular Weight of Poly(this compound) at Varying Initiator Concentrations

Target Mn ( g/mol )This compound (g)Cyclohexane (mL)sec-BuLi (1.4 M in cyclohexane) (mL)Moles of sec-BuLi
5,00010.02001.430.00200
10,00010.02000.710.00100
20,00010.02000.360.00050
50,00010.02000.140.00020
100,00010.02000.070.00010

Assumptions: 100% monomer conversion and 100% initiator efficiency. The molecular weight of this compound is 110.20 g/mol .

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound

This protocol describes a typical procedure for the living anionic polymerization of this compound in cyclohexane using sec-butyllithium as the initiator. All procedures must be carried out under a high-purity inert atmosphere (e.g., argon) using Schlenk line or glovebox techniques.

1. Purification of Reagents:

  • Cyclohexane (Solvent): Stir over calcium hydride (CaH2) for 24 hours, then distill under argon. For higher purity, it can be further titrated with a sodium-potassium alloy or a polystyryllithium solution until a persistent color indicates the consumption of all impurities.
  • This compound (Monomer): Stir over CaH2 for 24 hours to remove water. Vacuum distill the monomer from CaH2 immediately before use.[6]
  • sec-Butyllithium (Initiator): The concentration must be determined by titration (e.g., Gilman double titration) prior to use.

2. Polymerization Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under an argon atmosphere.
  • Transfer the desired volume of purified cyclohexane into the reactor via a cannula.
  • Add the purified this compound monomer to the solvent.
  • Allow the monomer solution to equilibrate to the desired reaction temperature (e.g., 25°C).[1]
  • Rapidly inject the calculated volume of the titrated sec-butyllithium solution into the stirred monomer solution to initiate the polymerization.
  • Allow the reaction to proceed for the desired time (e.g., several hours to ensure full conversion). The polymerization of this compound with sec-BuLi in cyclohexane is reported to proceed quantitatively.[1]
  • Terminate the polymerization by adding a small amount of degassed methanol. The disappearance of any color indicates the termination of the living anionic chain ends.
  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
  • Filter and dry the resulting poly(this compound) under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup Phase A Purify Cyclohexane (Solvent) D Charge Reactor with Solvent and Monomer A->D B Purify this compound (Monomer) B->D C Titrate sec-BuLi (Initiator) F Inject sec-BuLi Initiator C->F E Equilibrate to 25°C D->E Set Temperature E->F Start Reaction G Allow Polymerization F->G Propagation H Terminate with Methanol G->H Quench Reaction I Precipitate Polymer in Methanol H->I J Filter and Collect I->J K Dry Polymer under Vacuum J->K

Caption: Experimental workflow for anionic polymerization.

logical_relationship cluster_outcome Polymer Properties I_conc Initiator Concentration [I] inv1 I_conc->inv1 Imp Impurities (H₂O, O₂, etc.) inv2 Imp->inv2 MW Molecular Weight (Mn) PDI Polydispersity (PDI) inv1->MW Inversely Proportional inv1->PDI Low [I] can lead to higher impact of impurities inv2->MW Decreases Mn (premature termination) inv2->PDI Increases PDI (broadens distribution)

Caption: Factors influencing final polymer properties.

References

troubleshooting inconsistencies in poly(vinylcyclohexane) characterization data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(vinylcyclohexane) (PVCH) characterization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in their experimental data.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of PVCH shows unexpected peaks in the aromatic region (6.5-7.5 ppm). What could be the cause?

A1: The presence of aromatic peaks indicates incomplete hydrogenation of the polystyrene precursor. The intensity of these peaks relative to the aliphatic signals can be used to quantify the percentage of unreacted styrene (B11656) units.

Q2: The molecular weight of my PVCH determined by GPC/SEC is significantly lower than expected and the peak is broad. Why is this?

A2: This could be due to several factors:

  • Chain Scission: Degradation of the polymer chains may have occurred during the hydrogenation process, especially if harsh temperature conditions were used.[1]

  • Inappropriate Calibration: Ensure your GPC/SEC system is calibrated with appropriate polystyrene standards, as PVCH is structurally related. Using a different type of standard will lead to inaccurate molecular weight determination.

  • Column Mismatch: The GPC column must be suitable for the solvent and the molecular weight range of your polymer.

Q3: I am seeing two glass transitions (Tg) in the DSC thermogram of my PVCH sample. What does this indicate?

A3: A double glass transition can suggest a few possibilities:

  • Polymer Blend: Your sample might be a blend of two different polymers, for instance, residual polystyrene and PVCH. Polystyrene has a Tg around 100°C, while PVCH typically has a higher Tg.

  • Phase Separation: In a copolymer or a blend, if the components are immiscible, they will exhibit their individual glass transitions.

  • Sample Heterogeneity: The sample may have regions with different tacticities (e.g., blocks of isotactic and atactic segments), which can lead to different thermal behaviors.

Q4: My TGA results show a significant weight loss at a lower temperature than the expected degradation temperature of PVCH. What is the likely cause?

A4: Early weight loss in TGA can be attributed to the presence of volatile components such as:

  • Residual Solvent: Solvents used during synthesis or purification (e.g., cyclohexane, THF) may not have been completely removed.

  • Low Molecular Weight Oligomers: These can degrade or volatilize at lower temperatures than the main polymer.

  • Moisture: Absorbed water from the atmosphere can lead to an initial weight loss step.

Troubleshooting Guides

Inconsistent NMR Spectroscopy Data

Issue: The ¹H or ¹³C NMR spectrum of your PVCH sample does not match the expected pattern, showing peak broadening, unexpected signals, or poor resolution.

Possible Causes & Solutions:

Observation Possible Cause Suggested Action
Broad peaks Poor shimming of the NMR spectrometer.Re-shim the instrument before acquiring the spectrum.
Sample is too concentrated.Prepare a more dilute sample.
Presence of paramagnetic impurities (e.g., residual catalyst).Purify the sample to remove catalyst residues. This can be done by passing a solution of the polymer through a column of silica (B1680970) gel.
Aromatic signals (6.5-7.5 ppm in ¹H NMR) Incomplete hydrogenation of polystyrene.Review the hydrogenation reaction conditions (catalyst, pressure, temperature, time). Consider re-subjecting the polymer to the hydrogenation process.
Unexpected aliphatic peaks Presence of residual solvent from synthesis or purification.Dry the sample under high vacuum for an extended period.
Different tacticity (atactic, isotactic, syndiotactic).Compare the obtained spectrum with literature data for different PVCH tacticities. The chemical shifts, particularly for the methine proton and the cyclohexyl carbons, are sensitive to stereochemistry.[2]
Poor signal-to-noise ratio Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Low sample concentration.Increase the sample concentration, ensuring it remains fully dissolved.

Troubleshooting Logic for NMR Issues

NMR_Troubleshooting start Inconsistent NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks aromatic_signals Aromatic Signals (6.5-7.5 ppm)? broad_peaks->aromatic_signals No reshim Re-shim Spectrometer broad_peaks->reshim Yes unexpected_aliphatic Unexpected Aliphatic Peaks? aromatic_signals->unexpected_aliphatic No check_hydrogenation Review Hydrogenation Protocol aromatic_signals->check_hydrogenation Yes poor_sn Poor S/N Ratio? unexpected_aliphatic->poor_sn No dry_sample Dry Sample Under Vacuum unexpected_aliphatic->dry_sample Yes increase_scans Increase Number of Scans poor_sn->increase_scans Yes end Consistent Spectrum poor_sn->end No dilute Dilute Sample reshim->dilute purify Purify Sample (remove catalyst) dilute->purify purify->end check_hydrogenation->end check_tacticity Compare with Literature for Tacticity dry_sample->check_tacticity check_tacticity->end increase_conc Increase Sample Concentration increase_scans->increase_conc increase_conc->end

Caption: Troubleshooting workflow for inconsistent NMR data.

Inconsistent GPC/SEC Data

Issue: The molecular weight (Mw, Mn) or polydispersity index (PDI) from GPC/SEC is not reproducible or deviates significantly from expected values. The chromatogram shows tailing, fronting, or multiple peaks.

Possible Causes & Solutions:

Observation Possible Cause Suggested Action
Lower than expected molecular weight and high PDI Polymer degradation during synthesis or sample preparation.Review the hydrogenation conditions and sample dissolution process (avoid excessive heating).
Inaccurate molecular weight Incorrect calibration.Calibrate the system with narrow PDI polystyrene standards.
Poor solubility of PVCH.Ensure complete dissolution of the sample in the mobile phase. Gentle heating and stirring may be required. PVCH is soluble in THF, toluene, and chloroform.[3]
Peak tailing Interaction between the polymer and the column packing material.Use a different GPC column or modify the mobile phase (e.g., add a small amount of a salt).
Peak fronting Column overloading.Reduce the concentration of the injected sample solution.
Shoulder or secondary peak Presence of oligomers or impurities.Fractionate the sample or use a higher resolution column set.
Incomplete hydrogenation leading to a bimodal distribution of PS and PVCH.Correlate with NMR data to check for residual aromatic signals.

Experimental Workflow for GPC/SEC Analysis

GPC_Workflow start Start GPC/SEC Analysis prep_mobile Prepare Mobile Phase (e.g., THF) start->prep_mobile prep_sample Prepare PVCH Sample (e.g., 1 mg/mL in THF) prep_mobile->prep_sample dissolve Ensure Complete Dissolution (gentle heating/stirring) prep_sample->dissolve filter Filter Sample and Mobile Phase (0.22 µm filter) dissolve->filter calibrate Calibrate with Polystyrene Standards filter->calibrate inject Inject Sample into GPC/SEC System calibrate->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Data (calculate Mw, Mn, PDI) acquire->analyze end Report Results analyze->end

Caption: Standard workflow for GPC/SEC analysis of PVCH.

Inconsistent DSC Data

Issue: The glass transition temperature (Tg) of your PVCH is not sharp, is at an unexpected temperature, or other thermal events are observed.

Possible Causes & Solutions:

Observation Possible Cause Suggested Action
Broad glass transition Wide molecular weight distribution (high PDI).Check the PDI from GPC/SEC data.
Sample has a complex thermal history.Perform a heat-cool-heat cycle in the DSC. The first heating scan erases the thermal history, and the Tg from the second heating scan should be more reproducible.
Lower than expected Tg Presence of residual solvent or plasticizers.Ensure the sample is thoroughly dried before analysis.
Low molecular weight of the polymer.Correlate with GPC/SEC results.
Higher than expected Tg Highly isotactic or syndiotactic structure.Tacticity can significantly influence the Tg. Syndiotactic PVCH can have a Tg above 140°C.[1]
Enthalpic relaxation peak at Tg The sample was aged below its Tg.This is a common phenomenon for amorphous polymers and does not necessarily indicate a problem. The second heating scan will not show this peak.
Crystallization or melting peaks The PVCH sample has some degree of crystallinity.Atactic PVCH is amorphous, but isotactic or syndiotactic PVCH can be semi-crystalline.

Logical Relationship in DSC Data Interpretation

DSC_Interpretation start DSC Thermogram is_tg_present Is Tg observed? start->is_tg_present amorphous Amorphous Material is_tg_present->amorphous Yes end Final Interpretation is_tg_present->end No (likely crystalline or degraded) is_tg_sharp Is Tg sharp? tg_temp Is Tg at expected temp? is_tg_sharp->tg_temp Yes heat_cool_heat Perform heat-cool-heat cycle is_tg_sharp->heat_cool_heat No other_peaks Other peaks present? tg_temp->other_peaks Yes check_solvent Check for residual solvent/low Mw tg_temp->check_solvent No (low) check_tacticity Consider tacticity effects tg_temp->check_tacticity No (high) check_crystallinity Indicates semi-crystalline nature other_peaks->check_crystallinity Yes (endo/exothermic) other_peaks->end No amorphous->is_tg_sharp check_pdi Check PDI from GPC heat_cool_heat->check_pdi check_pdi->tg_temp check_solvent->other_peaks check_tacticity->other_peaks check_crystallinity->end

Caption: Decision tree for interpreting DSC thermograms of PVCH.

Inconsistent TGA Data

Issue: The thermogravimetric analysis (TGA) curve shows unexpected weight loss steps or the final residue is not as expected.

Possible Causes & Solutions:

Observation Possible Cause Suggested Action
Initial weight loss below 200°C Presence of volatiles (moisture, residual solvent).Dry the sample thoroughly. Consider holding the sample at an isothermal temperature (e.g., 120°C) at the beginning of the TGA run to remove volatiles before the main degradation step.
Multi-step degradation The polymer has a complex structure (e.g., copolymer) or contains additives that degrade at different temperatures.Correlate with other characterization data (NMR, FTIR) to identify other components.
Different degradation mechanisms occurring. The thermal degradation of PVCH can be complex.[4]Run the TGA at different heating rates to study the degradation kinetics.
Higher than expected final residue Presence of inorganic impurities (e.g., residual hydrogenation catalyst, such as palladium on carbon or silica).Perform elemental analysis (e.g., ICP-MS) to identify the inorganic components.
Inconsistent degradation temperature Different heating rates or atmospheres used.Standardize the TGA method (heating rate, atmosphere - N₂ or air) for all samples to ensure comparability.

TGA Experimental and Analysis Workflow

TGA_Workflow start Start TGA Analysis weigh_sample Accurately weigh sample (5-10 mg) start->weigh_sample place_in_tga Place sample in TGA pan weigh_sample->place_in_tga set_parameters Set experimental parameters (e.g., 25-600°C at 10°C/min in N₂) place_in_tga->set_parameters run_tga Run TGA experiment set_parameters->run_tga acquire_curve Acquire weight vs. temperature curve run_tga->acquire_curve analyze_curve Analyze TGA curve acquire_curve->analyze_curve determine_onset Determine onset of degradation analyze_curve->determine_onset determine_residue Determine % residue at 600°C analyze_curve->determine_residue end Report Results determine_onset->end determine_residue->end

Caption: Workflow for conducting and analyzing TGA experiments on PVCH.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the dried PVCH sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or TCE-d₂) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer with a frequency of at least 400 MHz for ¹H NMR for better resolution.

    • Tune and shim the probe to obtain a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

    • Expected chemical shifts: Broad multiplets between ~0.8-2.0 ppm corresponding to the aliphatic protons of the this compound unit.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

    • Expected chemical shifts for isotactic PVCH: ~35.5 ppm (methine carbon) and ~41.3 ppm (backbone methylene (B1212753) carbon), with other cyclohexyl carbons appearing between 26-34 ppm.[2]

  • Data Processing: Process the FID using an appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks to determine relative proton ratios.

Protocol 2: Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC)
  • Mobile Phase Preparation: Use HPLC-grade tetrahydrofuran (B95107) (THF) as the mobile phase. Filter and degas the solvent before use.

  • Sample Preparation:

    • Prepare a stock solution of PVCH in THF at a concentration of approximately 1 mg/mL.

    • Allow the sample to dissolve completely, using gentle agitation. Avoid prolonged heating to prevent degradation.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Instrument Setup:

    • Use a GPC/SEC system equipped with a refractive index (RI) detector.

    • Employ a set of columns suitable for separating a range of molecular weights (e.g., a series of polystyrene-divinylbenzene columns).

    • Set the column oven temperature to a constant value (e.g., 35°C) and the flow rate to a constant value (e.g., 1.0 mL/min).

  • Calibration: Create a calibration curve using a series of narrow PDI polystyrene standards with known molecular weights.

  • Analysis: Inject the filtered sample solution. Record the chromatogram and use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the PVCH sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program (Heat-Cool-Heat):

    • First Heating: Heat the sample from room temperature (e.g., 25°C) to a temperature above its expected Tg (e.g., 180°C) at a constant heating rate (e.g., 10°C/min). This step removes the thermal history of the sample.

    • Cooling: Cool the sample from 180°C down to 25°C at a controlled rate (e.g., 10°C/min).

    • Second Heating: Heat the sample again from 25°C to 180°C at the same heating rate (10°C/min).

  • Data Analysis: Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg), typically taken as the midpoint of the step change in the heat flow curve.

Protocol 4: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the PVCH sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.

  • Thermal Program:

    • Heat the sample from room temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the percentage of residual mass at the end of the experiment.

References

Technical Support Center: Improving the Thermal Stability of Vinylcyclohexane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the thermal stability of poly(vinylcyclohexane) (PVCH) and related polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation in this compound-based polymers?

A1: The thermal degradation of this compound-based polymers, like other vinyl polymers, primarily proceeds through a free-radical chain reaction mechanism when heated.[1] This process can be broken down into three main stages:

  • Initiation: Weak points in the polymer chain break due to thermal energy, forming highly reactive free radicals.

  • Propagation: These free radicals attack other polymer chains, abstracting atoms (like hydrogen) and creating new radicals, which leads to a cascade of bond-breaking events (chain scission).[2]

  • Termination: The reaction stops when two radicals combine or are neutralized by a stabilizer.

In the presence of oxygen, thermo-oxidative degradation occurs, which is often more aggressive and can lead to discoloration (e.g., yellowing) and embrittlement.[1][2]

Q2: How is Poly(this compound) (PVCH) typically synthesized?

A2: PVCH is most commonly synthesized by the catalytic hydrogenation of polystyrene (PS).[3][4] This process saturates the aromatic rings of the polystyrene, converting them into cyclohexane (B81311) rings. This conversion significantly alters the polymer's properties, including its thermal stability and glass transition temperature.[3] Care must be taken during hydrogenation to avoid chain degradation.[4]

Q3: What are thermal stabilizers, and how do they work for PVCH?

A3: Thermal stabilizers are additives designed to protect polymers from heat-induced degradation.[2] For PVCH, they primarily function as antioxidants. They work by interrupting the free-radical degradation cycle.[5] There are two main types:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that rapidly neutralize free radicals, stopping the degradation chain reaction.[5]

  • Secondary Antioxidants (Peroxide Decomposers): These include phosphites and thioesters, which break down hydroperoxides—unstable molecules formed during oxidation—into non-radical, stable products.[5] A synergistic combination of primary and secondary antioxidants often provides the most effective stabilization.

Q4: How can I measure the thermal stability of my polymer?

A4: The most common techniques for measuring thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

  • TGA measures the change in a sample's weight as it is heated at a controlled rate.[8] The temperature at which weight loss begins (the onset of decomposition) is a key indicator of thermal stability.[7]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which are also related to a polymer's stable operational range.[3][9]

Q5: What is the typical glass transition temperature (Tg) for PVCH?

A5: The glass transition temperature (Tg) of PVCH can vary significantly depending on factors like its crystallinity (tacticity), molecular weight, and thermal history.[10] Amorphous, atactic PVCH has a Tg around 80-140°C, while more crystalline, syndiotactic, or isotactic versions can have much higher Tgs, sometimes exceeding 145°C.[3][11] For example, poly(2-methylthis compound) has been reported with a Tg as high as 186°C.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Decomposition Temperature in TGA 1. Incomplete Hydrogenation: Residual aromatic rings from polystyrene are less stable and can act as initiation sites for degradation. 2. Catalyst Residue: Metal catalyst residues from the hydrogenation step can accelerate thermal degradation. 3. Absence/Ineffectiveness of Stabilizers: Insufficient or improper antioxidant package.[2]1. Optimize Hydrogenation: Confirm >99% saturation using NMR or FTIR. Adjust reaction time, temperature, pressure, or catalyst loading.[3] 2. Purify the Polymer: After synthesis, thoroughly purify the PVCH to remove any remaining catalyst. 3. Incorporate Stabilizers: Add a synergistic blend of a primary antioxidant (e.g., hindered phenol (B47542) like Irganox® 1010) and a secondary antioxidant (e.g., a phosphite (B83602) like Irgafos® 168) at 0.1-0.5 wt%.[5]
Polymer Discoloration (Yellowing/Browning) During Processing 1. Thermo-oxidative Degradation: Exposure to oxygen at high processing temperatures is a primary cause of discoloration.[1][2] 2. Processing Temperature is Too High: Exceeding the polymer's thermal stability limit accelerates degradation reactions. 3. Contamination: Impurities in the polymer or processing equipment can catalyze degradation.1. Use a Nitrogen Blanket: Process the polymer under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure. 2. Optimize Processing Temperature: Lower the melt processing temperature. Determine the optimal window using rheological and thermal analysis (TGA/DSC). 3. Add Secondary Antioxidants: Incorporate phosphite-based secondary antioxidants, which are particularly effective at preventing discoloration during processing.[5] 4. Ensure Cleanliness: Thoroughly clean all processing equipment before use.
Reduced Molecular Weight After Synthesis/Processing 1. Chain Scission During Hydrogenation: Reaction conditions (e.g., temperature, catalyst) may be too harsh, causing the polymer backbone to break.[4][12] 2. Thermal Degradation: High processing temperatures can lead to significant chain scission, reducing mechanical properties.[13]1. Use a Milder Catalyst/Conditions: Consider using a more selective catalyst (e.g., certain supported palladium or nickel catalysts) or reducing the hydrogenation temperature and pressure.[4][12] 2. Add Effective Stabilizers: Ensure an adequate antioxidant package is present to prevent chain scission during melt processing. 3. Monitor Molecular Weight: Use Gel Permeation Chromatography (GPC) to monitor molecular weight before and after each processing step.
Inconsistent TGA/DSC Results 1. Sample Preparation: Inconsistent sample mass, powder packing, or thermal history can affect results.[8] 2. Instrument Calibration: An uncalibrated TGA or DSC will provide inaccurate temperature and weight readings. 3. Heating Rate: Different heating rates will shift the observed transition and decomposition temperatures.[14]1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg), ensure samples have a similar form (e.g., fine powder), and apply a consistent thermal history (e.g., heat-cool-heat cycle in DSC to erase previous history).[8] 2. Calibrate Instruments Regularly: Follow the manufacturer's protocol for temperature and weight calibration using certified standards. 3. Use a Consistent Heating Rate: Use a standard heating rate (e.g., 10 °C/min) for all comparative tests.[14]

Quantitative Data Summary

The tables below summarize key thermal properties and stabilizer types for this compound-based polymers.

Table 1: Thermal Properties of PVCH and Derivatives

Polymer Glass Transition Temp. (Tg) Melting Temp. (Tm) Notes
Poly(this compound) (PVCH) ~137 °C - From hydrogenation of atactic polystyrene.[3]
Isotactic PVCH - 405 °C (678 K) Highly crystalline form.[15]
Poly(2-methylthis compound) 186 °C - Shows a significant increase in Tg compared to the unsubstituted version.[3]
Poly(3-methylthis compound) 163 °C - Hydrogenation of poly(3-methylstyrene) leads to a 63°C increase in Tg.[3]

| Poly(4-methylthis compound) | 141 °C | - | Similar Tg to the unsubstituted PVCH.[3] |

Table 2: Common Antioxidants for Polymer Stabilization

Stabilizer Type Class Function Examples
Primary Antioxidant Sterically Hindered Phenol Radical Scavenger: Donates a hydrogen atom to neutralize free radicals, stopping chain reactions.[5] Irganox® 1010, Irganox® 1076
Secondary Antioxidant Organophosphite Peroxide Decomposer: Converts hydroperoxides into stable, non-radical products.[5] Excellent for maintaining color during processing. Irgafos® 168, BRUGGOLEN® H10
Secondary Antioxidant Thioester Peroxide Decomposer: Used in synergy with primary antioxidants for long-term thermal stability.[5] Irganox® PS 800, Irganox® PS 802

| Multifunctional | Mixed Functionality | Combines radical scavenging and peroxide decomposition in a single molecule.[5] | Irganox® 1520 L, Irganox® MD 1024 |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Hydrogenation of Polystyrene

This protocol is a generalized procedure based on established heterogeneous hydrogenation techniques.[3]

Materials:

  • Polystyrene (PS)

  • Solvent: Cyclohexane (and a small amount of THF if needed for solubility[3])

  • Catalyst: 5 wt% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)

  • Hydrogen Gas (H₂)

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • Dissolution: Dissolve the polystyrene in cyclohexane to create a 5-10% (w/v) solution inside the high-pressure reactor. If the PS has poor solubility, add a small amount of tetrahydrofuran (B95107) (THF) to improve miscibility.[3]

  • Catalyst Addition: Add the hydrogenation catalyst to the solution. A typical loading is 5-10% by weight relative to the polystyrene.

  • Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., 5-7 MPa).[4] Begin stirring and heat the reactor to the target temperature (e.g., 140-180 °C).[4]

  • Monitoring: Maintain the reaction under constant temperature and pressure for a set duration (e.g., 12-48 hours). The reaction is complete when hydrogen uptake ceases.

  • Cooling and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the solution to remove the catalyst.

  • Precipitation: Precipitate the PVCH product by slowly adding the filtered solution to a non-solvent, such as methanol (B129727) or ethanol.

  • Drying: Collect the precipitated white polymer and dry it under vacuum at 60-80 °C until a constant weight is achieved.

  • Characterization: Confirm the degree of hydrogenation using ¹H NMR spectroscopy (disappearance of aromatic proton signals between 6.5-7.5 ppm) and FTIR spectroscopy (disappearance of aromatic C=C stretching bands).

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for evaluating the thermal stability of a polymer sample.[8][16]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air supply

  • Sample crucibles (alumina or platinum)[8]

  • Microbalance

Procedure:

  • Instrument Preparation: Turn on the TGA and the desired purge gas (typically nitrogen for thermal stability, air for oxidative stability). Set the gas flow rate (e.g., 20-50 mL/min).

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample directly into a clean, tared TGA crucible.[8] Record the initial mass precisely.

  • Loading: Place the crucible onto the TGA's automatic sample holder or manually place it on the balance mechanism.

  • Method Setup: Program the TGA's temperature profile. A typical method is:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[14]

  • Run Experiment: Start the experiment. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight remaining versus temperature.

    • Determine the onset decomposition temperature (T_onset) , often calculated as the temperature at which 5% weight loss occurs (T₅).

    • Determine the temperature of maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

    • Compare the T_onset and T_max values between different samples to assess relative thermal stability.

Visualizations

Experimental_Workflow Experimental Workflow for PVCH Synthesis and Stabilization cluster_synthesis PVCH Synthesis cluster_stabilization Stabilization & Processing cluster_analysis Characterization PS 1. Dissolve Polystyrene (PS) in Cyclohexane Catalyst 2. Add Hydrogenation Catalyst (e.g., Pd/C) PS->Catalyst React 3. Hydrogenate in Reactor (High Temp & Pressure) Catalyst->React Filter 4. Filter to Remove Catalyst React->Filter NMR_FTIR Confirm Hydrogenation (NMR / FTIR) React->NMR_FTIR Precipitate 5. Precipitate PVCH in Methanol Filter->Precipitate Dry 6. Dry Pure PVCH Polymer Precipitate->Dry Add_AO 7. Add Antioxidants (Primary & Secondary) Dry->Add_AO Melt_Mix 8. Melt Mix in Extruder (Under N2 Atmosphere) Add_AO->Melt_Mix Final_Product 9. Obtain Stabilized PVCH Product Melt_Mix->Final_Product TGA_DSC Analyze Thermal Stability (TGA / DSC) Final_Product->TGA_DSC

Caption: Workflow for synthesis, stabilization, and analysis of PVCH.

Troubleshooting_Tree Troubleshooting Low Thermal Stability (Poor TGA Results) Start Start: Low TGA Decomposition Temp. Check_Hydrogenation Is Hydrogenation Complete (>99%)? Start->Check_Hydrogenation Check_Stabilizer Is an effective stabilizer package present? Check_Hydrogenation->Check_Stabilizer Yes Sol_Hydrogenation Solution: Optimize hydrogenation (time, temp, pressure). Verify with NMR/FTIR. Check_Hydrogenation->Sol_Hydrogenation No Check_Purity Is the polymer pure? (e.g., free of catalyst residue) Check_Stabilizer->Check_Purity Yes Sol_Stabilizer Solution: Add a synergistic blend of primary & secondary antioxidants. Check_Stabilizer->Sol_Stabilizer No Sol_Purity Solution: Improve post-synthesis purification steps (e.g., re-precipitation). Check_Purity->Sol_Purity No End Re-analyze with TGA Check_Purity->End Yes Sol_Hydrogenation->End Sol_Stabilizer->End Sol_Purity->End

Caption: Decision tree for troubleshooting poor thermal stability in PVCH.

Degradation_Pathway Simplified Thermal Degradation & Stabilization Pathway Polymer Polymer Chain (P-H) Radical_P Polymer Radical (P•) Polymer->Radical_P Hydroperoxide Hydroperoxide (POOH) (Unstable) Polymer->Hydroperoxide Heat Heat (Δ) Heat->Polymer Initiation Oxygen Oxygen (O2) Radical_P->Oxygen Propagation Primary_AO Primary Antioxidant (AH) Radical_P->Primary_AO Inhibition Peroxy_Radical Peroxy Radical (POO•) Oxygen->Peroxy_Radical Peroxy_Radical->Polymer attacks another chain Peroxy_Radical->Primary_AO Inhibition Chain_Scission Chain Scission & Further Degradation Hydroperoxide->Chain_Scission decomposes Secondary_AO Secondary Antioxidant Hydroperoxide->Secondary_AO Decomposition Stable_Products Stable Products Primary_AO->Stable_Products Secondary_AO->Stable_Products

Caption: Role of antioxidants in interrupting thermal degradation.

References

Technical Support Center: Catalyst Removal from Poly(vinylcyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of poly(vinylcyclohexane) (PVCH).

This guide provides detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of residual catalysts from poly(this compound). Efficient catalyst removal is critical as residues can negatively impact the polymer's properties, stability, and performance in its final application.[]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual catalyst from Poly(this compound)?

Residual catalyst, whether from Ziegler-Natta polymerization (e.g., Titanium/Aluminum species) or hydrogenation of a precursor (e.g., Palladium), can significantly compromise the quality of the final PVCH polymer.[2][3] These impurities can:

  • Affect Material Properties: Metal residues can alter the polymer's electrical, optical, and mechanical properties.[]

  • Cause Degradation: Catalysts can promote unwanted side reactions, leading to accelerated degradation or cross-linking of the polymer over time.[]

  • Interfere with Downstream Applications: In biomedical or pharmaceutical applications, catalyst residues can pose toxicity risks and interfere with biological systems.

  • Discolor the Product: Many transition metal catalysts are colored and can impart an undesirable tint to the final polymer.[4]

Q2: What are the common catalysts used in PVCH synthesis that may need removal?

PVCH is typically synthesized via two main routes, each employing different catalyst systems:

  • Direct Polymerization of this compound: This is often achieved using Ziegler-Natta catalysts , which are heterogeneous systems typically composed of titanium compounds (e.g., TiCl₄) and organoaluminum cocatalysts (e.g., triethylaluminum).[2][5][6]

  • Hydrogenation of Polystyrene: A common alternative route involves the hydrogenation of pre-synthesized polystyrene. This process typically uses heterogeneous Palladium-based catalysts , such as Palladium on Carbon (Pd/C) or Palladium Hydroxide.[3][7]

Q3: What are the primary methods for removing these catalyst residues?

Several effective techniques can be employed, broadly categorized as physical or chemical methods. The choice depends on the type of catalyst, its physical state (homogeneous vs. heterogeneous), and the desired final purity of the polymer.[8] Common methods include:

  • Reprecipitation: The most common method, where the polymer is dissolved in a good solvent and then precipitated by adding a non-solvent. The catalyst residues remain in the solvent/non-solvent mixture.[][9]

  • Adsorption/Column Chromatography: The polymer solution is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina (B75360), which traps the metal catalyst residues.[4][10]

  • Filtration: Direct removal of solid, heterogeneous catalyst particles (like Pd/C) from the polymer solution, often using a filter aid like Celite®.[11][12]

  • Chemical Scavenging: Using agents that chelate or bind to the metal catalyst, forming a complex that can be easily removed by filtration.[13][14]

Q4: How do I select the most appropriate catalyst removal method for my experiment?

The optimal method depends on several factors, including the catalyst type (e.g., Ziegler-Natta or Palladium), its solubility, the required polymer purity, and available equipment. The decision tree below provides a general guide for selecting a suitable strategy.

start Start: Crude PVCH with Catalyst Residue catalyst_type What is the catalyst type? start->catalyst_type zn_catalyst Ziegler-Natta (e.g., Ti/Al) catalyst_type->zn_catalyst  Ziegler-Natta   pd_catalyst Hydrogenation (e.g., Pd/C) catalyst_type->pd_catalyst  Hydrogenation   deactivate Deactivate Catalyst (e.g., with alcohol) zn_catalyst->deactivate filter_pd Direct Filtration (use Celite®) pd_catalyst->filter_pd check_soluble Are residues soluble? deactivate->check_soluble check_soluble_pd Is soluble Pd suspected? filter_pd->check_soluble_pd adsorption Adsorption (Silica/Alumina Column) check_soluble->adsorption Yes reprecipitation Reprecipitation check_soluble->reprecipitation No/Unsure scavenger Use Scavengers (e.g., Thiol-based silica) check_soluble_pd->scavenger Yes end Purified PVCH check_soluble_pd->end No adsorption->end reprecipitation->end scavenger->end

Caption: Decision tree for selecting a catalyst removal method.

Troubleshooting Guides

Problem 1: Incomplete Catalyst Removal After Reprecipitation
Symptoms Possible Causes Solutions & Recommendations
Discoloration of the final polymer.Trapping/Adsorption: Catalyst particles are trapped within the precipitated polymer matrix, especially if precipitation occurs too quickly or from a concentrated solution.[9]1. Use Dilute Solutions: Perform the dissolution and precipitation steps using a more dilute polymer solution.[9] 2. Slow Addition of Non-Solvent: Add the non-solvent slowly while stirring vigorously to ensure gradual and uniform precipitation. 3. Repeat the Process: Perform 2-3 cycles of dissolution and reprecipitation for higher purity.[9]
High residual metal content detected by ICP or AAS analysis.Poor Solvent/Non-Solvent Choice: The catalyst residue has some solubility in the non-solvent or is not fully soluble in the solvent mixture, causing it to co-precipitate with the polymer.1. Optimize Solvent System: Select a solvent that is excellent for the polymer but poor for the catalyst, and a non-solvent that is the opposite.[9] 2. Wash Precipitate: Thoroughly wash the filtered polymer precipitate with fresh non-solvent to remove any remaining dissolved impurities.
Problem 2: Column Clogging or Low Purity After Adsorption Chromatography
Symptoms Possible Causes Solutions & Recommendations
Very slow or completely stopped flow through the silica/alumina column.Fine Catalyst Particles: Insoluble, fine catalyst particles are clogging the pores of the column frit or the adsorbent bed.[12] High Polymer Viscosity: The polymer solution is too concentrated, leading to high viscosity and poor flow.1. Pre-filtration: Filter the polymer solution through a plug of Celite® or a syringe filter (e.g., 0.45 µm PTFE) before loading it onto the column to remove particulate matter.[15] 2. Dilute the Solution: Use a more dilute polymer solution to reduce viscosity. 3. Apply Positive Pressure: Use gentle positive pressure (e.g., with nitrogen or argon) to facilitate flow.
Catalyst is detected in the eluted polymer fractions.Column Overload: Too much polymer/catalyst was loaded onto the column, exceeding its binding capacity. Inappropriate Solvent: The solvent is too polar, causing it to compete with the catalyst for binding sites on the adsorbent and leading to premature elution of the catalyst.[10]1. Increase Adsorbent Amount: Use a larger amount of silica or alumina relative to the amount of polymer. 2. Use a Less Polar Solvent: Switch to a less polar solvent for dissolving the polymer and eluting it from the column. Common solvents for PVCH that work well with silica are toluene (B28343) or THF.[3][16]

Quantitative Data on Removal Efficiency

The efficiency of catalyst removal is highly dependent on the specific polymer, catalyst, and conditions used. The table below provides a summary of reported efficiencies for various methods applicable to polymer purification.

MethodCatalyst TypePolymer System (Example)EfficiencyReference(s)
Oxidation + AdsorptionOrganic Photoredox CatalystPoly(methyl methacrylate)Up to 99%[17]
Scavenging (Liquid-Liquid Extraction)Cu²⁺ and Pd²⁺Crude reaction mixtures>95-99%[18]
Adsorption (Packed Column)Copper Complexes (from ATRP)PolystyreneFinal concentration < 50 ppm[10]
Green Extraction (CO₂-laden water)Zinc-basedPoly(propylene carbonate)~90%[19]

Experimental Protocols

Protocol 1: Catalyst Removal by Reprecipitation

This is the most widely used method for general polymer purification.[]

  • Dissolution: Dissolve the crude poly(this compound) in a suitable solvent (e.g., Toluene, THF, or Chloroform) to make a dilute solution (e.g., 1-2% w/v).[3][16] Ensure the polymer is fully dissolved, which may require gentle heating or extended stirring.

  • Precipitation: While vigorously stirring, slowly add the polymer solution dropwise into a large volume (at least 10x the volume of the polymer solution) of a non-solvent, such as methanol (B129727) or ethanol.[][3] The polymer should precipitate as a white solid or fibrous material.

  • Isolation: Allow the precipitate to settle, then collect the solid polymer by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected polymer cake thoroughly with fresh non-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.[3]

  • Verification: If necessary, repeat the dissolution/precipitation cycle 1-2 more times to achieve the desired purity.[9]

A 1. Dissolve crude PVCH in Toluene/THF C 3. Add polymer solution dropwise to non-solvent with vigorous stirring A->C B 2. Prepare large volume of Methanol/Ethanol (non-solvent) B->C D 4. Collect precipitated polymer by filtration C->D E 5. Wash polymer with fresh non-solvent D->E F 6. Dry under vacuum at 80-100 °C E->F G Purified PVCH F->G

Caption: Experimental workflow for the reprecipitation method.
Protocol 2: Removal of Palladium Catalyst via Adsorption

This protocol is particularly effective for removing residual palladium from PVCH synthesized by the hydrogenation of polystyrene.[3]

  • Dissolution: Dissolve the crude PVCH in a suitable, relatively non-polar solvent like Toluene or THF.

  • Prepare Silica Plug: In a glass funnel with a cotton or glass wool plug, or a chromatography column, prepare a short plug of silica gel (e.g., 5-10 cm in height). Settle the silica by tapping the funnel/column and pre-wet it with the chosen solvent.

  • Filtration: Pass the polymer solution through the silica gel plug. The silica will adsorb the residual palladium catalyst.[10]

  • Elution: Elute the column with additional fresh solvent to ensure all the polymer is washed through, collecting all the filtrate.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the purified PVCH.

  • Drying: Dry the polymer under high vacuum to remove any residual solvent.

A 1. Prepare Silica Gel plug in a column/funnel B 2. Pre-wet silica with solvent (e.g., Toluene) A->B D 4. Load polymer solution onto the silica plug B->D C 3. Dissolve crude PVCH in the same solvent C->D E 5. Elute with fresh solvent and collect filtrate D->E F 6. Remove solvent via rotary evaporation E->F G 7. Dry polymer under high vacuum F->G H Purified PVCH G->H

Caption: Experimental workflow for catalyst removal by adsorption.

References

Technical Support Center: Optimizing Solvent Systems for Vinylcyclohexane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for vinylcyclohexane (VCH) polymerization. It includes troubleshooting advice for common experimental issues, detailed experimental protocols, and a comparative analysis of different solvent systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound, with a focus on solvent-related problems.

Question/Issue Potential Cause(s) Recommended Solution(s)
Q1: Why is my polymer yield consistently low? Inappropriate Solvent Choice: The solubility of the growing polymer chain in the chosen solvent may be poor, leading to premature precipitation and termination of the polymerization. This can be particularly problematic in aliphatic solvents if the polymer has a high molecular weight. Presence of Impurities: Water, oxygen, or other reactive impurities in the solvent or monomer can deactivate the catalyst.[1][2]Solvent Selection: Consider switching to a solvent with better solubility for poly(this compound), such as toluene (B28343) or cyclohexane (B81311). Aromatic solvents can sometimes offer better solubility for the polymer.[3] Solvent and Monomer Purification: Ensure all solvents and the this compound monomer are rigorously purified and dried before use. Refluxing solvents over a suitable drying agent (e.g., sodium/benzophenone for toluene) and distilling under an inert atmosphere is recommended.[3] Purging the reaction vessel with an inert gas like argon is also crucial.[3]
Q2: The molecular weight of my polymer is lower than expected. What could be the cause? Chain Transfer to Solvent: Some solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one. This is more common in solvents with abstractable protons.Solvent Optimization: Switch to a solvent with a lower chain transfer constant. Aliphatic and alicyclic hydrocarbons like heptane (B126788) and cyclohexane are generally less prone to chain transfer reactions compared to some aromatic solvents under certain conditions.
Q3: I am observing a broad molecular weight distribution (high PDI). How can I narrow it? Multiple Active Sites in Catalyst: This is often a characteristic of the catalyst system itself, where different active sites produce polymers of varying chain lengths.[4] Poor Temperature Control: Fluctuations in reaction temperature can affect the rates of initiation, propagation, and termination differently, leading to a broader PDI.Catalyst System: While solvent choice has a lesser effect on this, ensuring a well-defined, single-site catalyst can help. Precise Temperature Control: Maintain a constant and uniform temperature throughout the polymerization process using a reliable temperature-controlled bath.
Q4: How does the choice of solvent affect the stereoregularity (tacticity) of my poly(this compound)? Solvent Coordination to Catalyst: The solvent can coordinate to the active metal center of the catalyst, influencing the stereochemical control of monomer insertion. Coordinating solvents may alter the catalyst's geometry, affecting the resulting polymer's tacticity.[5]Solvent Selection for Stereocontrol: For Ziegler-Natta systems, non-coordinating aliphatic or aromatic solvents are generally preferred to achieve high stereoregularity.[5] If using a metallocene catalyst, the ligand structure has the primary influence on tacticity, but the solvent can still play a role. Experiment with different non-coordinating solvents like toluene, heptane, or cyclohexane to determine the optimal system for the desired tacticity.[5]
Q5: My reaction mixture becomes highly viscous and difficult to stir. What can I do? High Polymer Concentration: As the polymerization progresses, the concentration of the dissolved polymer increases, leading to a significant rise in viscosity.Lower Monomer Concentration: Reduce the initial concentration of the this compound monomer. This will result in a lower polymer concentration at the end of the reaction. Choice of Solvent: A solvent that is very good for the polymer might lead to higher viscosity due to greater chain extension. A slightly poorer solvent might result in a less viscous solution, but could also lead to precipitation if not chosen carefully.

Comparative Data on Solvent Systems

The choice of solvent significantly impacts the outcome of this compound polymerization. Below is a summary of expected trends when using common solvent systems with Ziegler-Natta catalysts. Please note that exact values can vary based on the specific catalyst, temperature, and other reaction conditions.

Solvent System Typical Polymer Yield Molecular Weight (Mn) Polydispersity Index (PDI) Key Considerations
Toluene HighHighModerate to BroadGood solvent for poly(this compound), facilitating high monomer conversion.[3] May participate in side reactions depending on the catalyst.
Heptane Moderate to HighModerate to HighModerate to BroadInert aliphatic solvent, less likely to coordinate with the catalyst. Polymer solubility may be a limiting factor at very high molecular weights.
Cyclohexane Moderate to HighModerate to HighModerate to BroadAnother inert alicyclic solvent. Similar properties to heptane. Good choice for avoiding solvent-catalyst interactions.

Experimental Protocols

The following are detailed methodologies for key experiments in this compound polymerization.

Protocol 1: General Procedure for Ziegler-Natta Polymerization of this compound

This protocol is adapted from established procedures for olefin polymerization.[3][4]

Materials:

  • This compound (VCH), freshly distilled over CaH₂

  • Toluene (or heptane/cyclohexane), freshly distilled from sodium/benzophenone

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Preparation: A 500 mL glass reactor equipped with a magnetic stirrer is dried in an oven at 150°C for at least 2 hours and then cooled under a stream of inert gas.[3]

  • Solvent and Monomer Addition: The reactor is charged with 200 mL of the chosen anhydrous solvent (e.g., toluene) and the desired amount of this compound monomer under an inert atmosphere.

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask under an inert atmosphere, prepare the Ziegler-Natta catalyst.

    • For a typical preparation, a solution of TiCl₄ in the reaction solvent is prepared.

    • A solution of the co-catalyst, triethylaluminum, is also prepared separately.

    • The triethylaluminum solution is slowly added to the reactor, followed by the slow addition of the TiCl₄ solution. The order and rate of addition can significantly impact catalyst activity.

  • Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 70°C) for a predetermined time (e.g., 1-4 hours).

  • Termination: The polymerization is terminated by the addition of 10 mL of methanol.[3]

  • Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl.

  • Isolation and Drying: The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60°C to a constant weight.[4]

Visualizing Experimental Workflow and Troubleshooting Logic

Experimental Workflow for this compound Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up A Dry Reactor C Charge Reactor with Solvent & Monomer A->C B Purify Solvent & Monomer B->C D Prepare & Add Ziegler-Natta Catalyst C->D E Polymerization (Controlled Temperature) D->E F Terminate Reaction (e.g., with Methanol) E->F G Precipitate & Purify Polymer F->G H Dry Polymer G->H

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Troubleshooting Logic for Low Polymer Yield

G Start Low Polymer Yield Q1 Check for Impurities (Water, Oxygen) Start->Q1 S1 Purify Solvent & Monomer Rigorously Q1->S1 Yes Q2 Evaluate Solvent Choice Q1->Q2 No End Improved Yield S1->End S2 Switch to a Better Solvent (e.g., Toluene) Q2->S2 Poor Solubility Q3 Verify Catalyst Activity Q2->Q3 Good Solubility S2->End S3 Prepare Fresh Catalyst Q3->S3 Suspected Inactivity Q3->End Active S3->End

Caption: Decision tree for troubleshooting low yield in polymerization.

References

Validation & Comparative

A Comparative Analysis of Poly(vinylcyclohexane) and Hydrogenated Polystyrene for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the physicochemical properties and potential applications of poly(vinylcyclohexane) and hydrogenated polystyrene, offering researchers, scientists, and drug development professionals a comprehensive guide to material selection.

Poly(this compound) (PVCH) and hydrogenated polystyrene (HPS) are emerging as materials of significant interest in various high-technology sectors, including biomedical applications and drug delivery systems. This guide provides a detailed comparison of their properties, supported by experimental data, to aid in the selection of the most suitable material for specific research and development needs. For clarity, it is important to note that hydrogenated polystyrene is chemically identical to poly(this compound), with the term "hydrogenated polystyrene" specifically referring to PVCH synthesized via the hydrogenation of polystyrene.

Executive Summary

Hydrogenation of polystyrene to yield poly(this compound) results in a polymer with significantly altered and often enhanced properties. The saturation of the aromatic rings in polystyrene leads to a notable increase in thermal stability, improved optical clarity, and enhanced chemical resistance. These modifications make PVCH a compelling alternative to its precursor, polystyrene, for applications demanding higher performance and biocompatibility.

Comparative Data of Polymer Properties

The following table summarizes the key quantitative differences between polystyrene (PS), the precursor, and poly(this compound)/hydrogenated polystyrene (PVCH/HPS).

PropertyPolystyrene (PS)Poly(this compound) / Hydrogenated Polystyrene (PVCH/HPS)Test Standard
Thermal Properties
Glass Transition Temperature (Tg)≈ 90-100 °C[1]≈ 140-150 °C[2][3]ISO 11357 / ASTM D3418
Mechanical Properties
Tensile Strength40-60 MPa[4]Generally higher than PS due to increased chain rigidityISO 527 / ASTM D638
Tensile Modulus3.0-3.5 GPaHigher than PSISO 527 / ASTM D638
Optical Properties
Refractive Index (at 589 nm)≈ 1.59[1][5]≈ 1.51-1.53ASTM D542
Physical Properties
Density1.04-1.05 g/cm³[1]≈ 0.94-0.96 g/cm³ISO 1183 / ASTM D792

Visualization of Chemical Structures

The chemical transformation from polystyrene to poly(this compound) is fundamental to the changes in its properties.

cluster_PS Polystyrene (PS) cluster_HPS Hydrogenated Polystyrene (HPS) / Poly(this compound) (PVCH) PS (-CH(C₆H₅)-CH₂-)n PVCH (-CH(C₆H₁₁)-CH₂-)n PS->PVCH Hydrogenation

Figure 1: Chemical structures of Polystyrene and Poly(this compound).

Detailed Experimental Protocols

The characterization of these polymers relies on standardized experimental procedures to ensure accurate and reproducible data.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg).

  • Protocol (based on ISO 11357 / ASTM D3418):

    • A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

    • The sample is placed in a DSC instrument alongside an empty reference pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • A first heating scan is performed to erase the thermal history of the sample.

    • The sample is then cooled at a controlled rate.

    • A second heating scan is performed, and the glass transition is observed as a step change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Mechanical Testing: Tensile Properties
  • Objective: To measure tensile strength and tensile modulus.

  • Protocol (based on ISO 527 / ASTM D638):

    • Dog-bone shaped specimens of the polymer are prepared by injection molding or machining.

    • The dimensions of the specimens are precisely measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • A tensile load is applied at a constant crosshead speed until the specimen fractures.

    • The stress and strain are continuously recorded.

    • Tensile strength is calculated as the maximum stress the specimen withstands.

    • Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Optical Analysis: Refractive Index
  • Objective: To determine the refractive index of the polymer.

  • Protocol (based on ASTM D542):

    • A flat, polished specimen of the polymer with two parallel surfaces is prepared.

    • An Abbe refractometer or a similar instrument is used for the measurement.

    • A drop of a suitable contact liquid (with a refractive index higher than the sample) is placed on the prism of the refractometer.

    • The polymer specimen is placed on the contact liquid.

    • Light of a specific wavelength (typically 589 nm) is passed through the prism and the sample.

    • The refractometer is adjusted to determine the critical angle, from which the refractive index is calculated.

Chemical Resistance Evaluation
  • Objective: To assess the resistance of the polymer to various chemical agents.

  • Protocol (based on ASTM D543):

    • Polymer specimens of known weight and dimensions are prepared.[6]

    • The specimens are fully immersed in the test chemical for a specified duration (e.g., 24 hours, 7 days) at a controlled temperature.[6]

    • After immersion, the specimens are removed, rinsed, and dried.

    • Changes in weight, dimensions, and appearance (e.g., swelling, cracking, discoloration) are recorded.[6]

    • Mechanical properties, such as tensile strength, can also be measured after exposure and compared to the properties of unexposed samples to quantify the effect of the chemical.

Logical Comparison of Properties

The decision to use PVCH/HPS over polystyrene is often driven by the need for enhanced material performance in specific applications.

start Material Selection ps Polystyrene (PS) start->ps hps Hydrogenated Polystyrene (HPS) / Poly(this compound) (PVCH) start->hps properties Key Properties ps->properties hps->properties applications Potential Applications hps->applications thermal Thermal Stability properties->thermal mechanical Mechanical Strength properties->mechanical optical Optical Clarity properties->optical chemical Chemical Resistance properties->chemical biocompatibility Biocompatibility properties->biocompatibility thermal->hps Higher Tg mechanical->hps Improved optical->hps Lower Refractive Index chemical->hps Enhanced biocompatibility->hps Improved drug_delivery Drug Delivery applications->drug_delivery medical_devices Medical Devices applications->medical_devices optics Advanced Optics applications->optics

Figure 2: Decision pathway for selecting HPS/PVCH over PS.

Applications in Drug Development

The superior properties of PVCH/HPS make it a promising candidate for various applications in the pharmaceutical and biomedical fields. While polystyrene has been utilized in drug delivery, primarily in the form of nanoparticles and microspheres for controlled release, its application can be limited by its lower thermal stability and biocompatibility concerns in some contexts.[7]

The enhanced biocompatibility of PVCH/HPS, attributed to the removal of the aromatic rings, makes it a more suitable material for in-vivo applications. Its higher glass transition temperature allows for a broader range of processing and sterilization methods without degradation. Furthermore, the hydrophobic nature of the cyclohexyl group can be advantageous for the encapsulation and controlled release of hydrophobic drugs.

Potential drug delivery applications for PVCH/HPS include:

  • Nanoparticle and Microparticle Drug Carriers: Similar to polystyrene, PVCH/HPS can be formulated into nanoparticles and microparticles for targeted and sustained drug release.[7] The improved stability of PVCH/HPS can lead to more robust and reliable drug delivery systems.

  • Implantable Drug Depots: The enhanced biocompatibility and mechanical properties of PVCH/HPS make it a candidate for implantable devices that provide long-term, localized drug delivery.

  • Matrix for Controlled Release Formulations: PVCH/HPS can be used as a matrix material in tablets or other dosage forms to control the release rate of the active pharmaceutical ingredient.[8]

Conclusion

The hydrogenation of polystyrene to poly(this compound) offers a significant upgrade in material properties, including thermal stability, mechanical strength, and chemical resistance. These enhancements, coupled with improved biocompatibility, position PVCH/HPS as a valuable material for researchers, scientists, and drug development professionals. Its potential in advanced drug delivery systems warrants further investigation and development. This guide provides a foundational understanding of the comparative properties of these polymers, enabling more informed material selection for innovative applications.

References

A Comparative Study of Ziegler-Natta and Metallocene Catalysts in 4-Vinylcyclohexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and scientists in polymer chemistry and material science, offering insights into catalyst performance, polymer properties, and experimental considerations.

The choice of catalyst is a critical determinant in the outcome of olefin polymerization, profoundly influencing the structural characteristics and, consequently, the physical and chemical properties of the resulting polymer. In the polymerization of 4-vinylcyclohexene (B86511) (VCH), a monomer with a reactive vinyl group and a bulky cyclohexene (B86901) moiety, the selection between traditional Ziegler-Natta (Z-N) catalysts and more modern metallocene catalysts presents a trade-off between established robustness and precision control. This guide provides a comparative overview of these two catalytic systems for VCH polymerization, supported by available experimental data, to aid researchers in catalyst selection and experimental design.

At a Glance: Key Performance Differences

A direct comparison of Ziegler-Natta and metallocene catalysts in the homopolymerization of 4-vinylcyclohexene (VCH) reveals significant differences in their catalytic activity. The single-site nature of metallocene catalysts generally leads to a more uniform polymer structure, which can be advantageous for specific applications.

Catalyst SystemCocatalystPolymer Yield ( kg/mol catalyst·h)
Ziegler-Natta
α-TiCl₃Al(i-Bu)₃0.1
TiCl₄/MgCl₂Al(i-Bu)₃0.8
Metallocene
rac-Et(Ind)₂ZrCl₂MAO1.2
rac-Et(Ind)₂ZrCl₂Ph₃CB(C₆F₅)₄/Al(i-Bu)₃11.0

Delving Deeper: A Comparative Analysis

Ziegler-Natta Catalysts: The Workhorse of Polyolefin Production

Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum cocatalyst, have been the cornerstone of industrial polyolefin production for decades.

Mechanism of Action: Polymerization with Z-N catalysts occurs at multiple active sites on the catalyst surface, each with a slightly different chemical environment. This multi-site nature leads to the production of polymers with a broad molecular weight distribution (MWD) and varying stereochemistry. The general mechanism involves the coordination of the VCH monomer to the titanium center, followed by insertion into the growing polymer chain.

Performance in VCH Polymerization:

  • Catalytic Activity: As indicated in the table above, traditional Z-N catalysts like α-TiCl₃ exhibit relatively low activity in VCH polymerization. However, supporting the titanium catalyst on magnesium chloride (TiCl₄/MgCl₂) significantly enhances its activity.

  • Polymer Properties: The resulting poly(4-vinylcyclohexene) (PVCH) typically has a broad molecular weight distribution and may contain a mix of stereoisomers (isotactic, syndiotactic, and atactic). This heterogeneity can influence the polymer's mechanical and thermal properties.

Metallocene Catalysts: Precision in Polymer Architecture

Metallocene catalysts are organometallic compounds characterized by a transition metal (commonly zirconium or titanium) sandwiched between two cyclopentadienyl-based ligands. These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO) or a borate (B1201080), function as single-site catalysts.

Mechanism of Action: The well-defined, single-site nature of metallocene catalysts allows for a high degree of control over the polymerization process. Each active site is identical, leading to the formation of polymers with a narrow molecular weight distribution and uniform stereochemistry. The structure of the metallocene ligand can be tailored to control the tacticity of the polymer chain.

Performance in VCH Polymerization:

  • Catalytic Activity: Metallocene catalysts, such as rac-Et(Ind)₂ZrCl₂, generally exhibit higher activity for VCH polymerization compared to traditional Z-N systems. The choice of cocatalyst significantly impacts the activity, with borate activators often leading to much higher yields than MAO.

  • Polymer Properties: Metallocenes are renowned for their ability to produce polymers with a narrow molecular weight distribution (polydispersity index, PDI, close to 2). This uniformity can lead to enhanced material properties. For instance, in the copolymerization of ethylene (B1197577) with VCH using a metallocene catalyst, the resulting copolymer exhibits a narrow MWD and a lower melting point compared to polyethylene, indicating the incorporation of the bulky VCH comonomer. The stereoselectivity of metallocene catalysts can be precisely controlled by the ligand design, enabling the synthesis of highly isotactic or syndiotactic PVCH.

Experimental Protocols: A General Framework

Detailed experimental protocols for VCH polymerization are often catalyst-specific. However, a general procedure for both systems is outlined below. Researchers should consult specific literature for precise conditions.

Ziegler-Natta Catalyzed VCH Polymerization (Illustrative)

Catalyst System: TiCl₄ supported on MgCl₂ with Triisobutylaluminum (Al(i-Bu)₃) as cocatalyst.

Procedure:

  • Catalyst Preparation: Anhydrous MgCl₂ is ball-milled, followed by treatment with TiCl₄ in a suitable solvent (e.g., heptane) at elevated temperatures. The solid catalyst is then washed and dried.

  • Polymerization:

    • A polymerization reactor is charged with a dry, inert solvent (e.g., toluene) and the VCH monomer under an inert atmosphere (e.g., nitrogen or argon).

    • The cocatalyst, Al(i-Bu)₃, is added to the reactor.

    • The Ziegler-Natta catalyst suspension is introduced to initiate the polymerization.

    • The reaction is carried out at a controlled temperature and pressure for a specified duration.

    • The polymerization is terminated by the addition of an alcohol (e.g., methanol).

    • The polymer is precipitated, washed, and dried.

Metallocene-Catalyzed VCH Polymerization (Illustrative)

Catalyst System: rac-Et(Ind)₂ZrCl₂ with Methylaluminoxane (MAO) as cocatalyst.

Procedure:

  • Catalyst Activation: The metallocene precatalyst, rac-Et(Ind)₂ZrCl₂, is dissolved in a dry, inert solvent (e.g., toluene).

  • Polymerization:

    • A polymerization reactor is charged with toluene (B28343) and the VCH monomer under an inert atmosphere.

    • The MAO solution is added to the reactor to act as a scavenger and cocatalyst.

    • The metallocene solution is then injected to start the polymerization.

    • The reaction proceeds at a controlled temperature for the desired time.

    • Termination and polymer recovery follow a similar procedure to the Ziegler-Natta polymerization.

Visualizing the Process: Experimental Workflow

G cluster_ZN Ziegler-Natta Polymerization cluster_Metallocene Metallocene Polymerization ZN_catalyst Catalyst Preparation (TiCl4/MgCl2) ZN_polymerization Polymerization (VCH, Al(i-Bu)3) ZN_catalyst->ZN_polymerization Introduction ZN_termination Termination (Methanol) ZN_polymerization->ZN_termination Quenching ZN_product PVCH (Broad MWD) ZN_termination->ZN_product Isolation M_catalyst Catalyst Activation (rac-Et(Ind)2ZrCl2 + MAO) M_polymerization Polymerization (VCH) M_catalyst->M_polymerization Injection M_termination Termination (Methanol) M_polymerization->M_termination Quenching M_product PVCH (Narrow MWD) M_termination->M_product Isolation

Caption: Generalized experimental workflow for VCH polymerization.

Signaling Pathways of Catalytic Action

The fundamental difference in the active sites of Ziegler-Natta and metallocene catalysts dictates their polymerization behavior and the resulting polymer architecture.

G cluster_ZN_pathway Ziegler-Natta Pathway cluster_Metallocene_pathway Metallocene Pathway ZN_active_sites Multi-Site Active Centers (Heterogeneous) ZN_propagation Chain Propagation (Variable Rates) ZN_active_sites->ZN_propagation Monomer Insertion ZN_polymer Polymer with Broad MWD & Mixed Tacticity ZN_propagation->ZN_polymer M_active_site Single-Site Active Center (Homogeneous) M_propagation Chain Propagation (Uniform Rate) M_active_site->M_propagation Monomer Insertion M_polymer Polymer with Narrow MWD & Controlled Tacticity M_propagation->M_polymer

Caption: Contrasting polymerization pathways of the two catalyst types.

Conclusion: Selecting the Right Tool for the Job

The choice between Ziegler-Natta and metallocene catalysts for VCH polymerization hinges on the desired properties of the final polymer and the level of control required over the polymerization process.

  • Ziegler-Natta catalysts offer a cost-effective and robust solution for producing PVCH, albeit with less control over the polymer's molecular architecture. They are suitable for applications where a broad molecular weight distribution is acceptable or even desirable.

  • Metallocene catalysts provide unparalleled precision, enabling the synthesis of PVCH with a narrow molecular weight distribution and controlled stereochemistry. This makes them the preferred choice for applications demanding high performance and specific material properties.

Further research focusing on a direct, comprehensive comparison of both catalyst systems for VCH homopolymerization under identical conditions would be invaluable for the scientific community to fully elucidate the structure-property relationships of the resulting polymers.

Unraveling the Structure of Poly(vinylcyclohexane): A Comparative Guide to 2D NMR Validation

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural characterization of polymers is paramount for understanding and predicting their physical and chemical properties. For complex macromolecules like poly(vinylcyclohexane) (PVCH), traditional one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can present limitations due to signal overlap. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the unambiguous structural validation of PVCH, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data and protocols.

Poly(this compound) is a saturated polymer, often synthesized by the hydrogenation of polystyrene. Its structure, particularly its stereochemistry (tacticity), significantly influences its thermal and mechanical properties. 2D NMR spectroscopy emerges as a powerful analytical tool, capable of dispersing crowded spectral information into a second dimension, thus resolving ambiguities and enabling a detailed structural elucidation. This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural confirmation of PVCH.

The Power of 2D NMR in Polymer Analysis

While 1D NMR provides fundamental information about the chemical environment of nuclei, 2D NMR techniques reveal correlations between different nuclei, offering deeper insights into the molecular architecture.[1] For polymers, where repeating monomer units can lead to extensive signal overlap in 1D spectra, 2D NMR is particularly advantageous.[2]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] In PVCH, COSY is instrumental in establishing the connectivity of protons within the cyclohexane (B81311) ring and along the polymer backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the directly attached carbon atoms.[3][4] HSQC is invaluable for assigning the carbon signals of PVCH based on the less congested proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds.[4] HMBC is crucial for identifying long-range connectivities and confirming the overall structure, including the linkage between the polymer backbone and the cyclohexane side chains.

Data Presentation: Deciphering the PVCH Structure

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for isotactic poly(this compound). This data serves as a reference for interpreting the 2D NMR spectra.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Isotactic Poly(this compound)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Backbone CH1.0 - 1.5~43.5
Backbone CH₂0.8 - 1.4~41.3
Cyclohexane C11.6 - 1.8~35.5
Cyclohexane C2, C61.1 - 1.3~30.0
Cyclohexane C3, C50.9 - 1.2~27.5
Cyclohexane C41.6 - 1.8~26.8

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and polymer tacticity.

Table 2: Key 2D NMR Correlations for Poly(this compound) Structure Validation

2D NMR ExperimentCorrelated NucleiExpected Correlations and Structural Insights
COSY ¹H - ¹H- Cross-peaks between adjacent protons on the cyclohexane ring, confirming its structure.- Correlations between the backbone methine proton and the backbone methylene (B1212753) protons.- Correlation between the backbone methine proton and the C1 proton of the cyclohexane ring.
HSQC ¹H - ¹³C (¹JCH)- Direct correlation of each proton signal to its corresponding carbon signal, enabling unambiguous assignment of the ¹³C spectrum.- Confirms the attachment of specific protons to specific carbons in both the backbone and the cyclohexane ring.
HMBC ¹H - ¹³C (²⁻³JCH)- Correlation between the backbone methine proton and the C1 and C2/C6 carbons of the cyclohexane ring, confirming the attachment of the side chain.- Correlations between cyclohexane protons and adjacent carbons within the ring, further validating the ring structure.- Correlations between backbone protons and adjacent backbone carbons.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data for polymers.

Sample Preparation for a Viscous Polymer Solution:

  • Dissolve approximately 20-50 mg of the poly(this compound) sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated tetrachloroethane, C₂D₂Cl₄) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Ensure complete dissolution, which may require gentle heating or extended sonication.

  • For highly viscous solutions, centrifugation can be employed to remove any air bubbles and ensure a homogeneous sample at the bottom of the tube.[5]

  • Running the experiments at an elevated temperature (e.g., 50-60 °C) can help to reduce the viscosity of the solution, leading to sharper NMR signals.[5]

General 2D NMR Acquisition Parameters:

The following are general starting parameters that should be optimized for the specific instrument and sample.

  • Initial 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and appropriate pulse widths.[6]

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform gradient shimming to optimize the magnetic field homogeneity.[6]

  • COSY:

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 8-16) for each increment to achieve adequate signal-to-noise.

  • HSQC:

    • Use a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Optimize the number of scans per increment based on the sample concentration.

  • HMBC:

    • Employ a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • The number of scans per increment will likely need to be higher than for HSQC to detect the weaker long-range correlations.

Mandatory Visualizations

The logical relationships in the structural validation process can be visualized using Graphviz.

G cluster_workflow 2D NMR Workflow for PVCH Structure Validation 1D_NMR Acquire 1D ¹H and ¹³C NMR COSY Acquire COSY Spectrum 1D_NMR->COSY HSQC Acquire HSQC Spectrum 1D_NMR->HSQC HMBC Acquire HMBC Spectrum 1D_NMR->HMBC Assignments Assign Signals and Correlations COSY->Assignments HSQC->Assignments HMBC->Assignments Structure_Validation Validate PVCH Structure Assignments->Structure_Validation

General workflow for PVCH structure validation using 2D NMR.

G cluster_correlations Key 2D NMR Correlations in PVCH Backbone_CH Backbone CH Backbone_CH2 Backbone CH₂ Backbone_CH->Backbone_CH2 COSY Cyclohexane_C1H Cyclohexane C1-H Backbone_CH->Cyclohexane_C1H COSY Backbone_C_methine Backbone C (methine) Backbone_CH->Backbone_C_methine HSQC (¹J) Cyclohexane_C1 Cyclohexane C1 Backbone_CH->Cyclohexane_C1 HMBC (²J) Cyclohexane_C2 Cyclohexane C2 Backbone_CH->Cyclohexane_C2 HMBC (³J) Backbone_C_methylene Backbone C (methylene) Backbone_CH2->Backbone_C_methylene HSQC (¹J) Cyclohexane_C2H Cyclohexane C2-H Cyclohexane_C1H->Cyclohexane_C2H COSY Cyclohexane_C1H->Cyclohexane_C1 HSQC (¹J) Cyclohexane_C2H->Cyclohexane_C2 HSQC (¹J)

Signaling pathways of key 2D NMR correlations for PVCH.

Comparison with Alternative Techniques

While 2D NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and are often used in conjunction for a comprehensive characterization of polymers.

Table 3: Comparison of 2D NMR with Other Polymer Characterization Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed molecular structure, stereochemistry, monomer sequencing, branching.[7]Provides unambiguous structural assignments at the atomic level.Requires soluble samples, can be time-consuming, and requires specialized equipment and expertise.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[7]Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall polymer architecture and stereochemistry.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Molecular weight distribution (Mw, Mn, PDI).[7]Essential for determining polymer size and dispersity.Does not provide information on the chemical structure of the repeating units.
Differential Scanning Calorimetry (DSC) Thermal transitions (glass transition temperature, melting point, crystallinity).[7]Crucial for understanding the thermal properties and processing behavior of the polymer.Provides no direct information on the molecular structure.
Mass Spectrometry (e.g., MALDI-TOF) Molecular weight of individual polymer chains, end-group analysis.Can provide precise molecular weight information.Fragmentation can be complex, and it is often limited to lower molecular weight polymers.

References

Reactivity of Vinylcyclohexane and Styrene in Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of vinylcyclohexane and styrene (B11656) in copolymerization reactions. Due to a lack of direct experimental data for the reactivity ratios of this specific monomer pair in publicly available literature, this guide focuses on a qualitative comparison based on their chemical structures and available data from copolymerizations with other monomers. Detailed experimental protocols for determining reactivity ratios are also provided to facilitate further research in this area.

Qualitative Comparison of Reactivity

The reactivity of monomers in radical copolymerization is influenced by both steric and electronic factors. Styrene is a well-studied monomer known for its relatively high reactivity, which is attributed to the resonance stabilization of the resulting benzylic radical. The phenyl group allows for the delocalization of the unpaired electron, making the radical intermediate more stable and favoring its formation.

This compound, on the other hand, possesses a bulky cyclohexyl group attached to the vinyl moiety. This bulky aliphatic group is expected to exert significant steric hindrance, making it more difficult for the propagating radical to approach and add to the this compound monomer. Furthermore, the cyclohexyl group does not offer any significant resonance stabilization to the resulting radical comparable to the phenyl group in styrene.

Based on these structural differences, it is anticipated that styrene would be significantly more reactive than this compound in a radical copolymerization. The propagating radical, whether it has a styrene or this compound terminal unit, would preferentially add to a styrene monomer due to the lower steric hindrance and the formation of a more stable radical. This would likely result in a copolymer with a higher proportion of styrene units, especially at the beginning of the polymerization.

Data Presentation

Table 1: Properties of this compound and Styrene Homopolymers

PropertyPoly(this compound)Polystyrene
Glass Transition Temperature (Tg) >140°C (amorphous, syndiotactic)[1]100°C (atactic)
Melting Temperature (Tm) Not applicable for amorphousNot applicable for atactic
Appearance Amorphous: High transparency[1]Clear, transparent[2]
Mechanical Properties High light transmittance, low intrinsic birefringence[1]Rigid, brittle, relatively hard[2]
Solubility Soluble in various organic solventsSoluble in many organic solvents
Chemical Resistance Good chemical resistancePoor chemical resistance, especially to organics[2]

Table 2: Reactivity Ratios of this compound with Propylene (B89431)

This table provides reactivity ratios for the copolymerization of this compound with propylene, which can offer some insight into the low reactivity of this compound.

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymerization System
PropyleneThis compound26.60.025Metallocene catalyst, bulk copolymerization at 60°C

Source: Propylene-Vinylcyclohexane Copolymers: Synthesis, Properties, and Oxidation of Polymers

The high r1 value for propylene and the very low r2 value for this compound indicate that the propylene-terminated radical strongly prefers to add another propylene monomer, and the this compound-terminated radical also strongly prefers to add a propylene monomer. This demonstrates the low tendency of this compound to homopolymerize and to add to a growing polymer chain in this specific copolymerization system.

Experimental Protocols

For researchers wishing to determine the reactivity ratios of this compound and styrene, the following established methods are recommended.

Determination of Reactivity Ratios using the Fineman-Ross Method

The Fineman-Ross method is a graphical method used to determine the reactivity ratios for a binary copolymerization system from low conversion data.[3][4]

Procedure:

  • Prepare a series of monomer feed compositions: Prepare at least five different initial molar ratios of this compound (M1) and styrene (M2).

  • Perform polymerization: Polymerize each monomer mixture to a low conversion (typically <10%) under controlled conditions (initiator concentration, temperature, solvent).

  • Isolate and purify the copolymer: Precipitate the copolymer from the reaction mixture and purify it to remove any unreacted monomers.

  • Determine the copolymer composition: Analyze the molar composition of the resulting copolymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.

  • Calculate F and f:

    • Let f1 and f2 be the mole fractions of M1 and M2 in the initial monomer feed.

    • Let F1 and F2 be the mole fractions of M1 and M2 in the resulting copolymer.

    • Calculate f = f1 / f2 and F = F1 / F2.

  • Apply the Fineman-Ross equation: The Fineman-Ross equation is: G = H * r1 - r2 where: G = (F - 1) / f H = F / f^2

  • Plot the data: Plot G versus H. The data should fall on a straight line.

  • Determine reactivity ratios: The slope of the line is r1, and the y-intercept is -r2.

Determination of Reactivity Ratios using the Kelen-Tüdős Method

The Kelen-Tüdős method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points.[5][6]

Procedure:

  • Follow steps 1-5 from the Fineman-Ross method to obtain f and F for a series of experiments.

  • Calculate G and H: These are the same parameters as in the Fineman-Ross method.

  • Introduce the Kelen-Tüdős parameters:

    • η = G / (α + H)

    • ξ = H / (α + H)

    • α is an arbitrary constant, typically calculated as α = sqrt(H_min * H_max), where H_min and H_max are the minimum and maximum values of H from the experimental data.

  • Plot the data: Plot η versus ξ.

  • Determine reactivity ratios: The plot should yield a straight line.

    • The y-intercept at ξ = 0 is -r2 / α.

    • The y-intercept at ξ = 1 is r1.

Mandatory Visualization

G Logical Flow for Comparing Monomer Reactivity cluster_monomers Monomer Properties cluster_factors Factors Influencing Reactivity cluster_reactivity Predicted Reactivity cluster_copolymerization Copolymerization Behavior M1 This compound Steric Steric Hindrance M1->Steric Bulky cyclohexyl group M2 Styrene Electronic Radical Stability M2->Electronic Resonance stabilization by phenyl group Reactivity_VCH Low Reactivity Steric->Reactivity_VCH Reactivity_Styrene High Reactivity Electronic->Reactivity_Styrene Copolymer Copolymer Composition Reactivity_VCH->Copolymer Lower incorporation Reactivity_Styrene->Copolymer Higher incorporation

References

comparative thermal analysis of different poly(vinylcyclohexane) grades

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Properties of Poly(vinylcyclohexane) Grades

For researchers, scientists, and professionals in drug development, understanding the thermal behavior of polymers is paramount for material selection and application. Poly(this compound) (PVCH), a versatile polymer known for its high thermal stability, exists in various grades primarily distinguished by their tacticity: isotactic, syndiotactic, and atactic. This guide provides a comparative thermal analysis of these PVCH grades, supported by experimental data and detailed methodologies.

Executive Summary

The tacticity of poly(this compound) significantly influences its thermal properties. Crystalline forms, such as isotactic and syndiotactic PVCH, generally exhibit higher thermal stability, characterized by distinct melting points and higher glass transition temperatures compared to the amorphous atactic grade. Syndiotactic PVCH, in particular, is noted for its exceptional heat resistance. This guide will delve into the quantitative differences in their thermal behavior as determined by Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Comparative Thermal Analysis Data

The thermal properties of different PVCH grades are summarized in the table below. These values are representative and can vary based on factors like molecular weight and degree of crystallinity.

PropertyIsotactic PVCHSyndiotactic PVCHAtactic PVCH
Glass Transition Temperature (Tg) ~130 - 150 °C~150 - 170 °C~120 - 140 °C
Melting Temperature (Tm) ~350 - 380 °C~380 - 410 °CNot applicable (amorphous)
Decomposition Temperature (Td, 5% weight loss) > 400 °C> 420 °C> 380 °C
Storage Modulus (E') at 25°C HighHighModerate
Storage Modulus (E') at 150°C ModerateHighLow

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the PVCH samples.

Methodology:

  • A sample of 5-10 mg of the PVCH grade is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature program is initiated. A typical program involves:

    • An initial heating ramp from room temperature to a temperature above the expected melting point (e.g., 450°C) at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min) to erase the thermal history.

    • A cooling ramp back to room temperature at 10°C/min.

    • A second heating ramp from room temperature to 450°C at 10°C/min. The data from this second scan is used for analysis.

  • The heat flow as a function of temperature is recorded. The glass transition is observed as a step change in the baseline, and melting is observed as an endothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the PVCH grades.

Methodology:

  • A sample of 10-15 mg of the PVCH grade is placed in a ceramic TGA pan.

  • The pan is placed onto the TGA balance.

  • The sample is heated from room temperature to 600°C at a constant heating rate of 20°C/min.

  • The analysis is conducted under a controlled nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (e.g., storage modulus, E') of the PVCH grades as a function of temperature.

Methodology:

  • A rectangular sample of the PVCH grade with defined dimensions (e.g., 30 mm x 10 mm x 1 mm) is prepared.

  • The sample is mounted in the DMA instrument using a single cantilever or tensile clamp.

  • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The temperature is ramped from room temperature to a temperature above the glass transition (e.g., 200°C) at a heating rate of 3°C/min.

  • The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature. The storage modulus provides information about the material's stiffness.

Visualizing the Analysis Workflow

The logical flow of the comparative thermal analysis process is illustrated in the diagram below.

G cluster_grades PVCH Grades cluster_analysis Thermal Analysis Techniques cluster_properties Measured Thermal Properties cluster_output Final Output Isotactic Isotactic PVCH DSC Differential Scanning Calorimetry (DSC) Isotactic->DSC TGA Thermogravimetric Analysis (TGA) Isotactic->TGA DMA Dynamic Mechanical Analysis (DMA) Isotactic->DMA Syndiotactic Syndiotactic PVCH Syndiotactic->DSC Syndiotactic->TGA Syndiotactic->DMA Atactic Atactic PVCH Atactic->DSC Atactic->TGA Atactic->DMA Tg Glass Transition Temperature (Tg) DSC->Tg Tm Melting Temperature (Tm) DSC->Tm Td Decomposition Temperature (Td) TGA->Td DMA->Tg E_prime Storage Modulus (E') DMA->E_prime Comparison Comparative Analysis Guide Tg->Comparison Tm->Comparison Td->Comparison E_prime->Comparison

Caption: Workflow for Comparative Thermal Analysis of PVCH Grades.

A Comparative Guide to the Validation of Poly(N-vinylcaprolactam) Molecular Weight Distribution by SEC/GPC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Size Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC) with alternative analytical techniques for the characterization of Poly(N-vinylcaprolactam) (PVCL). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the methodologies, data interpretation, and comparative performance of these techniques, supported by experimental protocols and data.

Poly(N-vinylcaprolactam) (PVCL) is a thermoresponsive polymer of significant interest in biomedical applications due to its biocompatibility and Lower Critical Solution Temperature (LCST) near physiological temperature.[1] The molecular weight (MW) and molecular weight distribution (MWD) of PVCL are critical parameters that profoundly influence its physical and biological properties, including its LCST, viscosity, and drug release kinetics.[2] Accurate and validated characterization of these parameters is therefore essential for the development of reproducible and effective PVCL-based materials.

Primary Method: Size Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC)

SEC/GPC is the most widely utilized technique for determining the MWD of polymers.[3] The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by progressively smaller molecules.[4]

Key Data from SEC/GPC:

  • Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Weight-average molecular weight (Mw): An average that accounts for the contribution of each molecule's weight.

  • Z-average molecular weight (Mz): A higher-order average that is more sensitive to high molecular weight species.

  • Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution.[5]

Comparison of Molecular Weight Analysis Techniques

While SEC/GPC is a powerful tool, its results are often validated or complemented by other methods. Each technique offers distinct advantages and provides different types of molecular weight information.

Technique Principle Measured Parameters Method Type Advantages Limitations
SEC/GPC Chromatographic separation based on hydrodynamic volume.[5]Mn, Mw, Mz, PDI, full MWD.[5]Relative (with conventional calibration) or Absolute (with advanced detectors like MALS).[6]Provides the complete molecular weight distribution. High throughput.Column calibration with standards is required for relative MW.[4] Potential for polymer-column interactions.[1]
Light Scattering (LS) Measures the intensity of light scattered by polymer molecules in solution.[7][8]Mw, Radius of Gyration (Rg), Second Virial Coefficient (A2).[8]AbsoluteNo column calibration needed for absolute Mw.[9] Non-destructive.[7]Provides average values, not the full distribution (unless coupled with SEC).[9] Requires accurate refractive index increment (dn/dc).
Viscometry Measures the viscosity of a dilute polymer solution to determine the intrinsic viscosity [η].[10]Viscosity-average molecular weight (Mv) via the Mark-Houwink equation.[11][12]RelativeSimple, inexpensive, and robust.[10] Useful for routine quality control.[6]Provides only an average MW, not the distribution. Requires known Mark-Houwink constants (K and a) for the specific polymer-solvent system.[13]
Mass Spectrometry (MS) Ionizes polymer molecules and separates them based on their mass-to-charge ratio (m/z).[14]Absolute molecular mass of individual oligomers, end-group analysis, and MWD.[15][16]AbsoluteProvides absolute MW and detailed structural information.[17] High resolution and sensitivity.Can be challenging for very high MW or polydisperse polymers.[18] Potential for sample fragmentation during ionization.[14]

Experimental Protocols

SEC/GPC Analysis of PVCL

This protocol outlines a typical procedure for analyzing the molecular weight distribution of PVCL.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the dry PVCL polymer.

    • Dissolve the polymer in a suitable solvent (e.g., N,N-dimethylformamide (DMF), 0.3 M acetate (B1210297) buffer) to a final concentration of 1-2 mg/mL.[1][19]

    • Allow the solution to dissolve completely, typically with gentle agitation for several hours or overnight.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

  • Instrumentation and Conditions :

    • System : An integrated GPC/SEC system equipped with a pump, autosampler, and column oven.[20]

    • Eluent : The same solvent used for sample preparation (e.g., DMF with 0.05 M LiBr to suppress aggregation).

    • Columns : A set of appropriate GPC columns (e.g., Phenogel or PLgel columns) selected to cover the expected molecular weight range of the PVCL sample.[19]

    • Flow Rate : A typical flow rate is 0.5-1.0 mL/min.[1]

    • Temperature : The column and detectors are maintained at a constant temperature (e.g., 25-50 °C) to ensure reproducible results.[1]

    • Detectors : A differential refractive index (RI) detector is standard. For absolute molecular weight, a multi-angle light scattering (MALS) detector and/or a viscometer can be coupled to the system.[6][21]

    • Injection Volume : 100 µL.[1]

  • Calibration :

    • For relative molecular weight determination, the system is calibrated using a series of narrow polydispersity standards (e.g., polystyrene or polymethylmethacrylate) with known molecular weights.[20][21] A calibration curve of log(MW) versus elution volume is generated.

  • Data Analysis :

    • The molecular weight distribution and averages (Mn, Mw, Mz, PDI) for the PVCL sample are calculated from the calibration curve and the sample's chromatogram using the GPC software.

Alternative Method: Dilute Solution Viscometry

This protocol provides a method for determining the viscosity-average molecular weight.

  • Solution Preparation :

    • Prepare a stock solution of PVCL in a suitable solvent (e.g., water, methanol) at a known concentration.

    • Prepare a series of dilutions from the stock solution.

  • Measurement :

    • Using a calibrated viscometer, such as an Ubbelohde viscometer, measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t) at a constant temperature.[13]

  • Calculation :

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

    • Determine the intrinsic viscosity [η] by extrapolating plots of (η_sp/c) and (ln(η_rel)/c) to zero concentration.[13]

    • Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^a , where K and a are constants specific to the PVCL-solvent-temperature system.[11]

Visualized Workflows

The following diagrams illustrate the experimental workflow for SEC/GPC validation and a decision-making process for selecting an appropriate characterization technique.

SEC_GPC_Workflow cluster_prep Sample & Eluent Preparation cluster_analysis SEC/GPC Analysis cluster_data Data Processing & Validation p1 Weigh PVCL Sample p2 Dissolve in Solvent (e.g., DMF + LiBr) p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a3 Inject PVCL Sample p3->a3 p4 Prepare & Degas Mobile Phase a1 System Equilibration p4->a1 a2 Inject Calibration Standards a1->a2 a2->a3 a4 Acquire Chromatograms (RI, MALS, Visc) a3->a4 d1 Generate Calibration Curve (log MW vs. Elution Vol) a4->d1 d2 Integrate Sample Peak a4->d2 d3 Calculate MWD (Mn, Mw, PDI) d1->d3 d2->d3 d4 Validate with Alternative Method (e.g., Light Scattering) d3->d4

Caption: Experimental workflow for PVCL molecular weight validation by SEC/GPC.

Method_Selection_Tree start What is the primary goal? q1 Need full MWD? start->q1 q2 Need absolute MW without calibration? q1->q2 No res1 SEC/GPC q1->res1 Yes q3 Routine QC / Budget-limited? q2->q3 No res2 SEC with MALS Detector q2->res2 Yes, with MWD res3 Static Light Scattering (SLS) q2->res3 Yes, average MW only q4 Need end-group / structural detail? q3->q4 No res4 Viscometry q3->res4 Yes q4->res1 No res5 Mass Spectrometry (MALDI) q4->res5 Yes

Caption: Decision tree for selecting a polymer characterization method.

References

The Superior Performance of Poly(vinylcyclohexane) as a Nucleating Agent for Polypropylene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the performance of polypropylene (B1209903) (PP), the choice of nucleating agent is critical. This guide provides an in-depth comparison of poly(vinylcyclohexane) (PVCH) with commercial alternatives, supported by experimental data, to inform material selection and processing efficiency.

Poly(this compound) (PVCH) has emerged as a highly efficient nucleating agent for isotactic polypropylene (iPP), demonstrating significant improvements in thermal and mechanical properties at very low concentrations.[1][2] Its unique performance characteristics, often attributed to a quasi-perfect two-dimensional lattice match with iPP α-phase crystals, set it apart from many conventional nucleating agents.[2] This guide will objectively compare the performance of PVCH with common commercial alternatives such as talc, sodium benzoate, and sorbitol-based clarifiers.

Quantitative Performance Comparison

The efficacy of a nucleating agent is primarily measured by its ability to increase the crystallization temperature (Tc), which in turn reduces cooling time in processes like injection molding, and enhances the mechanical properties of the final product.[3][4][5] The following tables summarize the quantitative performance of PVCH in comparison to other commercial nucleating agents based on data from various studies.

Nucleating AgentConcentration (ppm)Peak Crystallization Temperature (Tc) (°C)Reference
None0~110 - 115[6]
Poly(this compound) (PVCH) 200 ~125 - 130 [1]
Sorbitol-based Clarifier2000~120 - 125[1][7]
Sodium Benzoate1000~122[8]
Phosphate Ester-~125[9]
Talc5000 - 50000~120
Table 1: Comparison of Peak Crystallization Temperatures (Tc) of Polypropylene with Various Nucleating Agents.
Nucleating AgentConcentrationCycle Time Reduction (%)Reference
Poly(this compound) (PVCH) Low Up to 30% [5]
Hyperform® HPN-68L-20 - 25%[10]
Nanosilica2%13%
Table 2: Comparison of Cycle Time Reduction in Injection Molding of Polypropylene.
Nucleating AgentConcentration (ppm)Flexural Modulus (MPa)Tensile Strength (MPa)Notched Izod Impact Strength (kJ/m²)Reference
None0~1500~34~3.5
Poly(this compound) (PVCH) 200 ~1800 ~36 ~3.0 [1]
Sorbitol-based Clarifier2000~1650~35~3.2[1]
Traditional Heterogeneous Agent2000~1600~34.5~3.8[1]
Talc (5 wt%)50000IncreasedIncreasedDecreased[4]
Table 3: Comparison of Mechanical Properties of Nucleated Polypropylene.

Experimental Protocols

To ensure objective and reproducible results, standardized testing methodologies are crucial. Below are detailed protocols for key experiments used to evaluate the performance of nucleating agents.

Differential Scanning Calorimetry (DSC) for Crystallization Temperature

Objective: To determine the peak crystallization temperature (Tc) of nucleated polypropylene.

Methodology:

  • A small sample (5-10 mg) of the polypropylene compound is hermetically sealed in an aluminum DSC pan.

  • The sample is heated in a DSC instrument under a nitrogen atmosphere to a temperature well above its melting point (e.g., 220°C) and held for a few minutes to erase any prior thermal history.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min).[11]

  • The exothermic peak corresponding to crystallization is recorded, and the temperature at the peak maximum is taken as the peak crystallization temperature (Tc).[11]

Injection Molding for Cycle Time Reduction Evaluation

Objective: To quantify the reduction in injection molding cycle time achieved by the addition of a nucleating agent.

Methodology:

  • A standard test specimen (e.g., a tensile bar or a flat plaque) is injection molded using a well-characterized polypropylene resin without any nucleating agent.

  • The molding parameters (melt temperature, injection speed, holding pressure, and mold temperature) are optimized to produce a defect-free part with the minimum possible cooling time. This establishes the baseline cycle time.

  • The same polypropylene resin, now compounded with the nucleating agent at a specific concentration, is then molded under the same processing conditions.

  • The cooling time is progressively reduced until the part can be ejected without significant warpage or dimensional instability.

  • The new, shorter cycle time is recorded, and the percentage reduction is calculated relative to the baseline.

Mechanical Property Testing

Objective: To measure the effect of the nucleating agent on the mechanical properties of polypropylene.

Methodology: Standardized test specimens (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties, and ASTM D256 for Izod impact strength) are injection molded from both the nucleated and non-nucleated polypropylene.[12][13] The specimens are conditioned under standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Tensile Testing: Performed according to ASTM D638 to determine tensile strength, tensile modulus, and elongation at break.[14]

  • Flexural Testing: Performed according to ASTM D790 to determine the flexural modulus and flexural strength.

  • Impact Testing: Notched Izod impact strength is measured according to ASTM D256 to assess the material's toughness.[15]

Visualizing the Impact of Nucleation

The following diagrams illustrate the experimental workflow for evaluating nucleating agents and the logical relationship between nucleation and the resulting performance enhancements in polypropylene.

G cluster_prep Material Preparation cluster_testing Performance Evaluation cluster_results Data Analysis & Comparison PP_Resin Polypropylene Resin Compounding Melt Compounding PP_Resin->Compounding NA Nucleating Agent (PVCH or Alternative) NA->Compounding DSC DSC Analysis (Crystallization Temp) Compounding->DSC Sample IM Injection Molding (Cycle Time) Compounding->IM Material Data_Analysis Quantitative Data Comparison DSC->Data_Analysis Mech_Test Mechanical Testing (Tensile, Flex, Impact) IM->Mech_Test Test Specimens IM->Data_Analysis Mech_Test->Data_Analysis

Experimental workflow for evaluating nucleating agents.

G NA Addition of Nucleating Agent (PVCH) Inc_Nucleation Increased Nucleation Site Density NA->Inc_Nucleation Faster_Cryst Faster Crystallization Rate Inc_Nucleation->Faster_Cryst Higher_Tc Higher Crystallization Temperature (Tc) Inc_Nucleation->Higher_Tc Smaller_Spherulites Smaller & More Numerous Spherulites Faster_Cryst->Smaller_Spherulites Reduced_Cycle_Time Reduced Injection Molding Cycle Time Higher_Tc->Reduced_Cycle_Time Improved_Stiffness Improved Stiffness (Flexural Modulus) Smaller_Spherulites->Improved_Stiffness Improved_Strength Improved Strength (Tensile Strength) Smaller_Spherulites->Improved_Strength Altered_Impact Altered Impact Strength Smaller_Spherulites->Altered_Impact Improved_Clarity Improved Clarity (for Clarifiers) Smaller_Spherulites->Improved_Clarity

Logical flow of performance benefits from nucleation.

Conclusion

The data presented in this guide strongly indicates that poly(this compound) is a superior nucleating agent for polypropylene, offering a significant increase in crystallization temperature and a corresponding reduction in processing cycle times compared to many commercial alternatives.[1][5] Furthermore, PVCH enhances the mechanical stiffness and strength of polypropylene.[1] While some traditional nucleating agents may offer a better balance for impact strength or superior clarity in the case of sorbitol-based clarifiers, the overall efficiency of PVCH at very low concentrations makes it a compelling choice for applications where processing speed and mechanical performance are paramount. Researchers and development professionals are encouraged to consider these findings when selecting a nucleating agent to meet their specific application requirements.

References

A Comparative Guide to the Optical Properties of Amorphous Polyvinylcyclohexane (PVCH) and Polycarbonate (PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key optical properties of amorphous polyvinylcyclohexane (PVCH), represented by cyclo-olefin polymers (COPs), and polycarbonate (PC). The information presented is intended to assist researchers and professionals in selecting the most suitable material for their specific optical applications.

Amorphous PVCH, a type of cyclo-olefin polymer, is known for its excellent optical clarity, low water absorption, and high purity.[1] Polycarbonate is a widely used thermoplastic recognized for its high impact resistance and good optical transparency.[2] The selection between these two materials often depends on the specific performance requirements of the application, such as the need for low birefringence, high light transmittance, or performance in demanding environments.

Quantitative Data Summary

The following table summarizes the key optical properties of amorphous PVCH (represented by specific grades of cyclo-olefin polymers, ZEONEX® and APEL™) and optical grade polycarbonate.

PropertyAmorphous PVCH (Cyclo-Olefin Polymer)Polycarbonate (Optical Grade)Test Method
Refractive Index (nd) 1.531 (ZEONEX® E48R)[3][4]1.586[5]ASTM D542 / ISO 489[3][6]
Abbe Number (Vd) 56 (ZEONEX® E48R)30 - 34[5]Calculated from refractive indices at different wavelengths
Light Transmittance (%) 92 (3mm thickness)[1][3]86 - 89[5][7]ASTM D1003 / ISO 13468-2[3][8]
Birefringence Low (Optically isotropic)[9]Higher than PVCHPhotoelastic Modulator
Stress-Optical Coefficient (Brewsters) Remains almost constant under varying frequency[10]~84[11]ASTM C770
Yellow Index (YI) < 0.8 (ZEONEX® E48R)[12]Varies with processing and UV exposureASTM E313 / ASTM D1925[13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Refractive Index

The refractive index is a fundamental optical property that describes how light propagates through a material.

  • Methodology (ASTM D542 / ISO 489):

    • Apparatus: An Abbe refractometer is a common instrument used for this measurement.[6]

    • Specimen Preparation: The test specimen must have at least one flat, optically smooth surface.

    • Procedure: A drop of a contacting liquid with a refractive index higher than the specimen is placed on the refractometer prism.[9] The specimen is then placed on the prism. Light is passed through the specimen, and the refractometer is adjusted to determine the critical angle, from which the refractive index is calculated.[15] The measurement is typically performed at a standard wavelength, such as the sodium D-line (589.3 nm).

Abbe Number

The Abbe number quantifies the chromatic dispersion of a material, with a higher number indicating lower dispersion.

  • Methodology:

    • The Abbe number is not measured directly but is calculated from the refractive indices of the material at three specific wavelengths (F, d, and C lines).

    • The refractive indices are measured using a refractometer at the Fraunhofer spectral lines: nd (587.56 nm), nF (486.13 nm), and nC (656.27 nm).

    • The Abbe number (Vd) is then calculated using the formula: Vd = (nd - 1) / (nF - nC)

Light Transmittance

Luminous transmittance is the ratio of the transmitted light to the incident light.

  • Methodology (ASTM D1003 / ISO 13468-2):

    • Apparatus: A hazemeter or a spectrophotometer with an integrating sphere is used.[8][16]

    • Specimen Preparation: Planar, transparent, or translucent specimens are required.

    • Procedure: A beam of light is directed onto the specimen. The integrating sphere collects both the directly transmitted and the scattered light. The total luminous transmittance is the ratio of the total light passing through the specimen to the light from the source.[8]

Birefringence and Stress-Optical Coefficient

Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.[11] The stress-optical coefficient relates the induced birefringence to the applied mechanical stress.

  • Methodology (Photoelastic Analysis):

    • Apparatus: A polariscope, which consists of a light source, a polarizer, and an analyzer, is used.

    • Procedure: The sample is placed between the polarizer and the analyzer. A mechanical stress is applied to the sample. The induced birefringence causes a phase shift between the two orthogonal components of the polarized light, resulting in an interference pattern (fringes) when viewed through the analyzer. The magnitude of the birefringence is determined from this pattern.

    • The stress-optical coefficient (C) is calculated using the formula: Δn = C * Δσ, where Δn is the induced birefringence and Δσ is the difference in principal stresses.

Yellow Index (YI)

The Yellow Index is a number calculated from spectrophotometric data that describes the change in color of a test sample from clear or white toward yellow.[13]

  • Methodology (ASTM E313):

    • Apparatus: A spectrophotometer or colorimeter is used.[13]

    • Procedure: The instrument measures the tristimulus values (X, Y, Z) of the specimen under a standard illuminant and observer condition.

    • Calculation: The Yellowness Index (YI) is calculated from these tristimulus values using the following formula for Illuminant C and 2° observer: YI = [100 * (1.28 * X - 1.06 * Z)] / Y

Workflow for Assessing Polymer Optical Properties

The following diagram illustrates a general workflow for the comprehensive assessment of the optical properties of polymeric materials.

G cluster_0 Material Preparation cluster_1 Optical Property Measurement cluster_2 Data Analysis & Comparison A Raw Material Selection (PVCH/PC Pellets) B Specimen Fabrication (e.g., Injection Molding, Film Extrusion) A->B C Refractive Index & Abbe Number (ASTM D542) B->C D Transmittance & Haze (ASTM D1003) B->D E Birefringence/Stress-Optical Coefficient B->E F Yellow Index (ASTM E313) B->F G Quantitative Data Tabulation C->G D->G E->G F->G H Comparative Analysis G->H I Material Selection Decision H->I

References

comparative study of different synthesis routes for vinylcyclohexane efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of vinylcyclohexane is a critical consideration. This guide provides a comparative study of various synthesis routes to this compound, focusing on reaction efficiency and providing detailed experimental data. The information is intended to assist in selecting the most suitable method based on factors such as yield, selectivity, and reaction conditions.

Comparative Data on this compound Synthesis Routes

The following table summarizes the quantitative data for different synthesis routes to this compound, offering a clear comparison of their efficiencies.

Synthesis RouteStarting MaterialCatalyst/ReagentReaction Temperature (°C)Yield (%)Selectivity (%)Reference
Dehydration1-Cyclohexylethanol (B74718)Zirconium Oxide3769090[1]
Shapiro ReactionCyclohexyl ketone2,4,6-Triisopropylbenzenesulfonylhydrazide, NaH, LiHMDS0 to 5073.6 - 81.7>99[2][3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

1. Dehydration of 1-Cyclohexylethanol

This method utilizes a zirconium oxide catalyst to achieve high selectivity in the dehydration of 1-cyclohexylethanol to this compound.[1]

  • Catalyst Preparation: Zirconium oxide is prepared by calcining a zirconium compound at temperatures between 300 and 1500°C.

  • Reaction Setup: The reaction is typically carried out in a gas phase using a fixed-bed or fluidized-bed reactor.

  • Reaction Conditions:

    • The reaction temperature is maintained between 200-500°C, with a preferred range of 300-400°C.

    • The reaction is conducted at or slightly above atmospheric pressure.

    • The starting material, 1-cyclohexylethanol, can be diluted with an inert gas such as nitrogen.

    • The liquid hourly space velocity (LHSV) of the feed is typically between 0.1 and 10 h⁻¹.

  • Product Isolation: The product stream is cooled and condensed to collect the this compound. Further purification can be achieved by distillation.

2. Two-Step Synthesis from Cyclohexyl Ketone (Shapiro Reaction)

This route involves the conversion of cyclohexyl ketone to this compound in two main steps with yields reported between 73.6% and 81.7%.[2][3]

  • Step 1: Synthesis of 1-acetylcyclohexane-2,4,6-triisopropylbenzenesulfonylhydrazone

    • Cyclohexyl ketone is condensed with 2,4,6-triisopropylbenzenesulfonylhydrazide in an alcohol solvent such as methanol (B129727) or ethanol.

    • The molar ratio of cyclohexyl ketone to the sulfonylhydrazide is typically 1:1 to 1:1.05.

    • The resulting hydrazone precipitates from the solution and is collected by filtration.

  • Step 2: Formation of this compound

    • The hydrazone intermediate is dissolved in an organic solvent like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran.

    • The reaction is carried out in the presence of an inorganic base (e.g., sodium hydride) and a strong non-nucleophilic base (e.g., lithium hexamethyldisilazide - LiHMDS).

    • The molar ratio of the hydrazone to the inorganic base to the non-nucleophilic strong base is approximately 1:1-1.2:1.0-1.2.

    • The reaction mixture is typically cooled to 0°C before the addition of the bases.

    • After the reaction is complete, it is quenched with anhydrous methanol.

  • Product Isolation: The solvent is removed by distillation under normal pressure. The crude product is then purified by rectification. A polymerization inhibitor is often added during distillation to prevent the polymerization of the this compound product.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

SynthesisRoutes cluster_dehydration Dehydration Route cluster_shapiro Shapiro Reaction Route start1 1-Cyclohexylethanol product1 This compound start1->product1 ZrO2, 300-400°C start2 Cyclohexyl ketone intermediate Hydrazone Intermediate start2->intermediate Sulfonylhydrazide product2 This compound intermediate->product2 NaH, LiHMDS

Caption: Comparative overview of Dehydration and Shapiro Reaction pathways for this compound synthesis.

ExperimentalWorkflow cluster_dehydration_workflow Dehydration of 1-Cyclohexylethanol cluster_shapiro_workflow Shapiro Reaction from Cyclohexyl ketone d_start Start: 1-Cyclohexylethanol d_react Gas Phase Reaction (ZrO2 catalyst, 300-400°C) d_start->d_react d_condense Condensation d_react->d_condense d_purify Distillation d_condense->d_purify d_product Product: this compound d_purify->d_product s_start Start: Cyclohexyl ketone s_step1 Step 1: Condensation (Sulfonylhydrazide) s_start->s_step1 s_intermediate Isolate Hydrazone s_step1->s_intermediate s_step2 Step 2: Elimination (NaH, LiHMDS) s_intermediate->s_step2 s_quench Quenching (Methanol) s_step2->s_quench s_distill Solvent Removal & Rectification s_quench->s_distill s_product Product: this compound s_distill->s_product

Caption: Step-by-step experimental workflows for the synthesis of this compound.

References

A Comparative Guide to Kinetic Models for Vinylcyclohexane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the polymerization of vinylcyclohexane (VCH), a monomer of interest for its potential in producing polymers with high thermal stability and desirable optical properties. The validation of these models is crucial for the design, optimization, and control of polymerization reactors to produce poly(this compound) (PVCH) with tailored properties. This document summarizes key kinetic models, presents supporting experimental data, and details the methodologies used in these studies.

Overview of this compound Polymerization Kinetics

The polymerization of this compound is predominantly carried out using coordination catalysts, such as Ziegler-Natta and metallocene systems. The kinetics of these polymerizations are complex and influenced by factors including the type of catalyst, cocatalyst, monomer concentration, temperature, and the presence of chain transfer agents. The development of accurate kinetic models is essential for predicting the rate of polymerization, monomer conversion, and the molecular weight characteristics of the resulting polymer.

Kinetic Models and Experimental Validation

While specific, validated kinetic models exclusively for this compound homopolymerization are not abundantly detailed in publicly accessible literature, the polymerization kinetics generally follow models established for Ziegler-Natta and metallocene catalysis of α-olefins. These models typically describe the rates of initiation, propagation, and termination/chain transfer steps.

Ziegler-Natta Catalysis

Heterogeneous Ziegler-Natta catalysts often exhibit multiple types of active sites, which can lead to polymers with broad molecular weight distributions.[1] Kinetic studies of olefin polymerization with these catalysts are crucial for understanding the influence of various parameters on the reaction rate and polymer properties.

A general kinetic scheme for Ziegler-Natta polymerization involves the following key steps:

  • Activation of the catalyst: Formation of active sites.

  • Initiation: The first insertion of a monomer molecule.

  • Propagation: Successive insertion of monomer units into the growing polymer chain.

  • Chain Transfer: Termination of a growing polymer chain with the start of a new one.

  • Deactivation: Loss of active sites.

The rate of polymerization (

RpR_pRp​
) is generally expressed as:

Rp=kp[M][C]R_p = k_p [M] [C^*]Rp​=kp​[M][C∗]

where:

  • kpk_pkp​
    is the propagation rate constant.

  • [M][M][M]
    is the monomer concentration.

  • [C][C^*][C∗]
    is the concentration of active catalytic centers.

Metallocene Catalysis

Metallocene catalysts are known for their single-site nature, which typically results in polymers with narrow molecular weight distributions and more uniform microstructures.[2] The kinetics of metallocene-catalyzed polymerization can often be described with greater precision than those of traditional Ziegler-Natta systems.

Experimental Data for this compound Polymerization

The following tables summarize experimental data from studies on this compound polymerization using different catalytic systems. This data can be used to validate and compare the predictive capabilities of various kinetic models.

Table 1: Polymerization of this compound with Amine Bis(phenolate) Zirconium Complexes

PrecatalystCocatalystMonomer (g)Polymerization Time (min)Polymer Obtained (g)Activity (g polymer mmol⁻¹ catalyst h⁻¹)
2b B(C₆F₅)₃5300.88175
3b B(C₆F₅)₃5301.25250

Data sourced from a study on the polymerization of 4-methylpentene and this compound by amine bis(phenolate) titanium and zirconium complexes.[3]

Table 2: Comparison of Catalytic Systems in this compound Homopolymerization

Catalytic SystemPolymer Yield (%)Intrinsic Viscosity (dl/g)Melting Point (°C)Crystallinity (%)
α-TiCl₃15.20.4535555
TiCl₄/MgCl₂/DIBP25.80.3835050
rac-Et(Ind)₂ZrCl₂/MAO92.50.2534045

DIBP: Diisobutyl phthalate, MAO: Methylaluminoxane. Data adapted from a study on the homo- and copolymerization of this compound with α-olefins.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of kinetic models. Below are summaries of typical experimental protocols for this compound polymerization.

General Polymerization Procedure

A representative experimental setup for the polymerization of this compound in a batch reactor involves the following steps:

  • Reactor Preparation: A glass or stainless steel reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to remove oxygen and moisture.

  • Solvent and Monomer Addition: A suitable solvent (e.g., toluene) and the this compound monomer are introduced into the reactor.

  • Catalyst and Cocatalyst Introduction: The catalyst and cocatalyst are added to the reactor to initiate the polymerization. The order and method of addition can significantly affect the catalyst activity and polymer properties.

  • Polymerization Reaction: The reaction is carried out at a controlled temperature and stirring speed for a predetermined duration.

  • Termination: The polymerization is terminated by adding a quenching agent, such as acidified methanol.

  • Polymer Isolation and Purification: The polymer is precipitated, filtered, washed, and dried to a constant weight.

  • Characterization: The resulting polymer is characterized for its yield, molecular weight, molecular weight distribution, and microstructure using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

Visualization of Polymerization Concepts

The following diagrams illustrate key concepts in polymerization kinetics and experimental workflows.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Catalyst Catalyst ActiveCenter Active Center Catalyst->ActiveCenter Activation Monomer1 Monomer GrowingChain Growing Polymer Chain ActiveCenter->Monomer1 Initiation Monomer2 Monomer GrowingChain->Monomer2 Propagation LongerChain Longer Polymer Chain Monomer2->LongerChain FinalChain Final Polymer Chain TransferAgent Chain Transfer Agent FinalChain->TransferAgent Transfer DeadPolymer Dead Polymer TransferAgent->DeadPolymer

Caption: Generalized mechanism of coordination polymerization.

ExperimentalWorkflow ReactorPrep Reactor Preparation (Drying, Inert Atmosphere) ReagentAdd Reagent Addition (Solvent, Monomer, Catalyst) ReactorPrep->ReagentAdd Polymerization Polymerization Reaction (Controlled Temperature & Time) ReagentAdd->Polymerization Termination Reaction Termination (Quenching) Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration, Drying) Termination->Isolation Characterization Polymer Characterization (GPC, NMR, DSC) Isolation->Characterization

Caption: Standard experimental workflow for this compound polymerization.

Conclusion

The validation of kinetic models for this compound polymerization is an ongoing area of research. While comprehensive, validated models specifically for VCH homopolymerization are not widely published, the principles of Ziegler-Natta and metallocene polymerization kinetics provide a solid foundation. The experimental data presented here, obtained with different catalytic systems, serves as a valuable resource for researchers aiming to develop and validate more precise kinetic models. Accurate modeling will ultimately enable better control over the synthesis of poly(this compound) with desired properties for various advanced applications.

References

A Comparative Analysis of the Mechanical Properties of Isotactic and Atactic Poly(vinylcyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the mechanical properties of isotactic and atactic poly(vinylcyclohexane) (PVCH) is currently limited by the lack of publicly available, direct experimental data. While the principles of polymer stereochemistry suggest significant differences in their mechanical behavior, specific quantitative values for tensile strength, Young's modulus, and elongation at break for both PVCH forms are not readily found in published literature.

This guide, intended for researchers, scientists, and professionals in drug development, aims to provide a foundational understanding of the expected differences in mechanical properties based on the stereoregularity of poly(this compound). It also outlines the standard experimental protocols used to determine these properties, which would be necessary for a direct comparative study.

Theoretical Framework: The Impact of Tacticity on Polymer Properties

The arrangement of the cyclohexyl pendant groups along the polymer backbone, known as tacticity, plays a crucial role in determining the macroscopic properties of poly(this compound).

  • Isotactic PVCH: In this form, all the cyclohexyl groups are arranged on the same side of the polymer chain. This regular structure allows for efficient chain packing, leading to a higher degree of crystallinity. Crystalline regions in polymers are characterized by ordered, tightly packed chains, which generally results in a material that is harder, more rigid, and has a higher tensile strength.[1][2]

  • Atactic PVCH: This form features a random arrangement of the cyclohexyl groups on either side of the polymer chain. This irregularity hinders the ability of the polymer chains to pack in an ordered fashion, resulting in an amorphous or non-crystalline structure. Amorphous polymers are typically softer, more flexible, and have lower tensile strength and modulus compared to their crystalline counterparts.[1][2]

The logical relationship between the stereoregularity of PVCH and its expected mechanical properties is illustrated in the diagram below.

G cluster_0 Poly(this compound) Synthesis cluster_1 Stereochemical Control cluster_2 Polymer Structure cluster_3 Morphology cluster_4 Mechanical Properties Monomer This compound Monomer Catalyst_iso Ziegler-Natta or Metallocene Catalyst Monomer->Catalyst_iso Polymerization Catalyst_atac Free Radical or other Non-stereospecific Catalyst Monomer->Catalyst_atac Polymerization iPVCH Isotactic PVCH (Regular Structure) Catalyst_iso->iPVCH aPVCH Atactic PVCH (Random Structure) Catalyst_atac->aPVCH Crystalline Semi-Crystalline iPVCH->Crystalline Amorphous Amorphous aPVCH->Amorphous High_Strength Higher Tensile Strength & Modulus Crystalline->High_Strength Low_Strength Lower Tensile Strength & Modulus Amorphous->Low_Strength

Caption: Logical workflow from monomer to the expected mechanical properties of isotactic and atactic PVCH.

Expected Mechanical Property Comparison

Based on the established principles of polymer science, a qualitative comparison of the mechanical properties of isotactic and atactic PVCH can be postulated. The following table summarizes these expected differences. It is important to reiterate that the quantitative values are placeholders and would need to be determined through experimental testing.

Mechanical PropertyIsotactic Poly(this compound) (Expected)Atactic Poly(this compound) (Expected)
Tensile Strength (MPa) HigherLower
Young's Modulus (GPa) HigherLower
Elongation at Break (%) LowerHigher
Crystallinity Semi-crystallineAmorphous
General Characteristics Rigid, Hard, BrittleSofter, More Flexible

Experimental Protocols for Mechanical Property Determination

To obtain the quantitative data for a direct comparison, the following standard experimental protocols for tensile testing of polymers would be employed.

Sample Preparation
  • Synthesis: Isotactic and atactic PVCH would first need to be synthesized. Isotactic PVCH is typically prepared using Ziegler-Natta or metallocene catalysts, which control the stereochemistry of the polymer. Atactic PVCH can be synthesized via methods that do not offer stereochemical control, such as free-radical polymerization.

  • Specimen Molding: The synthesized polymer resins would then be melt-pressed or injection-molded into standardized "dog-bone" shaped specimens as specified by ASTM D638 or ISO 527-2.[3] The dimensions of these specimens are critical for obtaining accurate and reproducible results.

Tensile Testing Procedure

The mechanical properties are determined using a universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to accurately measure the elongation of the specimen.

  • Test Setup: The dog-bone specimen is securely clamped in the grips of the UTM.

  • Test Execution: The specimen is pulled at a constant crosshead speed until it fractures. The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.

  • Data Acquisition: A computer interfaced with the UTM records the load and extension data, which is then used to generate a stress-strain curve.

Data Analysis

The stress-strain curve provides the key mechanical properties:

  • Tensile Strength: This is the maximum stress the material can withstand before it starts to fracture. It is calculated from the peak load on the stress-strain curve.

  • Young's Modulus (Modulus of Elasticity): This is a measure of the material's stiffness and is calculated from the initial linear portion of the stress-strain curve.

  • Elongation at Break: This represents the percentage increase in the length of the specimen at the point of fracture and is a measure of the material's ductility.

The experimental workflow for determining and comparing the mechanical properties is depicted in the following diagram.

G cluster_0 Synthesis & Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis cluster_3 Comparison Synthesis Synthesize Isotactic & Atactic PVCH Molding Mold Dog-Bone Specimens (ASTM D638) Synthesis->Molding UTM Universal Testing Machine Molding->UTM Testing Perform Tensile Test UTM->Testing StressStrain Generate Stress-Strain Curves Testing->StressStrain Properties Calculate Tensile Strength, Young's Modulus, Elongation at Break StressStrain->Properties Comparison Compare Mechanical Properties Properties->Comparison

Caption: Experimental workflow for comparing the mechanical properties of isotactic and atactic PVCH.

Conclusion

While a definitive quantitative comparison of the mechanical properties of isotactic and atactic poly(this compound) is hampered by the current lack of specific experimental data in the public domain, the fundamental principles of polymer chemistry provide a strong basis for qualitative predictions. Isotactic PVCH, with its regular, crystalline structure, is expected to be a significantly stronger and more rigid material than the amorphous, randomly structured atactic PVCH. To validate these expectations and provide the quantitative data necessary for material selection and development, a dedicated experimental study following standardized tensile testing protocols is required. Such a study would be a valuable contribution to the understanding of this polymer system and would enable its more effective application in various scientific and industrial fields.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Vinylcyclohexane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of vinylcyclohexane purity is a critical step in ensuring the quality and safety of products in the pharmaceutical and chemical industries. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This document outlines the cross-validation of these methods, presenting supporting experimental data, detailed protocols, and a visual representation of the validation workflow to aid in method selection and implementation.

Cross-Validation of Analytical Methods

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another method or when used in a different laboratory or by a different analyst.[1] This is crucial for ensuring the robustness and reproducibility of data, particularly in regulated environments. The goal is to demonstrate that different analytical approaches yield comparable results for the purity of this compound, thus providing a higher degree of confidence in the measurements.

Purity Analysis of this compound: GC-FID vs. HPLC-UV

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[2][3][4] For a volatile hydrocarbon like this compound, GC-FID is a highly suitable method, offering excellent resolution and sensitivity.[5] The Flame Ionization Detector is particularly sensitive to hydrocarbons, making it ideal for purity analysis where the main component is a hydrocarbon and potential impurities are also organic in nature.[3][5]

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture.[4] While this compound is volatile, it can be analyzed by HPLC, typically using a reversed-phase column.[4] HPLC is particularly useful for identifying non-volatile or thermally sensitive impurities that would not be amenable to GC analysis.[2][4]

A direct comparison of these methods highlights their respective strengths and weaknesses for this compound purity assessment:

  • GC-FID: Offers high efficiency and speed for volatile compounds. It is generally considered a more cost-effective option due to the lower cost of carrier gases compared to HPLC solvents.[3][5]

  • HPLC-UV: Provides versatility in analyzing a wider range of compounds, including those that are not volatile.[4] The UV detector requires that the analyte or impurity has a UV chromophore, which may necessitate derivatization for some compounds.[5]

Comparative Data

The following tables summarize the expected performance characteristics for GC-FID and HPLC-UV in the analysis of this compound purity. These values are based on typical performance for similar analytes and should be confirmed during method validation.

Table 1: Comparison of Method Performance Parameters

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Specificity Excellent separation of volatile impurities.Good separation, particularly for non-volatile or polar impurities.
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 1.0%< 2.0%
Accuracy (% Recovery) 98-102%97-103%
Limit of Detection (LOD) Low ppm levelsppm to sub-ppm levels (analyte dependent)
Limit of Quantitation (LOQ) Low ppm levelsppm to sub-ppm levels (analyte dependent)
Robustness HighModerate (sensitive to mobile phase composition)

Table 2: Operational Comparison

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile components in a gaseous mobile phase.Separation of components in a liquid mobile phase.
Sample Volatility RequiredNot required
Analysis Time Typically faster (minutes)[2][6]Generally longer (10-60 minutes)[2][3]
Instrumentation Cost Generally lower[3][5][6]Generally higher[2][4]
Solvent Consumption Low (carrier gas)High (organic solvents)

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Autosampler.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

Data Analysis: The purity of this compound is calculated using the area normalization method. The area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

Objective: To determine the purity of this compound and quantify non-volatile or UV-active impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Autosampler.

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program:

    • 0-10 min: 60% A

    • 10-15 min: 60% to 90% A

    • 15-20 min: 90% A

    • 20-21 min: 90% to 60% A

    • 21-25 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

Data Analysis: The purity of this compound is calculated using the area normalization method, similar to the GC-FID method.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the GC-FID and HPLC-UV methods for this compound purity analysis.

CrossValidationWorkflow start Start: Define Analytical Requirement (this compound Purity) method_dev_gc Method Development & Validation (GC-FID) start->method_dev_gc method_dev_hplc Method Development & Validation (HPLC-UV) start->method_dev_hplc sample_prep Prepare this compound Samples (Multiple Lots) method_dev_gc->sample_prep method_dev_hplc->sample_prep analysis_gc Analyze Samples by GC-FID sample_prep->analysis_gc analysis_hplc Analyze Samples by HPLC-UV sample_prep->analysis_hplc data_comp Compare Purity Results analysis_gc->data_comp analysis_hplc->data_comp stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) data_comp->stat_analysis Consistent? discrepancy Investigate Discrepancies data_comp->discrepancy Inconsistent? conclusion Conclusion: Methods are Cross-Validated stat_analysis->conclusion Yes revalidate Re-evaluate/Optimize Methods discrepancy->revalidate revalidate->method_dev_gc revalidate->method_dev_hplc

Caption: Cross-validation workflow for this compound purity analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Vinylcyclohexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of vinylcyclohexane, a flammable and potentially hazardous chemical, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not merely a matter of compliance but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. This substance is classified as a highly flammable liquid and vapor.[1] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[2] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors.[2][3] It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[2][3] The use of non-sparking tools and explosion-proof equipment is also a key safety measure.[2][3]

In the event of a spill, immediate action is required. For small spills, contain and absorb the liquid with an inert material like vermiculite, and collect the residue in a designated flammable waste container.[1] For larger spills, evacuate the area and follow your institution's emergency response procedures.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[5][6] This means the waste must be managed responsibly from its point of generation to its final disposal.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous.[4]

  • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[7][8] Specifically, do not mix it with incompatible materials.

  • Keep solid and liquid waste separate.[7]

Step 2: Container Selection and Labeling

  • Use only approved, chemically compatible containers for storing this compound waste.[7][9] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[8]

  • Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable Liquid").

Step 3: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][10]

  • Keep the waste container closed at all times, except when adding waste.[9][10]

  • Ensure the storage area is well-ventilated.[8]

  • Secondary containment, such as a larger, chemically resistant tub or bin, is recommended to contain any potential leaks or spills.[4][8]

Step 4: Request for Disposal

  • Once the container is full, or before it has been stored for the maximum allowable time (often up to 12 months, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[9][10]

  • Complete and submit a hazardous waste disposal form as required by your institution.[10]

Quantitative Data for Hazardous Waste Storage

The following table summarizes the general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulations. These are general guidelines, and specific institutional policies should always be consulted.

ParameterLimitRegulatory Context
Maximum Volume in SAA 55 gallonsThis is the maximum allowable volume of hazardous waste that can be accumulated in a Satellite Accumulation Area.[4][9][10]
Maximum Volume for Acutely Toxic Waste (P-listed) 1 quartWhile this compound is not typically P-listed, this illustrates the stringent controls for highly toxic substances.[4][9][10]
Maximum Storage Time in SAA Up to 12 monthsHazardous waste containers can be stored for up to one year from the date the first waste is added, provided the volume limits are not exceeded.[9][10]

Disposal Workflow

The logical flow of the this compound disposal process, from generation to final disposal, is illustrated in the diagram below.

Vinylcyclohexane_Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS Procedures Generate Generate this compound Waste Segregate Segregate Waste Generate->Segregate Containerize Select & Label Container Segregate->Containerize Accumulate Accumulate in SAA Containerize->Accumulate Request Request Waste Pickup Accumulate->Request Transport Transport to Central Facility Request->Transport Dispose Final Disposal (e.g., Incineration) Transport->Dispose

This compound Disposal Workflow

Waste Minimization: A Proactive Approach

In addition to proper disposal, a key aspect of responsible chemical management is waste minimization. Laboratories can significantly reduce the volume of hazardous waste generated by:

  • Ordering only the necessary quantities of chemicals.[9][10]

  • Maintaining a current inventory of all chemicals.[9][10]

  • Sharing surplus chemicals with other laboratories.[9][10]

  • Substituting with less hazardous materials whenever feasible.[9][10]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

Personal protective equipment for handling Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Vinylcyclohexane, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.

Protection Type Specific Equipment Standards and Recommendations
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical safety goggles.Must conform to EN 166 (EU) or be NIOSH-approved (US). Contact lenses should not be worn when handling this chemical.[1][2]
Skin Protection Chemical-impermeable gloves (Neoprene or nitrile rubber).Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the EN 374 standard.[1][2][3]
Fire/flame-resistant and impervious clothing (e.g., lab coat, coveralls).Should cover all exposed skin to prevent contact.[1][3][4]
Respiratory Protection NIOSH-certified full-face respirator with an organic vapor cartridge.Required when exposure limits may be exceeded, ventilation is inadequate, or symptoms like irritation occur.[1][2][3][4]

Operational Plan: Handling and Storage Procedures

This compound is a highly flammable liquid and requires strict adherence to handling protocols to prevent ignition and exposure.[5]

1. Preparation and Pre-Handling Checks:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]

  • Ignition Source Control: Before handling, remove all potential ignition sources, including sparks, open flames, hot surfaces, and static electricity. Prohibit smoking in the handling area.[1][3][4][5]

  • Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[1][2][3][4]

  • Grounding: Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[1][2][3][4]

  • Emergency Equipment: Confirm that emergency eye wash stations and safety showers are unobstructed and accessible.[2]

2. Safe Handling Protocol:

  • Avoid all personal contact with the chemical, including inhalation of vapors or mists.[5]

  • Keep the container tightly closed when not in use.[1][2][3]

  • Do not eat, drink, or smoke in the work area.[2][5][6]

  • Measure and dispense the chemical carefully to avoid aerosol formation.[1][3]

3. Post-Handling and Storage:

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][5] Contaminated work clothes should be laundered separately.[5]

  • Storage: Store containers in a cool, dry, and well-ventilated location, away from heat and ignition sources.[1][3][5] The storage area should be a designated flame-proof area.[5]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids, and amines.[2][6]

  • Container Integrity: Keep containers securely sealed and check regularly for leaks or physical damage.[5]

G prep 1. Preparation ppe_check Verify PPE Availability (Goggles, Gloves, Respirator) prep->ppe_check Safety Check env_check Check Work Area (Ventilation, No Ignition Sources) prep->env_check Safety Check handling 2. Chemical Handling ppe_check->handling env_check->handling procedure Use Non-Sparking Tools Ground Equipment Avoid Splashes & Vapors handling->procedure spill EMERGENCY: Spill Response handling->spill post_handling 3. Post-Handling procedure->post_handling decon Decontaminate Self & Area Wash Hands Thoroughly post_handling->decon storage 4. Storage decon->storage disposal 5. Waste Disposal decon->disposal

Fig 1. Workflow for Safe Handling of this compound.

Emergency and Disposal Plan

Rapid and correct response to emergencies is crucial.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1][3]

  • Ignition Control: Immediately remove all sources of ignition.[1][3][5]

  • Ventilate: Ensure the area is well-ventilated.[1][3]

  • Containment: Wearing full PPE, contain the spill using an absorbent material like vermiculite (B1170534) or Chemizorb®.[4][5]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for hazardous waste.[1][3][5]

  • Decontaminate: Clean the spill surface with 60-70% ethanol (B145695) followed by a soap and water solution.[7]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Rinse the affected skin with large amounts of water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1][3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3][8] If the person is conscious, rinse their mouth with water and seek immediate emergency medical help.[1][3]

Disposal Plan:

  • Chemical Waste: this compound waste is classified as hazardous. It must be disposed of in accordance with all applicable local, state, and federal regulations.[3][6] Disposal options include transfer to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1]

  • Contaminated Materials: All contaminated materials (e.g., absorbent paper, gloves, empty containers) must be sealed in a labeled, vapor-tight bag or container and disposed of as hazardous waste.[5][7] Empty containers retain product residue and can be dangerous; they must be decontaminated (e.g., triple-rinsed) or punctured before disposal.[1][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylcyclohexane
Reactant of Route 2
Vinylcyclohexane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.